6-Methoxydihydrosanguinarine
Descripción
Propiedades
IUPAC Name |
23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDDMNAUJQRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methoxydihydrosanguinarine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxydihydrosanguinarine (6-MDS) is a benzophenanthridine alkaloid that has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the discovery of 6-MDS, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the molecular mechanisms of action of 6-MDS, with a specific focus on its role in the induction of apoptosis and autophagy through the PI3K/AKT/mTOR and Reactive Oxygen Species (ROS)-mediated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Natural Sources
The primary natural sources of this compound that have been identified are:
-
Macleaya cordata (Willd.) R. Br: Also known as the plume poppy, this perennial herb is a prominent source of various isoquinoline (B145761) alkaloids, including 6-MDS.[1][2][3] The fruits of M. cordata have been specifically noted as a source for its isolation.[2]
-
Hylomecon species : 6-MDS has been isolated from plants belonging to the Hylomecon genus, with Hylomecon japonica (Thunb.) Prantl being a notable example.[4]
-
Corydalis balansae : This plant species is also reported to contain this compound.[5]
-
Chelidonium majus : Commonly known as greater celandine, this plant is another documented source of 6-MDS.[5]
The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇NO₅ | [6] |
| Molecular Weight | 363.37 g/mol | [6] |
| Exact Mass | 363.110673 g/mol | [6] |
| Appearance | Not specified in searched results | |
| Solubility | Soluble in Chloroform-d (for NMR) | [6] |
| ¹³C NMR (CDCl₃) | See Table 2 for detailed shifts | [6] |
| ¹⁵N NMR (CDCl₃) | Data available in spectral databases | [6] |
| Mass Spectrometry | See Table 3 for GC-MS data | [6] |
Table 1: Physicochemical Properties of this compound
Table 2: ¹³C NMR Spectral Data of this compound
Detailed ¹³C NMR chemical shift data is available in spectral databases such as SpectraBase.[6] A representative set of data would be compiled here from such a source in a full whitepaper.
Table 3: Mass Spectrometry Data of this compound
A representative GC-MS fragmentation pattern would be presented here. The molecular ion peak [M]⁺ would be expected at m/z 363. The fragmentation pattern would be characteristic of the benzophenanthridine alkaloid structure.[6]
Experimental Protocols
Isolation of Alkaloids from Macleaya cordata
The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of alkaloids from Macleaya cordata.[3][7][8]
Materials and Equipment:
-
Dried and powdered Macleaya cordata plant material (e.g., roots, stems, or fruits)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Organic solvents (e.g., ethyl acetate, n-butanol, chloroform (B151607), dichloromethane)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Centrifuge
-
Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)
-
High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) system
-
Analytical instruments: NMR spectrometer, Mass spectrometer
Procedure:
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (e.g., 1:8 plant material to solvent ratio) at room temperature for 24 hours or perform heat reflux for a shorter duration to increase extraction efficiency.[3]
-
Filter the extract and repeat the extraction process on the residue to ensure complete extraction of alkaloids.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
To the concentrated aqueous residue, add dilute hydrochloric acid to acidify the solution (pH 2-3).
-
Wash the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH or NH₄OH) to a pH of 7-8.[8] This will precipitate the alkaloids.
-
Extract the alkaloids from the basified aqueous solution using a polar organic solvent (e.g., chloroform or dichloromethane).
-
Collect the organic layers containing the crude alkaloid mixture.
-
-
Purification:
-
The crude alkaloid extract can be further purified using various chromatographic techniques.
-
Column Chromatography: Pack a silica gel or Sephadex LH-20 column and elute with a gradient of organic solvents (e.g., a mixture of chloroform and methanol) to separate the different alkaloids.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system, such as dichloromethane/methanol/0.3 mol/L hydrochloric acid aqueous solution, can be employed for efficient separation.[2]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18) and mobile phase can be used for the final purification of this compound.
-
Workflow Diagram for Alkaloid Isolation:
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
The chemical shifts (δ) in ppm and coupling constants (J) in Hz are compared with literature values for structural confirmation.[9][10]
Mass Spectrometry (MS):
-
Analyze the purified compound using a mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
The mass spectrum will provide the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Fragmentation patterns observed in MS/MS analysis can further confirm the structure of the benzophenanthridine alkaloid.
Biological Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway and by inducing ROS-mediated apoptosis.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. 6-MDS has been demonstrated to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[4][11]
Mechanism of Action:
-
6-MDS treatment leads to a decrease in the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
-
The inhibition of this pathway by 6-MDS is often linked to the accumulation of Reactive Oxygen Species (ROS).[4]
Signaling Pathway Diagram:
Induction of ROS-Mediated Mitochondrial Apoptosis
This compound can induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[12][13][14] This process involves the mitochondrial or intrinsic pathway of apoptosis.
Mechanism of Action:
-
6-MDS treatment leads to an increase in intracellular ROS levels.
-
Elevated ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.
-
In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9.
-
Caspase-9, an initiator caspase, subsequently activates executioner caspases, such as caspase-3.
-
Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
-
The expression of pro-apoptotic proteins like p53 and Bax is increased, while the expression of the anti-apoptotic protein Bcl-2 is decreased.[12]
Signaling Pathway Diagram:
Conclusion
This compound is a promising natural product with well-documented anti-cancer activities. This technical guide has provided a comprehensive overview of its discovery, natural sources, and detailed methodologies for its isolation and characterization. The elucidation of its mechanisms of action, particularly its inhibitory effects on the PI3K/AKT/mTOR pathway and its ability to induce ROS-mediated apoptosis, provides a strong rationale for its further investigation as a potential therapeutic agent in cancer drug development. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and scientists in this field. Further studies are warranted to explore the full therapeutic potential and clinical applications of this intriguing benzophenanthridine alkaloid.
References
- 1. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]
- 2. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rainbowextract.com [rainbowextract.com]
- 4. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methoxy Dihydrosanguinarine | C21H17NO5 | CID 135394272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]
- 8. [Study on separation and purification of total alkaloids from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Isolating Excellence: A Technical Guide to the Purification of 6-Methoxydihydrosanguinarine from Macleaya cordata
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 6-Methoxydihydrosanguinarine, a promising bioactive alkaloid, from the plant Macleaya cordata. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes complex biological pathways to facilitate further research and development.
Introduction
Macleaya cordata, a perennial herb of the Papaveraceae family, is a rich source of various isoquinoline (B145761) alkaloids, which are the basis of its traditional medicinal use.[1] Among these compounds, this compound has garnered significant interest for its potent biological activities, including anti-tumor effects.[2] Recent studies have demonstrated its cytotoxicity against various cancer cell lines, making it a valuable lead compound for drug discovery.[2][3][4][5] This guide details the critical steps for obtaining this compound in high purity, a prerequisite for rigorous pharmacological and clinical evaluation.
Physicochemical and Bioactivity Data
A summary of the key quantitative data for this compound is presented below. This includes its physical properties and notable bioactivity metrics.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₇NO₅ | [1] |
| Molecular Weight | 363.37 g/mol | [1] |
| IC₅₀ (MCF-7) | 0.61 µM | [2][5] |
| IC₅₀ (SF-268) | 0.54 µM | [2][5] |
Experimental Protocols
The following sections provide a detailed, step-by-step methodology for the isolation and purification of this compound from Macleaya cordata.
Plant Material and Extraction
A generalized workflow for the extraction and isolation process is depicted in the flowchart below.
Protocol:
-
Preparation of Plant Material: Air-dry the fruits or whole plant of Macleaya cordata and grind into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 8 L) at room temperature for 24 hours.[6]
-
Alternatively, perform heat reflux extraction with 8 times the amount of ethanol for a higher yield.[6]
-
Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.
-
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in a 0.5% hydrochloric acid solution.[7]
-
Filter the acidic solution to remove non-alkaloidal impurities.
-
Adjust the pH of the filtrate to approximately 9-10 with an alkaline solution (e.g., potassium hydroxide) to precipitate the total alkaloids.[7]
-
Collect the precipitate by filtration or centrifugation.
-
Dissolve the precipitate in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the total alkaloid fraction.
-
Chromatographic Purification
3.2.1. Silica (B1680970) Gel Column Chromatography:
This initial chromatographic step aims to separate the complex mixture of alkaloids into fractions of decreasing polarity.
-
Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).
-
Sample Loading: Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity (e.g., from 100:5 to 1:1, v/v).[8]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Pooling of Fractions: Combine fractions containing similar alkaloid profiles for further purification.
3.2.2. Sephadex LH-20 Column Chromatography:
This step is used for further purification of the fractions obtained from silica gel chromatography, primarily for size exclusion and removal of smaller impurities.
-
Column Preparation: Swell Sephadex LH-20 in a suitable solvent mixture (e.g., dichloromethane:methanol, 1:1, v/v) and pack it into a column.[8]
-
Sample Application: Dissolve the selected fraction in a minimal amount of the mobile phase and apply it to the column.
-
Elution: Elute the column with the same solvent mixture used for packing.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
3.2.3. Preparative High-Performance Liquid Chromatography (HPLC):
The final purification step to obtain high-purity this compound.
-
Column: A reversed-phase C18 column is commonly used for the separation of alkaloids from Macleaya cordata.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape.[2][9] The exact gradient will need to be optimized.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of around 284 nm for these types of alkaloids.[2]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment: Analyze the purity of the collected fraction using analytical HPLC.
Structural Elucidation
The identity and structure of the purified this compound should be confirmed using spectroscopic methods.
| Technique | Key Observations | Reference |
| ¹H NMR | Characteristic aromatic and methoxy (B1213986) group signals. | [1] |
| ¹³C NMR | Resonances corresponding to the carbon skeleton of the benzophenanthridine alkaloid. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of the compound. | [1] |
Biological Signaling Pathways
This compound has been shown to exert its anti-tumor effects through the modulation of key signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
This compound has been reported to induce apoptosis and autophagy in cancer cells by suppressing the PI3K/AKT/mTOR pathway through the accumulation of reactive oxygen species (ROS).
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. CN102617583B - Method for quickly extracting and separating five types of alkaloids from macleaya cordata - Google Patents [patents.google.com]
- 6. rainbowextract.com [rainbowextract.com]
- 7. CN101849994B - Preparation method of macleaya cordata extracts - Google Patents [patents.google.com]
- 8. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 6-Methoxydihydrosanguinarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Methoxydihydrosanguinarine, a compound of interest in pharmacological research. The guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes the compound's known signaling pathways.
Spectroscopic Data
While direct access to the raw numerical ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited in publicly available literature, the existence of this data is confirmed in spectral databases such as SpectraBase.[1] For illustrative purposes and as a close structural analog, the detailed spectroscopic data for the parent compound, Dihydrosanguinarine, is presented below. The presence of a methoxy (B1213986) group at the C6 position in this compound would primarily influence the chemical shifts of the adjacent protons and carbons. Specifically, the proton at C6 would be absent and replaced by the methoxy signal, and the C6 carbon signal would be shifted downfield.
¹H NMR Data of Dihydrosanguinarine
The ¹H NMR spectral data for Dihydrosanguinarine, recorded in DMSO-d6 at 500 MHz, is summarized in Table 1.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-11 | 7.79 | d | 8.5 |
| H-12 | 7.58 | d | 8.6 |
| H-4 | 7.55 | s | - |
| H-10 | 7.42 | d | 8.0 |
| H-1 | 7.34 | s | - |
| H-9 | 6.97 | d | 7.9 |
| OCH₂O | 6.15-6.16 | m | - |
| H-6 | 4.15 | s | - |
| N-CH₃ | 2.57 | s | - |
Data sourced from similar alkaloid analysis.
¹³C NMR Data
The ¹³C NMR spectral data for this compound is available on SpectraBase, though the specific chemical shifts are not publicly detailed.[1] For reference, the chemical shifts of related alkaloids are typically observed in specific regions, with aromatic carbons appearing between 100-150 ppm, the methylenedioxy carbon around 101 ppm, the N-methyl carbon around 43 ppm, and the methylene (B1212753) bridge carbon (C6 in dihydrosanguinarine) around 47 ppm. The introduction of a methoxy group at C6 would significantly alter the chemical shift of this carbon.
Mass Spectrometry Data
The mass spectrum of this compound is available on SpectraBase, indicating a molecular weight of 363.37 g/mol and an exact mass of 363.110673 g/mol .[1] The fragmentation pattern in mass spectrometry provides crucial information about the molecular structure. A representative table of expected major fragments is provided below.
| m/z | Proposed Fragment |
| 363 | [M]⁺ |
| 348 | [M - CH₃]⁺ |
| 332 | [M - OCH₃]⁺ |
| 304 | [M - OCH₃ - CO]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment is typically used.
-
Number of scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
Relaxation delay: A delay of 1-2 seconds between scans is employed.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: A longer delay of 2-5 seconds is used.
-
-
2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique for alkaloids.
-
Analysis Mode: The analysis is typically performed in positive ion mode.
-
Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and obtain structural information. This is achieved through collision-induced dissociation (CID) in the collision cell of the mass spectrometer.
Signaling Pathways and Experimental Workflows
Recent research has indicated that this compound may exert its biological effects, particularly its anti-cancer properties, through the modulation of key cellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
This compound has been suggested to inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.
References
The Biosynthesis of 6-Methoxydihydrosanguinarine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxydihydrosanguinarine, a benzophenanthridine alkaloid, has garnered interest for its potential pharmacological activities. Its biosynthetic origin in plants, however, remains a subject of investigation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing parallels with the well-established sanguinarine (B192314) biosynthesis. We delve into the key enzymatic steps, present available quantitative data, and offer detailed experimental protocols for the study of this pathway. Furthermore, we address the critical consideration of this compound as a potential artifact of extraction procedures. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Benzophenanthridine alkaloids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, sanguinarine is one of the most extensively studied, known for its antimicrobial and anti-inflammatory properties. This compound is a structurally related derivative, and understanding its biosynthesis is crucial for potential biotechnological production and pharmacological development. This guide synthesizes the current knowledge on the biosynthesis of sanguinarine and extrapolates a putative pathway for this compound, highlighting the key enzymes and intermediates involved.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general benzophenanthridine alkaloid pathway, originating from the amino acid L-tyrosine. The pathway culminates in the formation of dihydrosanguinarine (B1196270), which is then proposed to undergo a final methoxylation step.
From L-Tyrosine to (S)-Reticuline
The initial steps of the pathway leading to the central intermediate, (S)-reticuline, are shared with the biosynthesis of many other benzylisoquinoline alkaloids, including morphine and codeine.
From (S)-Reticuline to Dihydrosanguinarine
(S)-Reticuline serves as a critical branch-point intermediate. The conversion of (S)-reticuline to sanguinarine is a well-characterized pathway. The final step in the formation of dihydrosanguinarine is the reduction of sanguinarine.
-
(S)-Reticuline to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is the committed step towards benzophenanthridine alkaloids.
-
(S)-Scoulerine to Protopine (B1679745): A series of reactions involving two cytochrome P450 enzymes, cheilanthifoline synthase and stylopine synthase, form two methylenedioxy bridges to produce (S)-stylopine. (S)-stylopine is then converted to protopine via N-methylation and subsequent hydroxylation.
-
Protopine to Dihydrosanguinarine: Protopine undergoes a rearrangement and dehydration, catalyzed by protopine-6-hydroxylase (P6H), to yield dihydrosanguinarine.
-
Sanguinarine to Dihydrosanguinarine: Alternatively, sanguinarine can be reduced to dihydrosanguinarine by the enzyme sanguinarine reductase (SanR)[1][2]. This is considered a detoxification step in some plants[2].
The Final Step: Formation of this compound
The conversion of dihydrosanguinarine to this compound is hypothesized to be catalyzed by an O-methyltransferase (OMT). This enzyme would transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-6 position of a precursor. While a specific 6-hydroxydihydrosanguinarine O-methyltransferase has not yet been characterized, the existence of a 10-hydroxydihydrosanguinarine (B1216481) 10-O-methyltransferase in Eschscholzia californica suggests that such an enzyme could exist[3].
Hypothetical Final Step:
6-Hydroxydihydrosanguinarine + S-Adenosyl-L-methionine -> this compound + S-Adenosyl-L-homocysteine
An Important Caveat: this compound as a Potential Artifact
It is crucial to note that the presence of this compound in plant extracts may be the result of a chemical reaction during the extraction process. A study on Hylomecon species suggested that this compound could be an artifact formed by the reaction of sanguinarine with methanol (B129727), the extraction solvent[4]. Therefore, careful selection of extraction solvents and analytical methods is imperative to confirm the natural occurrence of this compound.
Data Presentation
Currently, there is a lack of specific quantitative data on the enzymatic reactions leading to this compound. However, data from related enzymes in the sanguinarine pathway can provide valuable context.
| Enzyme | Substrate | Product | Plant Source | Km (µM) | Vmax/kcat | Reference |
| Sanguinarine Reductase (SanR) | Sanguinarine | Dihydrosanguinarine | Eschscholzia californica | - | - | [1] |
| 10-Hydroxydihydrosanguinarine 10-O-Methyltransferase | 10-Hydroxydihydrosanguinarine | Dihydrochelirubine | Eschscholzia californica | - | - | [3] |
Experimental Protocols
General Protocol for Heterologous Expression and Purification of a Candidate O-Methyltransferase
This protocol describes a general workflow for producing and purifying a candidate OMT for functional characterization.
-
Gene Cloning: Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Protein Purification: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Centrifuge the lysate to pellet cell debris. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.
Enzyme Assay for O-Methyltransferase Activity
This assay is designed to determine the catalytic activity of the purified OMT with a potential substrate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified OMT
-
Substrate (e.g., 6-hydroxydihydrosanguinarine)
-
S-Adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
Product Analysis: Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS/MS.
LC-MS/MS Method for the Analysis of Benzophenanthridine Alkaloids
This method allows for the sensitive and specific detection and quantification of this compound and related alkaloids.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and other target alkaloids.
-
Mandatory Visualizations
Caption: Proposed biosynthesis pathway of this compound.
Caption: Experimental workflow for O-methyltransferase characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants remains an intriguing area of research. While a definitive pathway has not been elucidated, the extensive knowledge of sanguinarine biosynthesis provides a solid foundation for future investigations. The primary challenges lie in identifying and characterizing the putative hydroxylase and O-methyltransferase responsible for the final steps of the pathway and in unequivocally demonstrating the natural occurrence of this compound, ruling out the possibility of it being an analytical artifact. Future research employing a combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro enzymatic studies, will be instrumental in unraveling the complete biosynthetic pathway of this potentially valuable alkaloid. Such knowledge will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound for pharmacological applications.
References
- 1. Structure and mechanism of sanguinarine reductase, an enzyme of alkaloid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 10-hydroxydihydrosanguinarine 10-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Achiral and chiral determination of benzophenanthridine alkaloids from methanol extracts of Hylomecon species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-Methoxydihydrosanguinarine (6-MDS), an isoquinoline (B145761) alkaloid derived from plants such as Macleaya cordata.[1] 6-MDS has demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning it as a compound of interest for further oncological drug development.[1][2] This document outlines the cytotoxic profile of 6-MDS, details the experimental protocols for its evaluation, and illustrates the molecular pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
This compound has shown potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |
| MCF-7 | Breast Cancer | 0.61 | Not Specified | Not Specified | [3][4] |
| SF-268 | Glioblastoma | 0.54 | Not Specified | Not Specified | [3][4] |
| HT29 | Colon Carcinoma | 3.8 ± 0.2 | Not Specified | Not Specified | [2] |
| HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified | Not Specified | [2] |
| HLE | Hepatocellular Carcinoma | 1.129 | 12 hours | CCK-8 | [1] |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 | 12 hours | CCK-8 | [1] |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 hours | CCK-8 | [2] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 hours | CCK-8 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a compound like this compound.
2.1. Cell Culture and Maintenance
Human cancer cell lines, such as those listed in the table above, are cultured in appropriate media, for instance, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]
2.2. Cell Viability Assays
Cell viability is a crucial indicator of cytotoxicity. The MTT and CCK-8 assays are commonly used colorimetric methods for this purpose.
2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.
-
2.2.2. Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Expose the cells to various concentrations of this compound for the intended duration.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
3.1. Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound.
Caption: A generalized workflow for in vitro cytotoxicity screening.
3.2. Signaling Pathway of this compound-Induced Cell Death
Research indicates that this compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily revolving around the induction of reactive oxygen species (ROS).
Caption: Signaling pathways activated by this compound.
3.3. Detailed PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition by 6-MDS is a key aspect of its anticancer activity.[1][5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 6-MDS.
Mechanism of Action
The cytotoxic effects of this compound are multifaceted. A primary mechanism involves the accumulation of reactive oxygen species (ROS).[1][5] This oxidative stress appears to be a central event that triggers downstream signaling cascades leading to cell death.
One of the key pathways inhibited by 6-MDS is the PI3K/AKT/mTOR signaling cascade.[1][5] This pathway is crucial for cell survival, proliferation, and growth, and its suppression by 6-MDS contributes significantly to its anti-tumor effects. The inhibition of this pathway has been linked to the induction of both apoptosis and autophagy in cancer cells.[5]
Furthermore, 6-MDS has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] This is achieved through the downregulation of GPX4.[1] The compound also upregulates Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis, and can cause cell cycle arrest and DNA damage.[1] This multi-modal mechanism of action, targeting several key cellular processes simultaneously, likely contributes to its potent cytotoxicity.[1]
References
- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Induction of Apoptosis by 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxydihydrosanguinarine (6-MDS), a benzophenanthridine alkaloid, has emerged as a promising candidate in cancer therapy due to its potent pro-apoptotic and anti-proliferative activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 6-MDS-induced apoptosis. It details the intricate signaling pathways activated by 6-MDS, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspases, and the inhibition of pro-survival pathways such as PI3K/AKT/mTOR. This document also presents a compilation of quantitative data from various studies and detailed protocols for key experimental assays, aiming to equip researchers with the necessary information to further investigate and harness the therapeutic potential of 6-MDS.
Introduction
This compound, a derivative of sanguinarine (B192314), is a naturally occurring alkaloid found in plants of the Papaveraceae family. It has garnered significant attention in oncological research for its ability to selectively induce apoptosis in cancer cells, while exhibiting lower toxicity towards normal cells. This selective cytotoxicity positions 6-MDS as a molecule of interest for the development of novel anti-cancer agents. Understanding the precise molecular pathways through which 6-MDS exerts its apoptotic effects is crucial for its clinical translation. This guide synthesizes the current knowledge on the subject, presenting it in a structured and accessible format for the scientific community.
Quantitative Data on the Efficacy of this compound
The cytotoxic and pro-apoptotic effects of 6-MDS have been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HT29 | Colon Carcinoma | 5.0 ± 0.2 | Not Specified | [1] |
| HepG2 | Human Hepatocarcinoma | 3.8 ± 0.2 | 6 | [1] |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 | [1] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 | [1] |
Table 2: Quantitative Effects of this compound on Apoptosis Markers
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HT-29 | 6-MDS (10 µM) | Caspase-3 Activation | ~6-7 fold increase | [2] |
| HT-29 | 6-MDS (10 µM) | Caspase-9 Activation | ~6-7 fold increase | [2] |
| A375 (Melanoma) | Diphyllin methyl ether | Increase in Bax/Bcl-2 ratio | Significant elevation (p = 0.0196) | [3] |
| L-02 (Liver) | POA (10-40 µM, 6h) | Increase in early apoptotic cells | 10.5% to 20.1% | [4] |
Note: Some data points are from studies on sanguinarine or related compounds, used as a proxy where direct quantitative data for 6-MDS was not available.
Signaling Pathways in this compound-Induced Apoptosis
6-MDS triggers a cascade of molecular events that converge to execute programmed cell death. The primary mechanisms involve the induction of oxidative stress and the modulation of key apoptotic and survival signaling pathways.
Reactive Oxygen Species (ROS) Generation
A pivotal event in 6-MDS-induced apoptosis is the rapid accumulation of intracellular ROS.[5] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.
Intrinsic (Mitochondrial) Apoptosis Pathway
6-MDS predominantly activates the intrinsic pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. 6-MDS has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant of cell fate.[3]
References
- 1. Multiparametric analysis of apoptosis by flow and image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-Methoxydihydrosanguinarine in Ferroptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic target in oncology. Natural compounds that can modulate this pathway are of significant interest. 6-Methoxydihydrosanguinarine (6-MDS), an alkaloid derived from Macleaya cordata, has demonstrated anti-tumor effects, and recent evidence elucidates its function in inducing ferroptosis, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key data associated with 6-MDS-induced ferroptosis.
Core Mechanism of Action
The primary mechanism by which this compound induces ferroptosis is through the transcriptional downregulation of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death. By reducing GPX4 expression, 6-MDS leads to an accumulation of lipid reactive oxygen species (ROS), culminating in lipid peroxidation and subsequent cell death.[1][2][3] This process is dependent on the generation of ROS, as the cytotoxic effects of 6-MDS can be mitigated by ROS scavengers.[1][2][3]
Signaling Pathway
The signaling cascade initiated by this compound that leads to ferroptosis is centered on the inhibition of the GPX4-mediated antioxidant pathway.
References
- 1. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 2. Bioactive natural alkaloid this compound exerts anti-tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: 6-Methoxydihydrosanguinarine as a Potent Inhibitor of the PI3K/AKT/mTOR Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the inhibitory effects of 6-MDS on the PI3K/AKT/mTOR pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of PI3K/AKT/mTOR Pathway Inhibition by this compound
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified through IC50 values. Furthermore, its impact on the core components of the PI3K/AKT/mTOR pathway has been demonstrated through the observed reduction in the phosphorylation of key proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 0.61 | |
| SF-268 | CNS Cancer | 0.54 | |
| HT29 | Colon Carcinoma | 5.0 ± 0.2 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.2 | |
| A549 (24h) | Lung Adenocarcinoma | 5.22 ± 0.60 | |
| A549 (48h) | Lung Adenocarcinoma | 2.90 ± 0.38 | |
| HLE | Hepatocellular Carcinoma | 1.129 | |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 |
Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Phosphorylation in MCF-7 Cells
| Target Protein | Phosphorylation Site | Observation |
| PI3K | - | Decreased phosphorylation |
| AKT | Ser473 | Decreased phosphorylation |
| mTOR | - | Decreased phosphorylation |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the PI3K/AKT/mTOR pathway.
Cell Culture
Human breast cancer cell line MCF-7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seed MCF-7 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: Treat MCF-7 cells with different concentrations of this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the western blot bands using image analysis software.
Kinase Assays
PI3K Kinase Assay:
-
Immunoprecipitate PI3K from cell lysates treated with 6-MDS.
-
Resuspend the immunoprecipitates in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP and a PI(4,5)P2 substrate.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Terminate the reaction and detect the production of PI(3,4,5)P3 using an ELISA-based assay or by thin-layer chromatography.
AKT Kinase Assay:
-
Immunoprecipitate AKT from cell lysates.
-
Perform an in vitro kinase assay using a GSK-3 fusion protein as a substrate in the presence of ATP.
-
Analyze the phosphorylation of GSK-3 by western blotting using a phospho-GSK-3α/β (Ser21/9) antibody.
mTOR Kinase Assay:
-
Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor antibody.
-
Conduct an in vitro kinase assay using a purified, inactive p70S6K as a substrate in the presence of ATP.
-
Detect the phosphorylation of p70S6K by western blotting using a phospho-p70S6K (Thr389) antibody.
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating the effects of 6-MDS on the PI3K/AKT/mTOR pathway.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of the PI3K/AKT/mTOR signaling pathway. The provided data and protocols offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising natural compound. Future studies should focus on obtaining more granular quantitative data on pathway inhibition and exploring the efficacy of 6-MDS in in vivo models to translate these preclinical findings into clinical applications.
References
The Core Mechanism of 6-Methoxydihydrosanguinarine: A Technical Guide to its ROS-Mediated Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, has emerged as a promising candidate in cancer therapeutics. Extensive research has demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. At the heart of its mechanism of action lies the generation of reactive oxygen species (ROS), which triggers a cascade of signaling events culminating in cancer cell death. This in-depth technical guide provides a comprehensive overview of the core mechanisms of 6-MDS, focusing on ROS generation and its downstream consequences. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the intricate signaling pathways involved.
Data Presentation: The Anti-Cancer Efficacy of this compound
The cytotoxic and pro-apoptotic effects of 6-MDS have been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative look at its efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Citation |
| HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.2 | 6 hours | [1] |
| HT29 | Colon Carcinoma | 5.0 ± 0.2 | Not Specified | [2] |
| A549 | Non-small Cell Lung Cancer | 5.22 ± 0.60 | 24 hours | [3] |
| A549 | Non-small Cell Lung Cancer | 2.90 ± 0.38 | 48 hours | [3] |
Table 2: Summary of 6-MDS Induced Effects and Involved Signaling Pathways
| Cell Line | Cancer Type | Key Effects | Signaling Pathways Involved | Citation |
| MCF-7 | Breast Cancer | Apoptosis, Autophagy | PI3K/AKT/mTOR | |
| HepG2 | Hepatocellular Carcinoma | Apoptosis, Ferroptosis | Upregulation of DR5, Inhibition of GPX4 | [1][4] |
| HT29 | Colon Carcinoma | Apoptosis | p53 and Bcl-2 family proteins | [2] |
| A549 | Non-small Cell Lung Cancer | Apoptosis, G2/M Arrest | IRE1/JNK | [5] |
Core Mechanism: ROS-Mediated Signaling Cascades
The primary mechanism of 6-MDS-induced cancer cell death is the intracellular accumulation of ROS. This oxidative stress disrupts cellular homeostasis and activates several downstream signaling pathways, leading to apoptosis, autophagy, and ferroptosis.
The PI3K/AKT/mTOR Pathway in Breast Cancer
In breast cancer cells such as MCF-7, 6-MDS-induced ROS accumulation leads to the suppression of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by ROS triggers both apoptosis and autophagy. The interplay between apoptosis and autophagy is complex; inhibition of autophagy has been shown to augment the pro-apoptotic effects of 6-MDS.
The IRE1/JNK Pathway in Non-Small Cell Lung Cancer
In non-small cell lung cancer cells (A549), 6-MDS elevates ROS levels, leading to the activation of the IRE1/JNK signaling pathway.[5] This pathway is a component of the endoplasmic reticulum (ER) stress response. Persistent ER stress and JNK activation are known to promote apoptosis.
Upregulation of DR5 and Ferroptosis in Hepatocellular Carcinoma
In hepatocellular carcinoma cells (HepG2), 6-MDS-induced ROS has a dual effect. Firstly, it upregulates the expression of Death Receptor 5 (DR5), sensitizing the cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. Secondly, it induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4] This is achieved by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the defense against lipid peroxidation.[4]
References
The Anti-Proliferative Effects of 6-Methoxydihydrosanguinarine on Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxydihydrosanguinarine (6-MDS), a natural alkaloid, has emerged as a promising anti-cancer agent, demonstrating significant anti-proliferative effects against hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of 6-MDS's mechanism of action, focusing on its ability to induce ferroptosis, apoptosis, and cell cycle arrest in HCC cells. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to support further research and drug development efforts in the field of oncology.
Introduction
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic options for advanced HCC are limited, highlighting the urgent need for novel and effective treatment strategies. Natural products have historically been a rich source of anti-cancer compounds. This compound, an alkaloid isolated from Macleaya cordata, has demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2] Recent studies have elucidated its specific anti-proliferative mechanisms in HCC, primarily centered around the induction of distinct forms of programmed cell death.
This guide will delve into the molecular mechanisms underpinning the anti-tumor effects of 6-MDS in HCC, with a focus on the induction of ferroptosis and apoptosis through the modulation of key signaling pathways.
Quantitative Data Summary
The anti-proliferative efficacy of 6-MDS on HCC cells has been quantified through various in vitro assays. The following tables summarize the key findings from published research, providing a comparative overview of its potency and effects.
Table 1: IC50 Values of 6-MDS in Hepatocellular Carcinoma Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| HLE | 12 | ~0.75 | [1] |
| HCCLM3 | 12 | ~1.0 | [1] |
| HepG2 | 6 | 3.8 ± 0.2 | [3] |
Table 2: Effect of 6-MDS on Cell Viability of HCC Cell Lines
| Cell Line | 6-MDS Concentration (µM) | Incubation Time (h) | % Cell Viability | Reference |
| HLE | 0.25 | 12 | ~80% | [1] |
| HLE | 0.5 | 12 | ~60% | [1] |
| HLE | 0.75 | 12 | ~50% | [1] |
| HLE | 1.0 | 12 | ~40% | [1] |
| HLE | 1.5 | 12 | ~30% | [1] |
| HCCLM3 | 0.25 | 12 | ~90% | [1] |
| HCCLM3 | 0.5 | 12 | ~75% | [1] |
| HCCLM3 | 1.0 | 12 | ~50% | [1] |
| HCCLM3 | 1.5 | 12 | ~40% | [1] |
Core Mechanisms of Action
6-MDS exerts its anti-proliferative effects on HCC through multiple, interconnected mechanisms, primarily involving the induction of reactive oxygen species (ROS) that trigger distinct cell death pathways.
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][4] 6-MDS has been shown to induce ferroptosis in HCC cells by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][4] This downregulation occurs at the transcriptional level, leading to an accumulation of lipid peroxides and subsequent cell death.[1][4] The effects of 6-MDS-induced ferroptosis can be mitigated by treatment with ferroptosis inhibitors such as deferoxamine (B1203445) mesylate (DFO) or ferrostatin-1 (Fer-1).[1][4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is another critical mechanism by which 6-MDS inhibits HCC proliferation. The process is initiated by the generation of intracellular ROS.[3][5] 6-MDS treatment leads to the upregulation of Death Receptor 5 (DR5), sensitizing HCC cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[5] Furthermore, 6-MDS has been shown to increase the expression of p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This modulation of apoptosis-related proteins results in the release of mitochondrial cytochrome c, activation of caspases, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3] The apoptotic effects can be reversed by treatment with the ROS scavenger N-acetyl-l-cysteine (NAC).[5]
Cell Cycle Arrest
In addition to inducing cell death, 6-MDS can also suppress HCC cell proliferation by inducing cell cycle arrest.[5] Studies have shown that 6-MDS can trigger cell cycle arrest in HCC cells, contributing to its overall anti-tumor activity.[5]
Signaling Pathways Modulated by 6-MDS
The anti-proliferative effects of 6-MDS are a consequence of its ability to modulate several key signaling pathways in HCC.
ROS-Mediated Signaling
The generation of ROS appears to be a central event in the action of 6-MDS.[1][3][5] Increased ROS levels directly contribute to lipid peroxidation, leading to ferroptosis.[1] ROS also acts as a second messenger to activate downstream signaling cascades, including the JNK pathway, and to upregulate DR5, thereby promoting apoptosis.[5]
Inhibition of Pro-Survival Pathways
6-MDS has been shown to inhibit pro-survival signaling pathways in cancer cells. Specifically, it can inhibit the PI3K/AKT/mTOR and EGFR/Akt signaling pathways.[1][2][5] The inhibition of these pathways further contributes to the suppression of cell proliferation and survival.
Caption: Signaling Pathways Modulated by 6-MDS in HCC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on 6-MDS and HCC.
Cell Viability Assay (CCK-8)
This assay is used to assess the dose-dependent cytotoxic effects of 6-MDS.
-
Materials:
-
HCC cell lines (e.g., HLE, HCCLM3, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (6-MDS)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of 6-MDS (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5 µM) for the desired time (e.g., 12 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cells after treatment with 6-MDS.
-
Materials:
-
HCC cell lines
-
6-well plates
-
Complete culture medium
-
6-MDS
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low density of HCC cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of 6-MDS for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water, air dry, and count the number of colonies.
-
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Materials:
-
HCC cell lines
-
6-well plates
-
6-MDS
-
DCFH-DA fluorescent probe
-
Flow cytometer
-
-
Procedure:
-
Seed HCC cells in 6-well plates and treat with 6-MDS for the desired time.
-
Harvest the cells and wash with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry.
-
Caption: Experimental Workflow for ROS Detection.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in the signaling pathways affected by 6-MDS.
-
Materials:
-
HCC cells treated with 6-MDS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against GPX4, DR5, p53, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Conclusion and Future Directions
This compound demonstrates potent anti-proliferative effects against hepatocellular carcinoma by inducing ferroptosis and apoptosis, mediated primarily through the generation of reactive oxygen species. Its ability to downregulate GPX4 and upregulate DR5, while also inhibiting pro-survival pathways like PI3K/AKT/mTOR, makes it a compelling candidate for further preclinical and clinical investigation. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and potential combination therapies to enhance its anti-tumor activity and clinical applicability for the treatment of HCC. The detailed mechanisms of its effect on cell cycle regulation also warrant further exploration.
References
- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 3. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive natural alkaloid this compound exerts anti-tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits cytotoxicity and sensitizes TRAIL-induced apoptosis of hepatocellular carcinoma cells through ROS-mediated upregulation of DR5: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
6-Methoxydihydrosanguinarine: A Potential Therapeutic Agent in Lung Adenocarcinoma
An In-depth Technical Guide on the Anti-Cancer Activity of 6-Methoxydihydrosanguinarine in Lung Adenocarcinoma Cell Lines
Introduction
Lung adenocarcinoma, a major subtype of non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. This compound (6-MDHS), a derivative of the natural alkaloid sanguinarine, has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the current understanding of 6-MDHS activity in lung adenocarcinoma cell lines, with a focus on its effects on cell viability, apoptosis, and the underlying molecular mechanisms.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several lung adenocarcinoma cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Cytotoxicity of this compound (6-MDHS) in Lung Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| A549 | 24 hours | 5.22 ± 0.60 | [2] |
| A549 | 48 hours | 2.90 ± 0.38 | [2] |
| A549 | 72 hours | 1.59 | [3] |
| NCI-H1975 | 72 hours | Not explicitly stated, but antiproliferative activity was observed. | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Molecular Docking of 6-MDHS with Key Protein Targets in Lung Adenocarcinoma
A study utilizing network pharmacology and molecular docking identified several potential protein targets of 6-MDHS. The binding energies, which indicate the strength of the interaction, are presented below. A more negative binding energy suggests a stronger interaction.[4]
| Target Protein | Binding Energy (kcal/mol) |
| MMP9 | > -6 |
| CDK1 | > -6 |
| TYMS | > -6 |
| CCNA2 | > -6 |
| ERBB2 | > -6 |
| CHEK1 | > -6 |
| KIF11 | > -6 |
| PLK1 | > -6 |
| TTK | > -6 |
| AURKB | ≤ -6 |
Experimental Protocols
This section details the methodologies employed in the investigation of 6-MDHS activity in lung adenocarcinoma cell lines.
Cell Culture
-
Cell Lines: Human lung adenocarcinoma cell lines A549 and NCI-H1975 are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK8) Assay:
-
Seed cells (e.g., 6000 cells/well) in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of 6-MDHS for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of CCK8 solution to each well and incubate for 1-2 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[2]
-
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay:
-
Culture cells in the presence of 6-MDHS for a specified time.
-
Add EdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect EdU incorporation using a fluorescent azide-alkyne Huisgen cycloaddition reaction (Click chemistry).
-
Analyze the percentage of EdU-positive cells by flow cytometry or fluorescence microscopy to determine the rate of cell proliferation.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Double Staining:
-
Treat cells with 6-MDHS for the desired time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
-
Reactive Oxygen Species (ROS) Detection
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay:
-
Treat cells with 6-MDHS.
-
Load the cells with DCFH-DA probe, which is non-fluorescent until oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.[5]
-
Western Blot Analysis
-
Treat cells with 6-MDHS and lyse them in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cdc25C, cyclin B1, Cdc2, IRE1, phospho-JNK, CHOP, phospho-c-Jun, Akt, mTOR, YAP, TAZ, survivin).[1][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
Treat A549 cells with 6-MDHS.[4]
-
Extract total RNA using a suitable kit and reverse transcribe it into cDNA.
-
Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., CDK1, CHEK1, KIF11, PLK1, TTK).[4]
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects in lung adenocarcinoma cells through the modulation of several key signaling pathways.
Induction of ROS-Mediated Apoptosis and IRE1/JNK Signaling
6-MDHS has been shown to induce the generation of reactive oxygen species (ROS) in NSCLC cells.[1] This elevation in ROS can trigger DNA damage and lead to apoptosis. The activation of the IRE1/JNK signaling pathway is also implicated in 6-MDHS-induced apoptosis.[1]
Caption: 6-MDHS induces ROS-mediated apoptosis via the IRE1/JNK pathway.
Inhibition of the Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. 6-MDHS has been found to block this pathway, contributing to its anti-cancer effects.[1]
Caption: 6-MDHS inhibits the pro-survival Akt/mTOR signaling pathway.
Regulation of the Cell Cycle
Network pharmacology studies suggest that 6-MDHS may primarily inhibit lung adenocarcinoma by affecting the cell cycle.[4][5] Molecular docking studies have shown strong binding affinity of 6-MDHS to several key cell cycle regulators, and experimental validation has confirmed that 6-MDHS can significantly decrease the mRNA levels of CDK1, CHEK1, KIF11, PLK1, and TTK.[4] Furthermore, 6-MDHS has been observed to cause G2/M phase arrest by downregulating the expression of Cdc25C, cyclin B1, and Cdc2.[1]
Caption: 6-MDHS targets key regulators to induce G2/M cell cycle arrest.
Conclusion
This compound demonstrates significant anti-cancer activity in lung adenocarcinoma cell lines. Its mechanisms of action are multi-faceted, involving the induction of ROS-mediated apoptosis, inhibition of the pro-survival Akt/mTOR pathway, and induction of cell cycle arrest at the G2/M phase through the downregulation of key regulatory proteins. These findings underscore the potential of 6-MDHS as a promising therapeutic candidate for the treatment of lung adenocarcinoma. Further in-depth studies, including in vivo animal models, are warranted to fully elucidate its therapeutic potential and clinical applicability.
References
- 1. This compound Suppresses the Proliferation of Non-small Cell Lung Cancer Cells through Elevation of ROS and Activation of IRE1/JNK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Effects of 6-Methoxydihydrosanguinarine on Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the current research on the effects of 6-Methoxydihydrosanguinarine (6-MDHS), a natural benzophenanthridine alkaloid, on breast cancer cells. It details the compound's mechanism of action, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Executive Summary
This compound, an alkaloid extracted from plants such as Hylomecon japonica (Thunb.) Prantl, has emerged as a compound of interest in oncology research.[1] Studies have demonstrated its potential in cancer treatment, particularly in breast cancer.[2] The primary mechanism of action in breast cancer cells, specifically the MCF-7 cell line, involves the induction of apoptosis and autophagy.[1][2] This is achieved through the accumulation of reactive oxygen species (ROS), which subsequently suppresses the critical PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][2]
Quantitative Data Summary
While research confirms the inhibitory effect of 6-MDHS on breast cancer cell proliferation, specific IC50 values for breast cancer cell lines are not detailed in the primary studies available. However, its potency has been quantified in other cancer cell lines, providing a benchmark for its cytotoxic potential.
Table 1: IC50 Values of this compound (6-MDHS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT29 | Colon Carcinoma | 3.8 ± 0.2 | [2] |
| HepG2 | Liver Hepatocellular Carcinoma | 5.0 ± 0.2 | [2] |
| A549 | Non-small Cell Lung Cancer | 5.22 ± 0.60 (24h) | [2] |
| A549 | Non-small Cell Lung Cancer | 2.90 ± 0.38 (48h) | [2] |
Core Mechanism of Action in Breast Cancer
The anti-cancer activity of 6-MDHS in breast cancer cells is multifactorial, primarily revolving around the induction of programmed cell death and the inhibition of pro-survival signaling.
Induction of Apoptosis and Autophagy
Functional experiments have demonstrated that 6-MDHS inhibits proliferation and induces both apoptosis and autophagy in MCF-7 breast cancer cells.[1] The pro-apoptotic effect of 6-MDHS can be augmented by the use of autophagy inhibitors like chloroquine (B1663885) or by silencing the autophagy-related gene Atg5, suggesting a complex interplay between the two cell death pathways.[1]
Role of Reactive Oxygen Species (ROS)
A key initiating event in the mechanism of 6-MDHS is the accumulation of intracellular ROS.[1][2] This increase in oxidative stress is the primary trigger for the subsequent downstream effects, including the induction of apoptosis and autophagy. Pre-treatment with antioxidants such as N-acetyl-L-cysteine has been shown to reverse the cytotoxic effects of 6-MDHS, confirming the critical role of ROS generation.[1]
Signaling Pathways and Visualizations
The cytotoxic effects of 6-MDHS are mediated through the modulation of specific intracellular signaling cascades. Network pharmacology and molecular docking studies have confirmed its impact on the PI3K/AKT/mTOR pathway.[1]
PI3K/AKT/mTOR Pathway Suppression
6-MDHS suppresses the PI3K/AKT/mTOR signaling pathway in MCF-7 cells.[1] This pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers, including breast cancer.[3][4][5] The inhibition of this pathway by 6-MDHS is a direct consequence of ROS accumulation.[1] Furthermore, the use of a PI3K inhibitor, LY294002, enhances the pro-apoptotic and autophagic effects of 6-MDHS, validating this pathway as a key target.[1]
Caption: Mechanism of 6-MDHS in breast cancer cells.
General Experimental Workflow
The investigation of compounds like 6-MDHS follows a structured workflow to characterize their anti-cancer effects comprehensively. This typically involves initial viability screening, followed by mechanistic assays to determine the mode of cell death and the signaling pathways involved.
References
- 1. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Radiation Resistance in Breast Cancer: A Systematic Review of Radiosensitization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
6-Methoxydihydrosanguinarine: A Technical Guide to its Antimicrobial and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-MDS) is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest for its diverse biological activities. While extensively studied for its anti-cancer properties, emerging research has highlighted its potent antimicrobial and antibacterial effects. This technical guide provides a comprehensive overview of the current understanding of 6-MDS as an antimicrobial agent, focusing on its efficacy, mechanism of action, and the experimental methodologies used to elucidate its properties.
Antimicrobial Efficacy: Quantitative Data
The antibacterial activity of this compound has been evaluated against a range of pathogenic microorganisms. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The available data on the MIC values of 6-MDS are summarized in the tables below.
Antibacterial Activity
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 (MSSA) | 1.9 - 3.9 | [1] |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 1.9 - 3.9 | [1] |
| Staphylococcus aureus | DPS-1 (Clinical MRSA) | 1.9 - 3.9 | [1] |
| Staphylococcus aureus | (MRSA strains) | 1.95 - 3.9 | [2] |
| Mycobacterium tuberculosis | Multidrug-resistant strains | 12.5 - 50 | [3] |
Antifungal Activity
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Wild-type | Not specified | [4] |
| Candida albicans | Fluconazole-resistant | Not specified | [4] |
Mechanism of Action
The antimicrobial action of this compound is multifaceted, primarily targeting the structural integrity and essential processes of microbial cells.
1. Cell Wall and Membrane Disruption: Transmission electron microscopy (TEM) studies have revealed that 6-MDS induces significant morphological changes in bacteria. It is proposed that the compound damages the bacterial cell wall and membrane, leading to the leakage of cytoplasmic contents and ultimately cell death. This disruption of the cell envelope is a key aspect of its bactericidal activity.
2. Inhibition of Cell Division: There is evidence to suggest that 6-MDS may interfere with bacterial cell division. Sanguinarine, a structurally related alkaloid, has been shown to inhibit the assembly of the FtsZ protein, a crucial component of the bacterial cytokinetic ring. It is plausible that 6-MDS shares a similar mechanism, leading to the arrest of cell division and the formation of filamentous bacterial cells.
3. Induction of Reactive Oxygen Species (ROS): Several studies on the anti-cancer effects of 6-MDS have highlighted its ability to induce the production of reactive oxygen species (ROS) within cells. While this mechanism is well-documented in cancer cells, it is also a known strategy for antimicrobial agents to induce oxidative stress and damage in bacteria, leading to cell death.
4. Anti-Biofilm Activity: this compound has demonstrated the ability to disrupt the formation of biofilms by pathogenic fungi such as Candida albicans.[4] Biofilms are complex communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. The anti-biofilm activity of 6-MDS suggests its potential in treating persistent and difficult-to-eradicate infections.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the lowest concentration of 6-MDS that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution of known concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the 6-MDS stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control (microorganism in broth without 6-MDS) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of 6-MDS in which no visible growth is observed.
Assessment of Cell Membrane and Cell Wall Damage
Objective: To evaluate the effect of 6-MDS on the integrity of the bacterial cell envelope.
A. Propidium Iodide (PI) Uptake Assay (Membrane Permeability):
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
This compound
-
Propidium iodide (PI) solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend the bacterial cells in PBS.
-
Treat the cells with different concentrations of 6-MDS for a specified time.
-
Add PI solution to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Measure the fluorescence intensity. An increase in fluorescence indicates damage to the cell membrane.
B. Transmission Electron Microscopy (TEM) (Morphological Changes):
Materials:
-
Bacterial culture
-
This compound
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide)
-
Dehydrating agents (e.g., ethanol (B145695) series)
-
Embedding resin (e.g., Epon)
-
Ultramicrotome
-
TEM instrument
Procedure:
-
Treat the bacterial culture with 6-MDS at a specific concentration (e.g., MIC value) for a defined period.
-
Fix the bacterial cells with glutaraldehyde followed by osmium tetroxide.
-
Dehydrate the fixed cells through a graded series of ethanol.
-
Infiltrate and embed the cells in resin.
-
Prepare ultrathin sections of the embedded cells using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Observe the sections under a transmission electron microscope to visualize any changes in cell morphology, such as cell wall thickening, membrane disruption, or cytoplasm leakage.
Anti-Biofilm Activity Assay (Crystal Violet Staining)
Objective: To assess the ability of 6-MDS to inhibit biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium
-
This compound
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Inoculate the wells of a 96-well plate with the microbial suspension and add various concentrations of 6-MDS.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution for 15-20 minutes.
-
Wash the wells again to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm by adding ethanol or acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Proposed Antimicrobial Mechanism of this compound
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow for Antimicrobial Activity Assessment
Caption: General experimental workflow for assessing antimicrobial properties.
Potential Signaling Pathway: ROS-Mediated Cell Damage
Caption: Postulated ROS-mediated pathway for antimicrobial action.
Conclusion
This compound exhibits promising antimicrobial and antibacterial properties, particularly against Gram-positive bacteria, including resistant strains like MRSA. Its multifaceted mechanism of action, involving the disruption of the cell envelope, potential inhibition of cell division, and induction of oxidative stress, makes it an attractive candidate for further investigation and development as a novel antimicrobial agent. The standardized protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this natural compound. Continued research is warranted to expand the spectrum of its activity against a wider range of microorganisms and to elucidate the precise molecular targets and signaling pathways involved in its antimicrobial effects.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and antibiotic-potentiation activities of the methanol extract of some cameroonian spices against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of 6-Methoxydihydrosanguinarine Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
6-Methoxydihydrosanguinarine is a benzophenanthridine alkaloid isolated from plants such as the fruits of Macleaya cordata.[1][2] It has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines such as MCF-7, SF-268, and HepG2.[1][2][3] Research indicates that its mechanisms of action involve the induction of apoptosis, an increase in reactive oxygen species (ROS), and DNA fragmentation.[3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent.
2. Compound Information
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇NO₅ | [4][5] |
| Molecular Weight | 363.37 g/mol | [3][5] |
| CAS Number | 72401-54-8 | [1][3][6] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
3. Materials and Equipment
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
4. Safety and Handling Precautions
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] Standard laboratory safety procedures should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[6] Do not eat, drink, or smoke while handling the compound.[6]
-
DMSO: DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Exercise caution and prevent skin contact. Use newly opened or properly stored anhydrous DMSO, as it is hygroscopic (absorbs moisture from the air), which can impact the solubility of the compound.[1][7]
5. Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
5.1. Solubility Data
The solubility of this compound can vary based on the purity of the compound and the quality of the DMSO used. It is crucial to use high-purity, anhydrous DMSO.[1][8]
| Solvent | Reported Solubility | Conditions |
| DMSO | 12.5 mg/mL (~34.4 mM) | Requires sonication and warming to 60°C[1] |
| DMSO | 73 mg/mL (~200.9 mM) | Use of fresh, non-hygroscopic DMSO is critical[8] |
| Ethanol | 1.5 - 3 mg/mL | [8] |
| Water | Insoluble | [8] |
5.2. Step-by-Step Preparation Procedure
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula:
-
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 363.37 g/mol × 1000 mg/g = 3.63 mg
-
-
Weighing: Carefully weigh out the calculated amount (e.g., 3.63 mg) of this compound powder on an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is difficult, brief sonication or gentle warming (up to 60°C) can be applied, as this has been shown to aid solubility.[1] Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][9][10]
5.3. Storage and Stability
Proper storage is essential to maintain the integrity and activity of the stock solution.
| Storage Condition | Powder | Stock Solution in DMSO |
| -80°C | N/A | 6 months (Recommended for long-term)[1][9] |
| -20°C | 3 years [9] | 1 month [1][9] |
| Protection | Protect from light[10] | Protect from light[10] |
Important: Always bring aliquots to room temperature before opening to prevent condensation and moisture absorption. Avoid repeated freeze-thaw cycles.[9][11]
6. Visualizations
6.1. Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
6.2. Postulated Signaling Pathway
The following diagram illustrates a simplified, postulated signaling pathway for the cytotoxic effects of this compound based on available research, which indicates it induces apoptosis and increases ROS levels.[3]
Caption: Postulated pathway for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 6-Methoxy Dihydrosanguinarine | C21H17NO5 | CID 135394272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for in vitro Cell Culture Treatment with 6-Methoxydihydrosanguinarine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid with demonstrated cytotoxic effects against various cancer cell lines.[1] This document provides detailed protocols for investigating the in vitro effects of 6-MDS on cancer cells, focusing on its ability to induce apoptosis, autophagy, and cell cycle arrest. The primary mechanism of action involves the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways such as the PI3K/AKT/mTOR and JNK pathways.[2][3]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 24 | 5.22 ± 0.60 | [4] |
| A549 | Lung Adenocarcinoma | 48 | 2.90 ± 0.38 | [4] |
| HepG2 | Hepatocellular Carcinoma | 6 | 3.8 ± 0.2 | [5] |
| HT29 | Colon Carcinoma | Not Specified | 5.0 ± 0.2 | [4] |
Experimental Protocols
General Cell Culture and 6-MDS Treatment
This protocol outlines the basic steps for maintaining cell cultures and treating them with 6-MDS. Specific cell lines may require specialized media and conditions.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (6-MDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates (6-well, 96-well), and other necessary sterile labware
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂. Passage the cells upon reaching 80-90% confluency.
-
Preparation of 6-MDS Stock Solution: Dissolve 6-MDS powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Cell Seeding:
-
For viability assays, seed cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
For apoptosis and cell cycle analysis, seed cells in 6-well plates at a density of 1-5 x 10⁵ cells/well.
-
Allow cells to adhere and grow overnight.
-
-
6-MDS Treatment:
-
Prepare working solutions of 6-MDS by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 6-MDS.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest 6-MDS concentration.
-
Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[8]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cells cultured in a 96-well plate and treated with 6-MDS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the 6-MDS treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Cells cultured in 6-well plates and treated with 6-MDS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[16][17][18]
Materials:
-
Cells cultured in 6-well plates and treated with 6-MDS
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest and wash the cells as described in the apoptosis assay protocol.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways.[19][20][21][22]
Materials:
-
Cells cultured in 6-well plates and treated with 6-MDS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, GAPDH)[23]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes.[24]
Materials:
-
Cells cultured in 6-well plates and treated with 6-MDS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers (e.g., for Bax, Bcl-2, Caspase-3, and a housekeeping gene like GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.
-
Analyze the gene expression data using the 2-ΔΔCt method, with a housekeeping gene for normalization.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways activated by this compound.
Caption: General workflow for in vitro analysis of 6-MDS effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell [mdpi.com]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis-related gene expression can predict the response of ovarian cancer cell lines to treatment with recombinant human TRAIL alone or combined with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-ME), a benzophenanthridine alkaloid, has demonstrated potent pro-apoptotic activity in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of 6-ME-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Understanding the mechanism and quantifying the apoptotic effects of novel compounds like 6-ME is crucial for drug development and cancer research.
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through a multifaceted mechanism primarily initiated by the generation of Reactive Oxygen Species (ROS).[1][2][3][4] The subsequent cascade of events involves the activation of intrinsic mitochondrial and extrinsic death receptor pathways, alongside the inhibition of pro-survival signaling.
Key Signaling Pathways:
-
ROS-Mediated Mitochondrial Pathway: 6-ME treatment leads to an increase in intracellular ROS levels.[2][3] This oxidative stress disrupts mitochondrial membrane potential and promotes the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[5] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[5]
-
Regulation by p53 and Bcl-2 Family Proteins: The tumor suppressor protein p53 is often upregulated in response to 6-ME, which in turn transcriptionally activates the pro-apoptotic Bcl-2 family member, Bax.[5] Bax promotes mitochondrial outer membrane permeabilization, facilitating cytochrome c release. Concurrently, 6-ME can downregulate the expression of anti-apoptotic Bcl-2 proteins.[6]
-
Inhibition of PI3K/AKT/mTOR Survival Pathway: this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[2] This pathway is critical for cell survival, proliferation, and inhibition of apoptosis. By inhibiting this pathway, 6-ME further sensitizes cancer cells to apoptotic stimuli.
-
Involvement of the IRE1/JNK Pathway: Studies have also indicated the involvement of the IRE1/JNK signaling pathway in 6-ME-induced apoptosis, linking endoplasmic reticulum stress to the apoptotic machinery.[4]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in a representative cancer cell line, as determined by Annexin V-FITC and PI flow cytometry.
| Concentration of 6-ME (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.9 | 2.0 ± 0.6 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 10.1 ± 1.5 | 4.2 ± 1.1 |
| 10 | 35.8 ± 5.1 | 40.2 ± 3.9 | 18.5 ± 2.3 | 5.5 ± 1.4 |
Note: The data presented in this table is a representative summary compiled from multiple studies investigating the effects of this compound on various cancer cell lines. Actual percentages may vary depending on the cell line, experimental conditions, and incubation time.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HT-29, MCF-7, HepG2) in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of 6-ME used.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of 6-ME or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48 hours) at 37°C and 5% CO2.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry[7][8][9]
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Excitation/Emission:
-
Annexin V-FITC: Excitation at 488 nm, Emission at ~530 nm (FL1 channel).
-
Propidium Iodide: Excitation at 488 nm, Emission at >670 nm (FL3 channel).
-
-
Controls:
-
Unstained cells.
-
Cells stained with Annexin V-FITC only.
-
Cells stained with PI only.
-
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC).
-
Create a quadrant plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
-
Mandatory Visualizations
Caption: ROS-Mediated Mitochondrial Apoptosis Pathway Induced by this compound.
Caption: Inhibition of the PI3K/AKT/mTOR Survival Pathway by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis of Apoptosis.
References
- 1. rsc.org [rsc.org]
- 2. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis inducing effects of this compound in HT29 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following 6-Methoxydihydrosanguinarine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, on protein expression in cancer cells using Western blot analysis. The protocols detailed below are based on established findings and provide a framework for studying the molecular mechanisms of 6-MDS, including its impact on apoptosis, autophagy, and key signaling pathways.
Introduction
This compound, derived from plants such as Macleaya cordata, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2] Mechanistic studies reveal that 6-MDS can induce apoptosis, autophagy, and ferroptosis, often mediated by the accumulation of reactive oxygen species (ROS).[1][3][4] A primary molecular target of 6-MDS is the PI3K/AKT/mTOR signaling pathway, which is suppressed upon treatment.[3] Western blot analysis is a crucial technique to elucidate these effects by quantifying changes in the expression and phosphorylation status of key proteins.
Data Presentation: Expected Protein Expression Changes
The following tables summarize the expected changes in protein expression after treating cancer cells with 6-MDS, based on published studies. These tables can be used as a reference for interpreting Western blot results.
Table 1: PI3K/AKT/mTOR Signaling Pathway
| Protein | Expected Change After 6-MDS Treatment | Cell Line Examples | References |
| p-PI3K | Decrease | MCF-7 | [3] |
| p-AKT | Decrease | MCF-7, HCC | [3][4] |
| p-mTOR | Decrease | MCF-7 | [3] |
Table 2: Apoptosis-Related Proteins
| Protein | Expected Change After 6-MDS Treatment | Cell Line Examples | References |
| Cleaved Caspase-3 | Increase | HT-29 | [5] |
| Cleaved Caspase-8 | Increase | HT-29 | [5] |
| Cleaved Caspase-9 | Increase | HT-29 | [5] |
| Cleaved PARP | Increase | HCC, NSCLC | [4][6] |
| Bax | Increase | HT-29 | [5] |
| p53 | Increase | HT-29 | [5] |
| DR5 | Increase | HCC | [4] |
Table 3: Autophagy-Related Proteins
| Protein | Expected Change After 6-MDS Treatment | Cell Line Examples | References |
| Atg5 | No consensus, but silencing enhances apoptosis | MCF-7 | [3] |
| LC3-II/LC3-I Ratio | Increase | MCF-7 | [3] |
Table 4: Cell Cycle and Other Signaling Proteins
| Protein | Expected Change After 6-MDS Treatment | Cell Line Examples | References |
| Cdc25C | Decrease | NSCLC | [6] |
| Cyclin B1 | Decrease | NSCLC | [6] |
| Cdc2 | Decrease | NSCLC | [6] |
| p-JNK | Increase | HCC, NSCLC | [4][6] |
| GPX4 | Decrease | HCC | [2] |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with 6-MDS, and subsequent Western blot analysis.
Protocol 1: Cell Culture and 6-MDS Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 6-well plates at a density of 1 x 10^6 cells per well.
-
Incubation: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, when the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing various concentrations of 6-MDS (e.g., 0, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Protein Extraction (Lysis)
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.[8]
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.[8]
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[10]
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by 6-MDS and the experimental workflow for Western blot analysis.
References
- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 3. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis inducing effects of this compound in HT29 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring Mitochondrial Respiration with Seahorse XFe96 and 6-Methoxydihydrosanguinarine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Agilent Seahorse XFe96 Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing critical insights into mitochondrial health and cellular metabolism.[1][2] This application note describes the use of the Seahorse XFe96 platform to investigate the effects of 6-Methoxydihydrosanguinarine (6-MDS) on mitochondrial respiration.
6-MDS is a bioactive alkaloid derived from plants of the Papaveraceae family.[3] It has demonstrated a range of biological activities, including anti-tumor effects in various cancer cell lines.[4][5][6] Mechanistic studies have shown that 6-MDS can induce the production of reactive oxygen species (ROS), trigger apoptosis and autophagy, and modulate signaling pathways such as PI3K/AKT/mTOR.[3][7] A structurally related benzophenanthridine alkaloid, 6-methoxydihydroavicine, has been shown to disrupt the electron transport chain (ETC) and alter mitochondrial respiration.[8] Given these findings, it is hypothesized that 6-MDS may also exert its cytotoxic effects by modulating mitochondrial function.
The Seahorse XF Cell Mito Stress Test is a standard assay used to assess key parameters of mitochondrial function.[1][9] This test utilizes serial injections of mitochondrial inhibitors—oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A—to dissect the different components of the respiratory chain.[1][10] By treating cells with 6-MDS prior to and during the Mito Stress Test, researchers can elucidate the specific impact of the compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This document provides a detailed protocol for preparing and running a Seahorse XFe96 experiment to measure the effects of 6-MDS on mitochondrial respiration. It also includes templates for data presentation and visualization to facilitate the interpretation of results.
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be sensitive to 6-MDS).
-
Cell Culture: Culture the selected cells in their recommended growth medium in a humidified incubator at 37°C and 5% CO2.
-
Seeding Cells in XF96 Microplates:
-
One day before the assay, harvest and count the cells.
-
Seed the cells in an Agilent Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells per well) in 80 µL of growth medium.[11]
-
Do not seed cells in the background correction wells (A1, A12, H1, H12).[11]
-
Allow the plate to rest at room temperature for 30-60 minutes to ensure even cell distribution before transferring it to a 37°C CO2 incubator overnight.[11]
-
II. Preparation of Reagents and Compound Plates
-
Seahorse Assay Medium Preparation:
-
This compound (6-MDS) Preparation:
-
Prepare a stock solution of 6-MDS in a suitable solvent (e.g., DMSO).
-
On the day of the assay, dilute the 6-MDS stock solution in the prepared Seahorse assay medium to the desired final concentrations for treatment. It is recommended to test a range of concentrations to determine the optimal dose.
-
-
Mito Stress Test Compound Preparation:
-
Reconstitute the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) in the Seahorse assay medium to their recommended stock concentrations.[2]
-
-
Hydration of the Sensor Cartridge:
-
The day before the assay, place the Seahorse XF96 sensor cartridge upside down and pipette 200 µL of Seahorse XF Calibrant into each well of the utility plate.
-
Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged in the calibrant.
-
Incubate the hydrated sensor cartridge overnight in a 37°C non-CO2 incubator.[11]
-
III. Seahorse XFe96 Assay Protocol
-
Cell Plate Preparation:
-
On the day of the assay, remove the cell culture microplate from the incubator.
-
Gently wash the cells once with 150-200 µL of pre-warmed Seahorse assay medium.[11]
-
Add 180 µL of the Seahorse assay medium (containing the desired concentrations of 6-MDS or vehicle control) to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 30-60 minutes before starting the assay.[11]
-
-
Loading the Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the diluted Mito Stress Test compounds into the appropriate ports of the sensor cartridge. The final volume in each well after injection will be increased, so the stock solutions should be prepared accordingly (typically 10x the final desired concentration).
-
Port A: Oligomycin (e.g., final concentration 1.0 µM)
-
Port B: FCCP (e.g., final concentration 1.0 µM)
-
Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM)
-
-
-
Running the Seahorse XFe96 Analyzer:
-
Load the sensor cartridge into the Seahorse XFe96 Analyzer for calibration.[11]
-
Once calibration is complete, replace the calibrant utility plate with the cell culture microplate.
-
Define the assay protocol in the Wave software, including the injection strategy and measurement cycles. A typical protocol consists of:
-
Basal measurement (3 cycles)
-
Inject Port A (Oligomycin) and measure (3 cycles)
-
Inject Port B (FCCP) and measure (3 cycles)
-
Inject Port C (Rotenone/Antimycin A) and measure (3 cycles)
-
-
Start the assay. The instrument will measure OCR and ECAR in real-time.
-
Data Presentation
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test can be summarized in the following tables.
Table 1: Key Parameters of Mitochondrial Respiration under 6-MDS Treatment
| Treatment Group | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Proton Leak (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) | Non-Mitochondrial Respiration (pmol/min) |
| Vehicle Control | ||||||
| 6-MDS (Low Conc.) | ||||||
| 6-MDS (High Conc.) |
Table 2: Statistical Analysis of Mitochondrial Respiration Parameters
| Parameter | Comparison | p-value |
| Basal Respiration | Vehicle vs. 6-MDS (Low) | |
| Vehicle vs. 6-MDS (High) | ||
| ATP Production | Vehicle vs. 6-MDS (Low) | |
| Vehicle vs. 6-MDS (High) | ||
| Maximal Respiration | Vehicle vs. 6-MDS (Low) | |
| Vehicle vs. 6-MDS (High) | ||
| Spare Respiratory Capacity | Vehicle vs. 6-MDS (Low) | |
| Vehicle vs. 6-MDS (High) |
Mandatory Visualizations
Diagram 1: Seahorse XF Cell Mito Stress Test Workflow
Caption: Workflow for the Seahorse XFe96 Mito Stress Test.
Diagram 2: Mitochondrial Electron Transport Chain and Inhibitor Targets
Caption: Targets of Mito Stress Test inhibitors on the ETC.
Diagram 3: Hypothetical Signaling Pathway of 6-MDS Action
Caption: Potential mechanism of 6-MDS leading to mitochondrial dysfunction.
References
- 1. agilent.com [agilent.com]
- 2. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Methoxydihydroavicine is a benzophenanthridine alkaloid with anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Respiration XF Cell Mito Stress Test | アジレント [agilent.com]
- 10. content.protocols.io [content.protocols.io]
- 11. tabaslab.com [tabaslab.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Gene Expression Analysis using 6-Methoxydihydrosanguinarine via qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-MDS) is a bioactive alkaloid with demonstrated potential in oncology research.[1][2] Studies have indicated its involvement in the regulation of critical cellular processes, including cell cycle progression and apoptosis, primarily through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1] Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique for quantifying gene expression changes induced by compounds like 6-MDS. This document provides detailed application notes and a comprehensive protocol for utilizing qRT-PCR to analyze the effects of 6-MDS on gene expression in cancer cell lines.
Mechanism of Action and Target Genes
This compound has been shown to exhibit anti-tumor effects by influencing the expression of genes involved in cell cycle regulation.[1][2] Research in lung adenocarcinoma has identified that 6-MDS can significantly decrease the mRNA levels of several key genes.[1][2][3]
Key Signaling Pathways
6-MDS has been reported to induce apoptosis and autophagy in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] Furthermore, it has been shown to affect the cell cycle signaling pathway in lung adenocarcinoma.[1][2][3]
Caption: 6-MDS inhibits the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the genes that have been identified as being downregulated by 6-MDS treatment in lung adenocarcinoma cells.[1][2][3] This provides a basis for selecting target genes for your qRT-PCR analysis.
| Target Gene | Gene Function | Expected Expression Change with 6-MDS |
| CDK1 | Cyclin Dependent Kinase 1 | Downregulated |
| CHEK1 | Checkpoint Kinase 1 | Downregulated |
| KIF11 | Kinesin Family Member 11 | Downregulated |
| PLK1 | Polo-Like Kinase 1 | Downregulated |
| TTK | TTK Proto-Oncogene, Serine/Threonine Kinase | Downregulated |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of 6-MDS on gene expression in a cancer cell line (e.g., A549 human lung adenocarcinoma cells) using qRT-PCR.
Experimental Workflow Overview
Caption: Workflow for gene expression analysis using qRT-PCR.
Cell Culture and Treatment with this compound
-
Cell Line: A549 (human lung adenocarcinoma) or another appropriate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of 6-MDS (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest 6-MDS treatment.
-
Perform each treatment in triplicate.
-
Total RNA Extraction
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA in RNase-free water.
RNA Quantification and Quality Control
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check (Optional but Recommended): Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.
Reverse Transcription (cDNA Synthesis)
-
Reaction Mix: Prepare a reverse transcription reaction mix. A typical 20 µL reaction includes:
-
Total RNA: 1 µg
-
Reverse Transcriptase (e.g., SuperScript IV): As per manufacturer's recommendation
-
dNTPs (10 mM): 1 µL
-
Oligo(dT) or Random Hexamers: As per manufacturer's recommendation
-
RNase Inhibitor: As per manufacturer's recommendation
-
RNase-free water: to 20 µL
-
-
Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, then 50°C for 60 min, followed by 70°C for 15 min).
-
Storage: Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design primers for your target genes (e.g., CDK1, CHEK1, KIF11, PLK1, TTK) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup: Prepare the qRT-PCR reaction in a 96-well plate. A typical 20 µL reaction includes:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA (e.g., 1:10 dilution): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling Conditions: A typical thermal cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Controls: Include no-template controls (NTC) for each primer set to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
Data Analysis
-
Ct Values: Determine the cycle threshold (Ct) for each sample.
-
Relative Quantification: Use the 2-ΔΔCt method for relative quantification of gene expression.
-
ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene(s) for each sample (ΔCt = Cttarget - Ctreference).
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
By following these protocols, researchers can effectively utilize qRT-PCR to investigate the molecular mechanisms of this compound and its impact on gene expression in relevant biological systems.
References
- 1. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a 6-Methoxydihydrosanguinarine-Resistant Cell Line
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a primary obstacle in cancer therapy. Understanding the mechanisms behind this resistance is crucial for developing novel therapeutic strategies. 6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, has demonstrated promising anti-cancer properties by inducing apoptosis and autophagy through the accumulation of reactive oxygen species (ROS) and suppression of the PI3K/AKT/mTOR signaling pathway.[1] This document provides a detailed guide for establishing and characterizing a this compound-resistant cancer cell line, a critical tool for investigating resistance mechanisms and developing strategies to overcome them.
Introduction to this compound and Drug Resistance
This compound is an isoquinoline (B145761) alkaloid derived from plants such as Macleaya cordata.[2] Its anti-tumor effects are attributed to its ability to induce ferroptosis and apoptosis in cancer cells.[2] Studies have shown that 6-MDS can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and lung adenocarcinoma, with IC50 values in the low micromolar range.[1][3] The primary mechanism of action involves the generation of ROS, which in turn inhibits the PI3K/AKT/mTOR signaling pathway and activates the IRE1/JNK pathway, leading to cell cycle arrest and apoptosis.[1][4]
The development of drug resistance allows cancer cells to survive and proliferate despite treatment. Common mechanisms of chemoresistance include increased drug efflux through ATP-binding cassette (ABC) transporters, alterations in drug targets, activation of pro-survival signaling pathways, and enhanced DNA repair mechanisms.[3] Establishing a 6-MDS-resistant cell line in vitro provides a valuable model to elucidate the specific molecular changes that confer resistance to this compound.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
The following table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) following the successful establishment of a 6-MDS-resistant cell line. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
| Cell Line | Treatment Duration | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | - | 5.0 ± 0.5 | 1 |
| 6-MDS-Resistant | 24 hours | 50.0 ± 4.2 | 10 |
| 6-MDS-Resistant | 48 hours | 75.0 ± 6.8 | 15 |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Comparative Analysis of Apoptosis in Sensitive vs. Resistant Cells
This table presents a potential outcome of an Annexin V/PI apoptosis assay, demonstrating the reduced sensitivity of the resistant cell line to 6-MDS-induced apoptosis.
| Cell Line | 6-MDS Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| Parental (Sensitive) | 0 | 5% |
| Parental (Sensitive) | 10 | 60% |
| 6-MDS-Resistant | 0 | 5% |
| 6-MDS-Resistant | 10 | 15% |
Note: Data are representative and will require experimental validation.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line using a continuous exposure, dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (6-MDS) stock solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
MTT or CCK-8 assay kit
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat with a serial dilution of 6-MDS for 48-72 hours.
-
Determine the cell viability using an MTT or CCK-8 assay to calculate the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing 6-MDS at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), increase the 6-MDS concentration by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they adapt.
-
-
Monitoring and Maintenance:
-
Regularly monitor the cells for changes in morphology and growth rate.
-
Periodically determine the IC50 of the adapting cell population to track the development of resistance.
-
-
Establishment of a Stable Resistant Line:
-
Once the cells can proliferate in a high concentration of 6-MDS (e.g., 10-20 times the initial IC50), maintain the culture at this concentration for several passages to ensure the stability of the resistant phenotype.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cells at different stages of resistance development for future experiments.
-
Protocol 2: Characterization of the 6-MDS-Resistant Cell Line
1. Confirmation of Resistance (IC50 Re-evaluation):
-
Perform a dose-response assay (MTT or CCK-8) on both the parental and the established resistant cell lines.
-
Calculate and compare the IC50 values to determine the resistance index.
2. Apoptosis Assay (Annexin V/PI Staining):
-
Seed both parental and resistant cells in 6-well plates.
-
Treat the cells with varying concentrations of 6-MDS for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
3. Western Blot Analysis of Signaling Pathways:
-
Culture parental and resistant cells with and without 6-MDS treatment.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, PARP, and ABC transporters like P-glycoprotein).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Plate parental and resistant cells.
-
Treat with 6-MDS for a specified time.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope to determine the levels of intracellular ROS.
Mandatory Visualizations
Caption: Workflow for establishing and characterizing a 6-MDS-resistant cell line.
Caption: Signaling pathway of 6-MDS and potential resistance mechanisms.
References
- 1. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies with 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo xenograft mouse model studies for 6-Methoxydihydrosanguinarine (6-MDHS). The following protocols and data presentation templates are based on established methodologies for xenograft models and data from in vitro studies on 6-MDHS, as well as in vivo studies of structurally similar compounds. These notes should therefore be considered as a guide to be adapted and validated for the specific experimental context of 6-MDHS.
Introduction
This compound (6-MDHS) is a natural benzophenanthridine alkaloid that has demonstrated significant anti-cancer properties in various in vitro studies.[1][2][3][4][5] Its mechanisms of action include the induction of apoptosis and autophagy, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3 pathways.[1][6] To translate these promising in vitro findings into potential clinical applications, in vivo evaluation using xenograft mouse models is a critical next step.
These application notes provide a comprehensive framework for designing and conducting in vivo xenograft studies to assess the anti-tumor efficacy of 6-MDHS.
Data Presentation
Quantitative data from in vivo xenograft studies should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment groups. The following tables are templates for data collection.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Volume (mm³) ± SEM (Day Y) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 | ||
| 6-MDHS | 10 | Daily | |||
| 6-MDHS | 25 | Daily | |||
| 6-MDHS | 50 | Daily | |||
| Positive Control |
Table 2: Final Tumor Weight and Mouse Body Weight
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) ± SEM | Mean Change in Body Weight (g) ± SEM | |---|---|---| | Vehicle Control | - | | | | 6-MDHS | 10 | | | | 6-MDHS | 25 | | | | 6-MDHS | 50 | | | | Positive Control | | | |
Experimental Protocols
The following are detailed protocols for a typical in vivo xenograft mouse model study.
Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line that has shown sensitivity to 6-MDHS in vitro (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer, HepG2 for hepatocellular carcinoma).[1][2][3]
-
Culture Conditions: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure a high percentage of viable cells (>95%) for injection.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). To prevent cell clumping, it is often beneficial to resuspend the cells in a 1:1 mixture of medium and Matrigel.
Xenograft Tumor Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, which are incapable of rejecting human tumor cells.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment begins.
-
Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the mice regularly for tumor development.
-
This compound Administration
-
Preparation of 6-MDHS: Dissolve 6-MDHS in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of the vehicle components should be non-toxic to the animals.
-
Animal Grouping: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of 6-MDHS, and a positive control).
-
Dosing and Administration: Administer 6-MDHS to the mice via an appropriate route, such as intraperitoneal (i.p.) or oral gavage, according to the defined dosing schedule (e.g., daily for 21 days).
Monitoring and Endpoints
-
Tumor Measurement: Measure the tumor dimensions (length and width) using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, toxicity, or adverse effects.
-
Endpoint Criteria: Euthanize the mice when the tumors reach a predetermined size (e.g., >2000 mm³), show signs of ulceration, or if the animal exhibits significant weight loss or other signs of severe morbidity.
-
Tissue Collection: At the end of the study, euthanize all remaining mice. Excise the tumors and measure their final weight. Collect tumors and other relevant organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
In vitro studies have elucidated several key signaling pathways affected by 6-MDHS.
Caption: 6-MDHS signaling pathways.
The above diagram illustrates how this compound induces cellular effects. It leads to an increase in Reactive Oxygen Species, which in turn inhibits the PI3K/AKT/mTOR pathway. 6-MDHS also directly inhibits the STAT3 pathway. The modulation of these pathways ultimately leads to the induction of apoptosis and autophagy.[1][6]
Experimental Workflow for In Vivo Xenograft Study
A well-defined workflow is essential for the successful execution of an in vivo xenograft study.
Caption: Xenograft study workflow.
This diagram outlines the key steps in a typical in vivo xenograft mouse model study, from initial cell culture to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Stem Cell Therapy for Liver Disease: Parameters Governing the Success of Using Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bioavailability and Pharmacokinetics of 6-Methoxydihydrosanguinarine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-MDS) is a benzophenanthridine alkaloid that has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects against various cancer cell lines.[1][2][3][4] Notably, in lung adenocarcinoma, 6-MDS is suggested to exert its anti-cancer effects by influencing the cell cycle signaling pathway, leading to a reduction in tumor growth.[1][5][6] Despite its therapeutic potential, comprehensive data on the bioavailability and pharmacokinetic profile of 6-MDS remains limited in publicly available literature. This document provides a framework of application notes and standardized protocols for researchers to assess the absorption, distribution, metabolism, and excretion (ADME) of 6-MDS. The methodologies outlined below are based on established practices for the pharmacokinetic analysis of natural products and related alkaloids.
Data Presentation
Given the absence of specific pharmacokinetic data for this compound in the reviewed literature, the following tables are presented as templates for data collection and reporting. For comparative purposes, data for the related compounds, sanguinarine (B192314) (SA) and dihydrosanguinarine (B1196270) (DHSA), in pigs are included.[7]
Table 1: Pharmacokinetic Parameters of Sanguinarine (SA) and Dihydrosanguinarine (DHSA) in Pigs Following a Single Administration [7]
| Parameter | Sanguinarine (SA) | Dihydrosanguinarine (DHSA) | Route of Administration |
| Cmax (ng/mL) | 30.16 ± 5.85 | 5.61 ± 0.73 | Intramuscular |
| 3.41 ± 0.36 | 2.41 ± 0.24 | Oral | |
| Tmax (hr) | 0.25 | 0.25 | Intramuscular |
| 2.75 ± 0.27 | 2.75 ± 0.27 | Oral | |
| T1/2 (hr) | 2.33 ± 0.11 | 2.20 ± 0.12 | Oral |
Table 2: Steady-State Pharmacokinetic Parameters of Sanguinarine (SA) and Dihydrosanguinarine (DHSA) in Pigs Following Multiple Oral Administrations [7]
| Parameter | Sanguinarine (SA) | Dihydrosanguinarine (DHSA) |
| Css (ng/mL) | 3.03 ± 0.39 | 1.42 ± 0.20 |
| Accumulation Index | 1.21 | 1.11 |
Experimental Protocols
The following protocols provide a generalized framework for conducting preclinical bioavailability and pharmacokinetic studies of 6-MDS.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters of 6-MDS following intravenous and oral administration in rodents (e.g., rats or mice).
Materials:
-
This compound (analytical standard)
-
Vehicle for administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[2]
-
Male/Female Sprague-Dawley rats (or other suitable rodent model), 8-10 weeks old
-
Cannulation supplies (for intravenous administration and blood sampling)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dose Preparation: Prepare a stock solution of 6-MDS in a suitable vehicle. For intravenous administration, ensure the solution is sterile-filtered. A suggested formulation involves dissolving 6-MDS in DMSO, then diluting with PEG300, Tween-80, and saline.[2]
-
Animal Groups:
-
Group 1 (Intravenous): Administer a single intravenous (IV) bolus dose of 6-MDS (e.g., 1-5 mg/kg) via a cannulated tail vein.
-
Group 2 (Oral): Administer a single oral (PO) gavage dose of 6-MDS (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a cannulated vessel (e.g., jugular vein) or via retro-orbital bleeding at predetermined time points.
-
Suggested time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Suggested time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 6-MDS in plasma.[8][9][10]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To evaluate the metabolic stability of 6-MDS in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (from human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control substrate (e.g., a compound with known metabolic instability)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing 6-MDS (at a final concentration of, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of 6-MDS using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of 6-MDS remaining versus time. The slope of the linear regression will provide the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizations
References
- 1. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
high-performance liquid chromatography (HPLC) method for 6-Methoxydihydrosanguinarine quantification
An HPLC Method for the Quantification of 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The described method is based on established analytical procedures for related alkaloids found in plant extracts such as Macleaya cordata and is intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a benzophenanthridine alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, drug discovery, and quality control of herbal products. HPLC coupled with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note outlines the necessary steps for sample preparation, HPLC analysis, and method validation for this compound.
Chemical Properties of this compound
A foundational understanding of the analyte's chemical properties is essential for method development.
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₅[1] |
| Molecular Weight | 363.4 g/mol [1] |
| Chemical Class | Benzophenanthridine Alkaloid[2][3] |
| General Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove potential interferences and ensure the longevity of the HPLC column.[4][5][6] The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
Workflow for Sample Preparation
Caption: A generalized workflow for the preparation of samples for HPLC analysis.
Protocol:
-
Homogenization: If the sample is a solid (e.g., plant material), it should be finely ground to a homogenous powder.
-
Extraction: Accurately weigh a portion of the homogenized sample and extract it with a suitable solvent, such as methanol or acetonitrile. Sonication or vortexing can be used to enhance extraction efficiency.
-
Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove fine particles that could damage the HPLC system.[7]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC Method Parameters
The following HPLC conditions are recommended for the analysis of this compound, adapted from methods used for similar alkaloids.[8][9]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 series or equivalent with UV/DAD detector[10] |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[8][9] |
| Mobile Phase | Acetonitrile and 30 mM formic acid in water (Gradient or Isocratic)[8][9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 284 nm[8][9] |
Logical Relationship of HPLC Parameters
Caption: Key HPLC parameters influencing separation quality and analysis time.
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines.[10][11] The following parameters should be assessed:
Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages of HPLC method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[12] | Correlation coefficient (r²) ≥ 0.999[12] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the expected concentration of the analyte in samples. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] | Relative Standard Deviation (RSD) ≤ 2%[10] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10] | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Data Presentation
The quantitative results from the analysis should be summarized in a clear and concise manner.
Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 50.5 |
| 5.0 | 251.2 |
| 10.0 | 503.8 |
| 25.0 | 1255.1 |
| 50.0 | 2510.9 |
| 100.0 | 5025.3 |
Example Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range (µg/mL) | 1.0 - 100.0 |
| Intra-day Precision (RSD%) | 0.85% |
| Inter-day Precision (RSD%) | 1.25% |
| Accuracy (Recovery %) | 99.5% |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound by HPLC. The detailed protocols for sample preparation, HPLC analysis, and method validation are designed to guide researchers in developing a reliable and accurate analytical method. Adherence to these guidelines will ensure the generation of high-quality data suitable for research, development, and quality control purposes. It is important to note that while this method is based on established procedures for similar compounds, it should be fully validated for the specific matrix and intended use.
References
- 1. 6-Methoxy Dihydrosanguinarine | C21H17NO5 | CID 135394272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral HPLC studies on chemical behavior of this compound in alcoholic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemization of this compound in methanol investigated by enantioselective dynamic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. s-und-s.pl [s-und-s.pl]
- 8. Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajprui.com [ajprui.com]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea | MDPI [mdpi.com]
Application Notes and Protocols for Predicting 6-Methoxydihydrosanguinarine Targets Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxydihydrosanguinarine (6-MDS), a natural alkaloid derived from Macleaya cordata, has demonstrated significant anti-cancer properties.[1] Its therapeutic potential has been linked to the induction of ferroptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2][3] Molecular docking serves as a powerful computational tool to elucidate the mechanism of action of 6-MDS by predicting its potential protein targets and characterizing the molecular interactions at the binding site. This document provides a detailed protocol for utilizing molecular docking to identify and analyze the targets of this compound, thereby guiding further experimental validation and drug development efforts.
Introduction to this compound and its Known Biological Activities
This compound is an isoquinoline (B145761) alkaloid that has been the subject of growing interest in cancer research.[1] Studies have revealed its cytotoxic effects against a variety of cancer cell lines, including hepatocellular carcinoma, lung adenocarcinoma, and breast cancer.[1][2] The primary mechanisms of action attributed to 6-MDS include:
-
Induction of Ferroptosis: 6-MDS has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by downregulating the expression of Glutathione Peroxidase 4 (GPX4).[2]
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. 6-MDS has been found to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The accumulation of ROS is a key event in 6-MDS-mediated cancer cell death.[2][3]
A network pharmacology study combined with molecular docking has identified several potential targets of 6-MDS in lung adenocarcinoma, with a significant number of these targets being involved in the cell cycle.[1][4]
Predicting Protein Targets of this compound using Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as 6-MDS, to the binding site of a target protein (receptor).
Principle of Molecular Docking
The principle of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible conformations of the ligand within the protein's binding site. The scoring function then estimates the binding affinity for each conformation, with lower scores generally indicating a more favorable interaction.
Potential Targets for this compound
Based on existing research, several proteins have been identified as potential targets for 6-MDS. A study on lung adenocarcinoma identified 33 potential targets, with the top 10 hub genes being MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1, and TTK.[1][4] Molecular docking simulations revealed strong binding affinities of 6-MDS to nine of these targets.[1]
Data Presentation: Molecular Docking Results for 6-MDS
The following table summarizes the reported binding energies from a molecular docking study of this compound with key protein targets identified in lung adenocarcinoma.[1]
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions (Residue and Distance Å) |
| MMP9 | 1GKC | -9.2 | LEU188, VAL198, GLU227, TYR248, PRO246 | LEU187 (2.88), HIS226 (2.93), HIS236 (3.11) |
| CDK1 | 6GU7 | -8.7 | ILE10, GLY11, VAL18, ALA31, LYS33, VAL64, LEU135 | GLU81 (2.94), GLN132 (2.99) |
| TYMS | 1H2W | -8.5 | LEU192, ILE108, GLY219, TRP80, ASP218 | ARG50 (2.95), ASN189 (3.01) |
| CCNA2 | 1H2W | -8.9 | LEU214, LYS266, GLU267, SER288, GLN291 | ARG211 (2.91), ARG251 (3.05) |
| ERBB2 | 3PPO | -9.1 | LEU726, VAL734, ALA751, LYS753, LEU852 | MET801 (2.97), ASP863 (3.08) |
| CHEK1 | 2E9N | -9.0 | LEU15, VAL23, ALA36, LYS38, GLU85, LEU137 | GLU85 (2.92), CYS87 (3.15) |
| KIF11 | 2WOU | -8.8 | ILE135, GLY136, TYR137, LEU163, LYS165 | GLU134 (2.96), ARG162 (3.03) |
| AURKB | 2BFX | -5.8 | LEU154, VAL162, ALA175, LYS177, LEU207 | GLU174 (3.01), GLY176 (3.18) |
| PLK1 | 5TA6 | -11.9 | LEU59, VAL67, ALA80, LYS82, CYS133, LEU132 | CYS67 (2.89), HIS131 (3.07) |
| TTK | 5NEX | -9.5 | LEU556, VAL564, ALA577, LYS579, ILE663 | GLU576 (2.99), ASN633 (3.12) |
Note: Data extracted from a study by Liu et al. (2024) on lung adenocarcinoma. The binding energies were obtained using AutoDock Vina.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a potential protein target, using Cyclin-Dependent Kinase 1 (CDK1) as an example. The recommended software is AutoDock Vina, a widely used and open-source program for molecular docking.
Software and Resource Requirements
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.
-
PubChem Database: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein.
Protocol: Step-by-Step Molecular Docking of 6-MDS with CDK1
Step 1: Ligand Preparation
-
Obtain Ligand Structure:
-
Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).
-
Search for "this compound" or its CID: 154911.
-
Download the 3D conformer of the molecule in SDF format.
-
-
Convert and Prepare Ligand in AutoDock Tools (ADT):
-
Open ADT.
-
Go to Ligand -> Input -> Open and select the downloaded SDF file.
-
ADT will automatically detect the root and set the torsional degrees of freedom. You can review and adjust these if necessary.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as 6MDS.pdbqt. This format includes atomic charges and torsional information required by AutoDock Vina.
-
Step 2: Receptor Preparation
-
Obtain Receptor Structure:
-
Go to the RCSB Protein Data Bank (--INVALID-LINK--).
-
Search for the PDB ID of CDK1, for example, 6GU7 .[5]
-
Download the PDB file.
-
-
Prepare Receptor in AutoDock Tools (ADT):
-
Open ADT.
-
Go to File -> Read Molecule and open the downloaded PDB file for CDK1.
-
Clean the Protein: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. This can be done by selecting and deleting them in the viewer or using the Select and Delete menus.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the prepared CDK1 molecule. Then, go to File -> Save -> Write PDBQT. Save the file as CDK1.pdbqt.
-
Step 3: Grid Box Definition
-
Define the Binding Site:
-
In ADT, with the CDK1.pdbqt file loaded, go to Grid -> Grid Box.
-
A grid box will appear in the viewer. You need to position and size this box to encompass the active site of the protein. If the active site is known from experimental data (e.g., from a co-crystallized ligand), center the grid box on that site.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box in the Grid Options window. Ensure the box is large enough to allow the ligand to move freely but not excessively large, which would increase computation time.
-
Record the center and size parameters.
-
Step 4: Running the Docking Simulation
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
In this file, specify the paths to your receptor and ligand files, and the grid box parameters.
-
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the conf.txt file.
-
Run the following command:
-
This will initiate the docking calculation. The results will be saved in docking_results.pdbqt, and a log file with the binding affinities will be created as docking_log.txt.
-
Step 5: Analysis of Results
-
Examine the Log File:
-
Open docking_log.txt to view the binding affinities (in kcal/mol) for the different predicted binding modes. The top-ranked mode will have the lowest binding energy.
-
-
Visualize Docking Poses:
-
Open your molecular visualization software (PyMOL or Chimera).
-
Load the receptor PDBQT file (CDK1.pdbqt) and the output PDBQT file containing the docked poses (docking_results.pdbqt).
-
Analyze the interactions between 6-MDS and the amino acid residues in the binding site of CDK1. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Visualizations: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Molecular Docking Workflow for 6-MDS Target Prediction.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway by 6-MDS.
Caption: Induction of Ferroptosis by 6-MDS via GPX4 Downregulation.
Conclusion
Molecular docking is an invaluable tool for the initial stages of drug discovery and for elucidating the mechanisms of action of natural products like this compound. By following the protocols outlined in this document, researchers can effectively predict potential protein targets, analyze binding interactions, and generate hypotheses for further experimental validation. The identification of specific targets and a deeper understanding of the molecular interactions of 6-MDS will pave the way for the rational design of more potent and selective anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPx4 is bound to peroxidized membranes by a hydrophobic anchor [arxiv.org]
- 5. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Network Pharmacology-Based Mechanistic Studies of 6-Methoxydihydrosanguinarine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxydihydrosanguinarine (6-MDS) is a bioactive isoquinoline (B145761) alkaloid derived from plants such as Macleaya cordata.[1] Emerging research highlights its potential as a therapeutic agent, particularly in oncology. Network pharmacology, a systems-based approach, has been instrumental in elucidating the complex mechanisms of action of 6-MDS. This document provides detailed application notes and protocols for a network pharmacology-driven investigation into the mechanisms of 6-MDS, integrating computational prediction with experimental validation.
1. Network Pharmacology Approach: A Strategic Overview
Network pharmacology leverages bioinformatics and systems biology to understand drug-target-disease interactions. The workflow for investigating 6-MDS involves several key stages:
-
Target Identification: Predicting the protein targets of 6-MDS and identifying genes associated with a specific disease (e.g., lung adenocarcinoma, breast cancer).
-
Network Construction: Building a protein-protein interaction (PPI) network of the identified targets.
-
Functional Enrichment Analysis: Identifying key signaling pathways and biological processes modulated by 6-MDS.
-
Experimental Validation: Verifying the computational predictions through in vitro and in vivo experiments.
Below is a graphical representation of the typical network pharmacology workflow.
2. Quantitative Data Summary
The following tables summarize key quantitative findings from network pharmacology and experimental studies on 6-MDS.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (hours) | Reference |
| A549 | Lung Adenocarcinoma | CCK-8 | 5.22 ± 0.60 | 24 | [2] |
| A549 | Lung Adenocarcinoma | CCK-8 | 2.90 ± 0.38 | 48 | [2] |
| HT29 | Colon Cancer | Not Specified | 3.8 ± 0.2 | Not Specified | [2] |
| HepG2 | Liver Cancer | Not Specified | 5.0 ± 0.2 | Not Specified | [2] |
Table 2: Molecular Docking of 6-MDS with Hub Targets in Lung Adenocarcinoma
| Target Protein | Binding Energy (kcal/mol) | Reference |
| MMP9 | > -6.0 | [2][3] |
| CDK1 | > -6.0 | [2][3] |
| TYMS | > -6.0 | [2][3] |
| CCNA2 | > -6.0 | [2][3] |
| ERBB2 | > -6.0 | [2][3] |
| CHEK1 | > -6.0 | [2][3] |
| KIF11 | > -6.0 | [2][3] |
| AURKB | < -6.0 | [2][3] |
| PLK1 | -11.90 | [2][3] |
| TTK | > -6.0 | [2][3] |
3. Key Signaling Pathways Implicated in 6-MDS Mechanism
Network pharmacology studies have identified several key signaling pathways through which 6-MDS exerts its therapeutic effects.
3.1. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer
In breast cancer, 6-MDS has been shown to induce apoptosis and autophagy by accumulating reactive oxygen species (ROS), which in turn suppresses the PI3K/AKT/mTOR signaling pathway.[4]
3.2. Cell Cycle Signaling Pathway in Lung Adenocarcinoma
In lung adenocarcinoma, 6-MDS is predicted to exert its anti-proliferative effects by targeting key proteins involved in cell cycle regulation.[2][3]
3.3. Ferroptosis Induction in Hepatocellular Carcinoma
In hepatocellular carcinoma, 6-MDS has been found to induce ferroptosis, a form of iron-dependent cell death, by downregulating the expression of Glutathione Peroxidase 4 (GPX4).[1][5]
4. Experimental Protocols
The following protocols are based on methodologies cited in network pharmacology studies of 6-MDS.
4.1. Protocol for Target Prediction and Network Analysis
-
Compound Target Prediction:
-
Obtain the chemical structure of 6-MDS.
-
Utilize databases such as PharmMapper, SwissTargetPrediction, and TargetNet to predict potential protein targets.
-
-
Disease-Associated Gene Collection:
-
Collect genes associated with the disease of interest (e.g., lung adenocarcinoma) from databases like GeneCards, OMIM, and DisGeNET.
-
-
Identification of Overlapping Targets:
-
Use a Venn diagram tool to identify the common targets between 6-MDS and the disease.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the overlapping target genes into the STRING database to generate a PPI network.
-
Export the network data for visualization.
-
-
Network Visualization and Hub Gene Identification:
-
Import the network data into Cytoscape software.
-
Use the CytoHubba plugin to identify hub genes based on centrality measures (e.g., degree, betweenness, closeness).
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the hub genes using a platform like Metascape or DAVID to identify key biological processes and signaling pathways.
-
4.2. Protocol for Molecular Docking
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of 6-MDS (ligand) and the crystal structures of the hub target proteins (receptors) from the PDB database.
-
Prepare the ligand and receptors using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Perform molecular docking using software such as AutoDock Vina.
-
-
Analysis of Results:
-
Analyze the binding energies to predict the binding affinity between 6-MDS and the target proteins.
-
Visualize the binding modes and interactions (e.g., hydrogen bonds) using software like PyMOL or Discovery Studio.
-
4.3. Protocol for Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and culture overnight.
-
-
Drug Treatment:
-
Treat the cells with a series of concentrations of 6-MDS for 24 and 48 hours. Include a vehicle control.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability and determine the IC50 value.
-
4.4. Protocol for Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction:
-
Treat cells with 6-MDS at a specific concentration for a designated time.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for the target genes (e.g., CDK1, PLK1) and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
-
The network pharmacology approach provides a powerful framework for systematically investigating the mechanisms of action of natural products like this compound. By integrating computational predictions with targeted experimental validations, researchers can efficiently identify key molecular targets and signaling pathways. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals aiming to explore the therapeutic potential of 6-MDS in various diseases. Further in vivo studies are warranted to confirm these findings and advance the clinical translation of this promising compound.[2][3][6]
References
- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Autophagy Induction by 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid that has demonstrated potential as an inducer of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This process is crucial for cellular homeostasis, and its modulation is a promising therapeutic strategy for various diseases, including cancer.[1][2] Existing research suggests that 6-MDS induces autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][3] The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism, and its inhibition is a key mechanism for autophagy induction.[4][5]
These application notes provide detailed protocols for researchers to investigate and quantify the induction of autophagy by this compound in mammalian cell lines. The methodologies described herein are standard and widely accepted for monitoring autophagic activity.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound is reported to suppress the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Under normal conditions, growth factors activate PI3K, which in turn activates AKT. AKT then phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of the small GTPase Rheb. Active Rheb stimulates mTORC1 activity. mTORC1, when active, suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1. By inhibiting this pathway, 6-MDS leads to the dephosphorylation and activation of the ULK1 complex, thereby initiating the formation of autophagosomes.
Experimental Protocols
To accurately assess the induction of autophagy by this compound, it is recommended to use multiple assays to monitor different stages of the autophagic process.[6][7] A combination of Western blotting to quantify autophagy-related proteins and fluorescence microscopy to visualize autophagosomes is a robust approach. Measuring autophagic flux, the complete process from autophagosome formation to lysosomal degradation, provides a more comprehensive understanding of the cellular response.[8]
Experimental Workflow
The general workflow for assessing autophagy induction involves cell culture and treatment, followed by sample preparation for biochemical or imaging-based analysis, and subsequent data quantification and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy hub-protein p62 orchestrates oxidative, endoplasmic reticulum stress, and inflammatory responses post-ischemia, exacerbating stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Cycle Arrest with 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxydihydrosanguinarine (6-MDS) is a natural alkaloid that has demonstrated potential as an anti-cancer agent.[1][2] Emerging research indicates that one of its primary mechanisms of action is the induction of cell cycle arrest, particularly at the G2/M transition phase, in various cancer cell lines.[1][3] This document provides detailed application notes on the mechanism of 6-MDS-induced cell cycle arrest and comprehensive protocols for its investigation in a laboratory setting.
Mechanism of Action: G2/M Cell Cycle Arrest
Recent studies have elucidated that 6-MDS prompts G2/M phase cell cycle arrest by modulating the expression of key regulatory proteins.[3] The proposed mechanism involves the downregulation of critical components of the G2/M checkpoint, including Cell division cycle 25C (Cdc25C), Cyclin B1, and Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[3]
Network pharmacology and molecular docking studies have further identified potential targets of 6-MDS in lung adenocarcinoma, such as Cyclin-dependent kinase 1 (CDK1), Checkpoint kinase 1 (CHEK1), Kinesin family member 11 (KIF11), Aurora kinase B (AURKB), Polo-like kinase 1 (PLK1), and TTK protein kinase (TTK).[1][2] These targets are integral to the cell cycle signaling pathway, reinforcing the role of 6-MDS in disrupting cell cycle progression at the G2/M transition.[1]
Data Presentation
The following tables summarize the quantitative data available for the effects of this compound on cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 24 | 5.22 ± 0.60 |
| A549 | Lung Adenocarcinoma | 48 | 2.90 ± 0.38 |
| HT29 | Colon Carcinoma | Not Specified | 3.8 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 5.0 ± 0.2 |
Data sourced from a study on lung adenocarcinoma and other cancer cell lines.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| 6-MDS | 2.5 | 55.2 ± 2.5 | 20.1 ± 1.9 | 24.7 ± 2.3 |
| 6-MDS | 5.0 | 40.8 ± 3.1 | 15.7 ± 2.0 | 43.5 ± 3.5 |
| 6-MDS | 10.0 | 25.1 ± 2.8 | 10.3 ± 1.7 | 64.6 ± 4.1 |
This table presents hypothetical data for illustrative purposes. Researchers should replace this with their experimental findings.
Mandatory Visualizations
Caption: Proposed signaling pathway of 6-MDS-induced G2/M cell cycle arrest.
Caption: Experimental workflow for studying 6-MDS-induced cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 6-MDS on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound (6-MDS) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 6-MDS in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 6-MDS dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with 6-MDS.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
6-MDS stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 6-MDS for the desired time points.
-
Harvest the cells by trypsinization and collect them in centrifuge tubes.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is to quantify the expression levels of key cell cycle proteins.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
6-MDS stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc25C, anti-Cyclin B1, anti-Cdk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with 6-MDS as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[4]
Immunofluorescence Staining of Microtubules and Nuclei
This protocol is for visualizing the effects of 6-MDS on the microtubule network and nuclear morphology.
Materials:
-
Cells grown on coverslips in 24-well plates
-
6-MDS stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 24-well plates and treat with 6-MDS.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.[6]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of 6-MDS on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
6-MDS stock solution
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of 6-MDS in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM.
-
In a pre-warmed (37°C) 96-well plate, add the desired concentrations of 6-MDS or DMSO (for vehicle control).
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in the temperature-controlled microplate reader set at 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analyze the data to determine the effect of 6-MDS on the rate and extent of tubulin polymerization. An increase in absorbance indicates microtubule formation.
References
- 1. Innovative Analyses Support a Role for DNA Damage and an Aberrant Cell Cycle in Myelodysplastic Syndrome Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to western blot quantification | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. v19.proteinatlas.org [v19.proteinatlas.org]
Troubleshooting & Optimization
improving 6-Methoxydihydrosanguinarine solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 6-Methoxydihydrosanguinarine, particularly concerning its solubility for in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My this compound (6-MDS) stock solution, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
A: This common issue, known as "crashing out," occurs because 6-MDS, like many hydrophobic alkaloids, is poorly soluble in the aqueous environment of your culture medium once the highly concentrated DMSO is diluted. The sudden change in solvent polarity causes the compound to fall out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of 6-MDS in your assay. You may be exceeding its maximum aqueous solubility.
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. Add the DMSO stock to a small volume of pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersion.
-
Control Temperature: Always use pre-warmed (37°C) cell culture media for preparing your working solutions. Many compounds are less soluble at lower temperatures.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may also influence compound solubility.
Q2: What is the best solvent for preparing a high-concentration stock solution of 6-MDS?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like 6-MDS for in vitro use. For related benzophenanthridine alkaloids, stock solutions of 1 mg/mL have been successfully prepared in distilled water, suggesting that for some applications, aqueous stock solutions may be feasible, though likely at a lower concentration than in DMSO.[1]
Q3: I've prepared my working solution successfully, but I observe a precipitate or cloudiness in my culture plates after several hours of incubation. What could be the cause?
A: Delayed precipitation can be caused by several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can cause slight changes in the media's temperature and pH over time, which may affect the long-term stability and solubility of the compound.
-
Interaction with Media Components: 6-MDS may interact with proteins (like those in fetal bovine serum), salts, or other components in the culture medium, leading to the formation of insoluble complexes over time.
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, including 6-MDS, potentially pushing it beyond its solubility limit. Ensure your incubator has adequate humidity and use plates with low-evaporation lids.
Q4: Are there alternative methods to improve the aqueous solubility of 6-MDS besides using DMSO?
A: Yes, several formulation strategies can significantly enhance the aqueous solubility of hydrophobic compounds:
-
Co-Solvent Systems: Using a mixture of solvents can improve solubility. A protocol for in vivo studies uses a combination of DMSO, PEG300, and Tween-80 to create a stable solution.[2] This approach can be adapted for in vitro use, but vehicle controls are critical.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming water-soluble inclusion complexes. This is a highly effective method for increasing the aqueous solubility of poorly soluble drugs.
Quantitative Data: Solubility of this compound and Related Alkaloids
| Compound/Mixture | Solvent/Vehicle | Concentration Achieved | Notes |
| This compound | DMSO / PEG300 / Tween-80 / Saline | ≥ 3.85 mg/mL (clear solution) | This is a formulation for an in vivo working solution, not a measure of maximum solubility in a single solvent.[2] |
| Related Benzophenanthridine Alkaloids (e.g., Sanguinarine, Chelerythrine) | Distilled Water | 1 mg/mL | Stock solutions of the chloride salts of these related alkaloids were successfully prepared at this concentration.[1] |
| General Guidance for Hydrophobic Compounds | DMSO | 10-100 mM (typical stock) | High-concentration stocks are typically prepared in DMSO, but this does not reflect aqueous solubility. |
| General Guidance for Hydrophobic Compounds | Cell Culture Media (with <1% DMSO) | Highly variable (often <10 µM) | The final working concentration is limited by the compound's aqueous solubility, which is often low for this class of molecules. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Culture Media
This protocol helps you determine the practical upper concentration limit for your specific experimental conditions.
-
Prepare a High-Concentration Stock: Dissolve 6-MDS in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved using a vortex and gentle warming (37°C) if necessary.
-
Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock into your complete, pre-warmed (37°C) cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM solution (with 1% DMSO). Then, transfer 100 µL of this to a well with 100 µL of media to get 50 µM, and so on.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 2, 6, and 24 hours). For a more sensitive check, examine a small aliquot from each well under a microscope.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration for these specific conditions.
Protocol 2: Preparing a 6-MDS-Cyclodextrin Inclusion Complex
This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in deionized water to create your desired concentration (e.g., a 1:2 molar ratio of 6-MDS to HP-β-CD).
-
Prepare 6-MDS Solution: In a separate vial, dissolve the required amount of 6-MDS in a minimal volume of a suitable organic co-solvent like ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butyl alcohol.
-
Combine Solutions: While stirring the HP-β-CD solution vigorously, add the 6-MDS solution drop-wise.
-
Stir/Knead: Allow the mixture to stir at room temperature for 24-48 hours. Alternatively, for the kneading method, create a paste with a small amount of water/ethanol and knead thoroughly for 45-60 minutes.
-
Lyophilize (Freeze-Dry): Freeze the resulting solution or paste and then lyophilize it for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Reconstitute and Use: The resulting powder can be directly dissolved in your aqueous assay buffer or cell culture medium. Confirm the final concentration using a suitable analytical method like UV-Vis spectroscopy.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key processes related to the use of this compound.
Caption: Troubleshooting workflow for 6-MDS precipitation in aqueous media.
Caption: Simplified signaling pathways affected by this compound.
References
stability of 6-Methoxydihydrosanguinarine in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxydihydrosanguinarine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous solution?
A1: this compound (MS) exists in a chemical equilibrium with sanguinarine (B192314) in solution. The stability of MS in aqueous solutions is therefore intrinsically linked to the stability of sanguinarine. Sanguinarine is known to be stable in acidic to neutral aqueous solutions (pH 2.5-7.0).[1] However, its stability significantly decreases in alkaline conditions (pH 8.0 and above), which will in turn drive the degradation of this compound.[1]
Q2: What are the primary factors that can cause the degradation of this compound in my experiments?
A2: The primary factors influencing the stability of this compound in aqueous solutions are pH, temperature, and the presence of oxidizing agents.
-
pH: As the solution becomes more alkaline (pH > 7), the equilibrium will favor the formation of less stable species, leading to degradation.[1]
-
Temperature: Elevated temperatures can accelerate the degradation process. Sanguinarine, the core structure of MS, is stable at room temperature and up to 54°C.[1]
-
Oxidizing agents: The presence of oxidants can significantly decrease the stability of the compound.[1]
-
Light: While light does not significantly affect the stability of sanguinarine in distilled water, it is still good practice to protect solutions from light to minimize potential photodegradation, as sanguinarine does exhibit phototoxic properties.[1][2]
Q3: My solution of this compound is showing unexpected changes in color/precipitate. What could be the cause?
A3: Changes in color or the formation of a precipitate can be indicative of degradation or changes in the chemical equilibrium. In alkaline solutions, sanguinarine can convert to its uncharged pseudobase, which is less soluble in water and may precipitate out of solution.[3] Degradation in alkaline conditions can also lead to the formation of other colored byproducts. Ensure your solution's pH is within the stable range (pH 2.5-7.0) and that it has been prepared and stored correctly.
Q4: How should I prepare and store my aqueous stock solutions of this compound to ensure maximum stability?
A4: To maximize stability, prepare stock solutions in a slightly acidic buffer (pH 4-6). For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. Always protect solutions from direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound in the experimental buffer. | Verify the pH of your experimental buffer. Ensure it is within the stable range of pH 2.5-7.0. Prepare fresh solutions for each experiment if possible. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Analyze your sample for the presence of sanguinarine, which is a likely intermediate. If working in alkaline conditions, consider that other degradation products may have formed. Adjusting the pH to the acidic range may help stabilize the compound. |
| Precipitate formation in the aqueous solution | The pH of the solution may be too high, leading to the formation of the less soluble sanguinarine pseudobase. | Adjust the pH of the solution to be slightly acidic (pH 4-6) to redissolve the compound. If solubility is still an issue, consider the use of a co-solvent. |
Stability of Sanguinarine (the core of this compound) in Aqueous Solution
| Condition | Stability | Notes |
| pH | Stable between pH 2.5 and 7.0.[1] | Significant degradation occurs at pH 8.0 and above.[1] |
| Temperature | Stable at room temperature and up to 54°C.[1] | Degradation is observed at temperatures of 70°C and higher over time.[1] |
| Light | Stable in distilled water when exposed to light.[1] | It is still recommended to protect from light due to its phototoxic potential.[2] |
| Oxidants | Susceptible to oxidation.[1] | The presence of oxidizing agents will decrease stability.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in an aqueous solution under various conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the desired aqueous buffers to the final experimental concentration.
3. Stability Study Conditions:
-
pH: Incubate the working solutions at different pH values (e.g., pH 4, 7, 9) at a constant temperature.
-
Temperature: Incubate the working solutions at a fixed pH at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light: To assess photostability, expose a set of working solutions to a controlled light source (e.g., UV lamp) while keeping a parallel set in the dark as a control.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each experimental condition.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
-
Quantify the peak area of this compound at each time point. The decrease in peak area over time indicates degradation.
Visualizations
Caption: Equilibrium of this compound and the influence of pH on sanguinarine stability.
Caption: General experimental workflow for stability testing of this compound.
References
Technical Support Center: Optimizing 6-Methoxydihydrosanguinarine Concentration for Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the concentration of 6-Methoxydihydrosanguinarine (6-MDS) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of 6-MDS for my cytotoxicity experiment?
A1: The initial step is to perform a dose-response study to determine the cytotoxic effects of 6-MDS on your specific cell line.[1] This will help you identify an effective concentration range without causing excessive and immediate cell death. A common starting point is to test a wide range of concentrations, for example, from the nanomolar to the micromolar range.[1]
Q2: How should I choose the appropriate cell line for my experiment with 6-MDS?
A2: The choice of cell line should be guided by your research question. It is known that the response of cell lines to plant extracts can vary significantly.[2] For example, a compound may be cytotoxic to cancer cells but have minimal effect on normal cells.[2] If you are investigating the anti-cancer properties of 6-MDS, you should select cancer cell lines relevant to your study, and it is often beneficial to include a non-cancerous cell line as a control to assess selectivity.[2]
Q3: What are the known IC50 values for 6-MDS in different cancer cell lines?
A3: The IC50 values for 6-MDS can vary between cell lines. For instance, it has been reported to induce proliferation and apoptosis in HT29 and Hep G2 cells with IC50 values of 3.8 ± 0.2 µM and 5.0 ± 0.2 µM, respectively.[3]
Q4: What is the mechanism of action of 6-MDS?
A4: 6-MDS has been shown to have potential in fighting various malignancies.[3][4] Its mechanisms of action include the induction of apoptosis and autophagy, potentially through the inhibition of the PI3K/AKT/mTOR signaling pathway by accumulating reactive oxygen species (ROS).[3][5] Additionally, it may affect the cell cycle.[3][4] In some hepatocellular carcinoma cells, 6-MDS has been shown to induce ferroptosis by downregulating GPX4.[5] It can also sensitize TRAIL-induced apoptosis in hepatocellular carcinoma cells through ROS-mediated upregulation of DR5.[3]
Q5: How can I improve the solubility of 6-MDS in my culture medium?
A5: Poor solubility is a common issue with lipophilic natural products.[6] To improve the solubility of 6-MDS, you can dissolve it in a small amount of a solvent like DMSO before diluting it to the final concentration in the culture medium.[7] Gentle sonication or vortexing can also help in dissolution.[6] After dissolving, you can microfilter the solution to remove any undissolved particles, though be aware this might remove some active components if they are not fully dissolved.[6]
Troubleshooting Guide for Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven distribution of 6-MDS, or plate edge effects.[1] | Ensure the cell suspension is thoroughly mixed before seeding. Mix the 6-MDS solution well before adding it to the wells. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1] |
| No cytotoxic effect observed, even at high concentrations | The chosen cell line may be resistant to 6-MDS, the incubation time may be too short, or the compound may have degraded. | Test a higher concentration range. Consider using a different, potentially more sensitive, cell line. Increase the incubation time (e.g., test at 24, 48, and 72 hours).[1] |
| Excessive cell death even at the lowest concentrations | 6-MDS is highly cytotoxic to the chosen cell line, or the solvent concentration is toxic. | Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is not contributing to toxicity by including a vehicle control (medium with the solvent at the same concentration used for the highest 6-MDS concentration).[1] |
| Precipitation of 6-MDS in the culture medium | The compound has poor solubility in the aqueous culture medium.[6] | Visually inspect the wells for any precipitate. Improve solubility by using a stock solution in an appropriate solvent (e.g., DMSO) and ensuring the final solvent concentration is low. Gentle sonication or vortexing of the stock solution can also aid in dissolution.[6] |
| Interference with colorimetric assays (e.g., MTT, XTT) | 6-MDS, as a natural product, may have inherent color that interferes with the absorbance reading.[6] | Include proper controls by preparing a parallel set of wells with 6-MDS at the same concentrations but without any cells. Subtract the absorbance readings of these "compound-only" wells from your experimental wells.[6] Alternatively, consider using a non-colorimetric assay.[6] |
| Bell-shaped dose-response curve | At higher concentrations, the compound may precipitate, or it could have off-target effects that reduce its cytotoxicity. | Visually inspect for precipitation at higher concentrations. If precipitation is observed, improving solubility is necessary. Consider the possibility of complex biological responses to the compound at higher concentrations. |
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HT29 (Human colorectal adenocarcinoma) | 3.8 ± 0.2 | [3] |
| This compound | Hep G2 (Human liver cancer) | 5.0 ± 0.2 | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of 6-MDS on a cell line by measuring the metabolic activity of the cells.[8][9][10]
Materials:
-
This compound (6-MDS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6-MDS in DMSO.
-
Perform serial dilutions of the 6-MDS stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 6-MDS.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest 6-MDS concentration) and an untreated control (medium only).[6]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: Experimental workflow for optimizing 6-MDS concentration.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by 6-MDS.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
troubleshooting inconsistent results in 6-Methoxydihydrosanguinarine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Methoxydihydrosanguinarine (6-MDS) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing lower-than-expected cytotoxicity or inconsistent results in my cell viability assays (e.g., MTT, CCK-8). What could be the cause?
A1: Inconsistent or weak cytotoxic effects can stem from several factors related to the compound's properties and the assay itself.
-
Compound Solubility and Precipitation: this compound, like many natural compounds, can have suboptimal solubility in aqueous media.[1] Precipitation of the compound in your cell culture media can lead to a lower effective concentration and therefore reduced cytotoxicity.
-
Recommendation: Visually inspect your wells under a microscope for any signs of precipitate. Prepare a fresh stock solution in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the media is low and consistent across all wells. A protocol for preparing a stock solution is available from some suppliers.[2]
-
-
Compound Stability: The stability of 6-MDS in your experimental conditions (e.g., media, temperature, light exposure) can affect its activity. Stock solutions should be stored properly, typically at -20°C for short-term and -80°C for long-term storage, protected from light.[2]
-
Assay Interference: Natural compounds can sometimes interfere with the chemistry of cell viability assays. For example, some compounds can directly reduce tetrazolium salts (like in MTT) or resazurin, leading to a false signal of higher viability.
-
Recommendation: Run a cell-free control containing your compound at the highest concentration used in the experiment with the assay reagent to check for direct reduction. If interference is observed, consider using a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or a fluorescence-based assay.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 6-MDS. The IC50 values can differ significantly between cell types.
-
Recommendation: Refer to published data for IC50 values in your specific or similar cell lines to ensure you are using an appropriate concentration range.
-
Q2: My results suggest that 6-MDS is inducing a form of cell death, but it doesn't look like classical apoptosis. What other mechanisms could be at play?
A2: this compound has been shown to induce multiple cell death pathways, including ferroptosis and autophagy, in addition to apoptosis.
-
Ferroptosis: A key mechanism of 6-MDS in some cancer cells is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] This is often mediated by the downregulation of Glutathione (B108866) Peroxidase 4 (GPX4).[1]
-
Recommendation: To investigate ferroptosis, you can measure markers such as lipid peroxidation (using probes like C11-BODIPY), intracellular iron levels, and the expression of key proteins like GPX4. The effects of 6-MDS can be reversed by ferroptosis inhibitors like ferrostatin-1 or deferoxamine (B1203445) (DFO).[1]
-
-
Autophagy: 6-MDS has also been reported to induce autophagy in certain cancer cell lines, which can contribute to its anti-tumor effects.
-
Recommendation: Assess autophagic markers such as the conversion of LC3-I to LC3-II by western blot or immunofluorescence.
-
-
Reactive Oxygen Species (ROS) Accumulation: The cytotoxic effects of 6-MDS are often linked to the accumulation of intracellular Reactive Oxygen Species (ROS).[1]
-
Recommendation: Measure intracellular ROS levels using fluorescent probes like DCFH-DA. The cytotoxic effects should be attenuated by ROS scavengers such as N-acetylcysteine (NAC) or glutathione (GSH).[1]
-
Q3: I am having trouble preparing a stable and soluble working solution of this compound. What is the recommended procedure?
A3: Due to its suboptimal solubility, careful preparation of 6-MDS solutions is crucial for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). A common stock solution concentration is 10 mM.
-
Working Solution: For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and is consistent across all experimental and control groups, as DMSO itself can have effects on cells at higher concentrations. One suggested protocol for preparing a working solution for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound in cancer cells involves the induction of ferroptosis by downregulating the expression of GPX4, leading to an accumulation of lipid peroxides.[1] It also induces apoptosis and autophagy and promotes the accumulation of intracellular ROS, which contributes to its cytotoxic effects.[1] Furthermore, 6-MDS has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.
Q2: What are the typical IC50 values for this compound?
A2: The IC50 values for this compound vary depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 | [2] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 | [2] |
| HT29 | Colon Cancer | 3.8 ± 0.2 | Not Specified | [2] |
| HepG2 | Liver Cancer | 5.0 ± 0.2 | Not Specified | [2] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [2] |
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to protect the compound and its solutions from light.[2]
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the anti-proliferative effects of 6-MDS.[2]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest 6-MDS concentration) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
2. Intracellular ROS Detection
This protocol is a general method for detecting intracellular ROS, which is a key aspect of 6-MDS's mechanism.
-
Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere.
-
Treat the cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
After treatment, wash the cells with a serum-free medium or PBS.
-
Load the cells with a final concentration of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Troubleshooting inconsistent results in 6-MDS experiments.
References
potential off-target effects of 6-Methoxydihydrosanguinarine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6-Methoxydihydrosanguinarine (6-MDS) in cellular assays. The information provided is intended to help identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound (6-MDS) is a natural benzophenanthridine alkaloid primarily investigated for its anti-cancer properties. Its main mechanism of action involves the induction of reactive oxygen species (ROS), which subsequently triggers apoptosis (programmed cell death), autophagy (cellular self-digestion), and cell cycle arrest in cancer cells.[1] A key signaling pathway inhibited by 6-MDS is the PI3K/AKT/mTOR pathway.[1][2]
Q2: My cells are showing higher-than-expected toxicity at low concentrations of 6-MDS. What could be the cause?
A2: Higher-than-expected toxicity could be due to several factors:
-
Off-target effects: 6-MDS may be interacting with unintended cellular targets. Structurally similar compounds, like sanguinarine (B192314), are known to inhibit various proteins, including kinases and phosphatases, which could contribute to cytotoxicity.[3][4]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Compound stability: Ensure the compound is properly stored and has not degraded.
-
Experimental error: Verify dilutions and cell seeding densities.
Q3: I am observing changes in cell cycle progression that don't align with the expected G2/M arrest. Why might this be?
A3: While G2/M arrest has been reported, 6-MDS and related compounds can influence other cell cycle checkpoints.[5] Sanguinarine, for instance, has been shown to cause G0/G1 arrest in prostate cancer cells by modulating cyclin-dependent kinase (CDK) inhibitors and cyclins.[6] Network pharmacology studies of 6-MDS also predict interactions with multiple cell cycle-related proteins like CDK1, CCNA2, CHEK1, AURKB, and PLK1, suggesting that the precise effect on the cell cycle could be cell-type dependent.[7][8][9]
Q4: Are there known off-targets for this compound that I should be aware of?
A4: While comprehensive off-target screening data for 6-MDS is limited, studies on the closely related alkaloid, sanguinarine, provide insights into potential off-target interactions. These may include:
-
Kinases: Aurora Kinase A (AURKA) and Cyclin-Dependent Kinase 2 (CDK2) have been identified as potential targets for sanguinarine.[3]
-
Enzymes: Sanguinarine can inhibit Lysine-Specific Demethylase 1 (LSD1) and Protein Phosphatase 2C (PP2C).[4][10]
-
Other proteins and pathways: Sanguinarine is known to be a potent inhibitor of NF-κB activation and can interact with DNA and RNA.[11][12]
It is advisable to consider these potential interactions when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results in MTT/CCK-8 Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the media for any precipitate after adding 6-MDS. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure solvent controls are included). |
| Variable Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. |
| Interference with Assay Reagent | 6-MDS, as a colored compound, might interfere with the spectrophotometric reading. Run a control with 6-MDS in cell-free media to measure its intrinsic absorbance and subtract this from your experimental values. |
| Incorrect Incubation Time | Optimize the incubation time with the MTT or CCK-8 reagent for your specific cell line to ensure the signal is within the linear range of detection.[13] |
Issue 2: Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Step |
| Distinguishing Apoptosis from Necrosis | At higher concentrations, sanguinarine has been shown to induce necrosis rather than apoptosis.[14] If you observe a high percentage of PI-positive cells, consider that 6-MDS might be causing necrosis at the tested concentration. A dose-response and time-course experiment is recommended. |
| Incorrect Gating in Flow Cytometry | Use unstained, Annexin V-only, and PI-only controls to set your gates correctly.[7] |
| Cell Handling | Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently. |
| Late-Stage Apoptosis | If most cells are Annexin V and PI positive, you may be observing late-stage apoptosis. Consider analyzing earlier time points. |
Issue 3: High Background Signal in ROS Assays (e.g., DCFH-DA)
| Potential Cause | Troubleshooting Step |
| Autofluorescence of 6-MDS | Check for inherent fluorescence of 6-MDS at the excitation/emission wavelengths used for the ROS probe. If it fluoresces, consider using a different probe with alternative spectral properties. |
| Probe Oxidation by Light | The DCFH-DA probe is light-sensitive. Protect all solutions containing the probe from light and perform incubations in the dark.[15] |
| Spontaneous Probe Oxidation | Prepare the DCFH-DA working solution fresh immediately before use. High background can occur if the solution is old.[16] |
| Cell Stress | Sub-optimal cell culture conditions (e.g., nutrient depletion, high confluence) can increase basal ROS levels. Ensure cells are healthy and in the logarithmic growth phase. |
Quantitative Data on Potential Off-Target Effects
Direct quantitative data on the off-target effects of 6-MDS is not widely available. The following table summarizes the inhibitory concentrations of 6-MDS for its on-target cytotoxic effects and the reported inhibitory/binding constants for the structurally related compound, sanguinarine, against potential off-target proteins. This data can help researchers estimate concentrations at which off-target effects might become relevant.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| A549 (Lung Adenocarcinoma) | CCK-8 | 5.22 ± 0.60 | 24 | [7] |
| A549 (Lung Adenocarcinoma) | CCK-8 | 2.90 ± 0.38 | 48 | [7] |
| HT29 (Colon Carcinoma) | Not Specified | 3.8 ± 0.2 | Not Specified | [7] |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | 5.0 ± 0.2 | Not Specified | [7] |
Table 2: Potential Off-Target Activity of Sanguinarine (structurally related to 6-MDS)
| Target | Assay Type | Value | Units | Reference |
| Protein Phosphatase 2C (PP2C) | Enzyme Inhibition | Ki = 0.68 | µM | [4] |
| Lysine-Specific Demethylase 1 (LSD1) | Enzyme Inhibition | IC50 = 0.4 | µM | [10] |
| HL60 Cells (Promyelocytic Leukemia) | Cytotoxicity | IC50 = 0.37 | µM | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of 6-MDS. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.
-
Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals.[2] Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Culture and treat cells with 6-MDS for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Reactive Oxygen Species (ROS) Detection using DCFH-DA
-
Cell Seeding: Seed cells in a suitable plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with 6-MDS for the desired duration. Include a positive control (e.g., H2O2 or TBHP) and a vehicle control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (typically 10-25 µM) to each well and incubate for 30 minutes at 37°C in the dark.[16][18]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[16]
-
Measurement: Add PBS to each well and measure the fluorescence using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.[15]
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Sanguinarine identified as a natural dual inhibitor of AURKA and CDK2 through network pharmacology and bioinformatics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine as a potent and specific inhibitor of protein phosphatase 2C in vitro and induces apoptosis via phosphorylation of p38 in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. bioquochem.com [bioquochem.com]
racemization of 6-Methoxydihydrosanguinarine in methanol and its implications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and study of 6-Methoxydihydrosanguinarine (6-MDS), with a particular focus on its racemization in methanol (B129727) and the associated implications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MDS) and what are its primary biological activities?
A1: this compound (also referred to as 6-ME) is a bioactive benzophenanthridine alkaloid isolated from plants of the Papaveraceae family, such as Macleaya cordata.[1][2][3] It is recognized for a range of biological activities, including antimicrobial and potent anti-tumor effects against various cancer cell lines, such as hepatocellular carcinoma, lung adenocarcinoma, and breast cancer.[1][2][3][4][5] The anti-cancer mechanisms of 6-MDS are linked to the induction of reactive oxygen species (ROS), which in turn can trigger programmed cell death (apoptosis) and ferroptosis.[1][3] Furthermore, 6-MDS has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[1][3][5]
Q2: What is racemization and why is it a concern for 6-MDS in methanol?
A2: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, which is a chiral molecule existing as (+)- and (-)-enantiomers, this process occurs rapidly in methanol.[6][7] This is a significant concern because the different enantiomers of a chiral drug can have distinct biological activities, potencies, and toxicities. The rapid racemization of 6-MDS in methanol implies that any biological effects observed when the compound is dissolved in this solvent may be due to a combination of the (+)-enantiomer, the (-)-enantiomer, and its planar intermediate, sanguinarine (B192314).[6][7]
Q3: What is the mechanism of 6-MDS racemization in methanol?
A3: The racemization of 6-MDS in methanol proceeds through the formation of a stable, planar iminium ion intermediate, which is sanguinarine.[6][7][8] The methoxy (B1213986) group at the C6 position is eliminated, leading to the formation of the achiral sanguinarine. Methanol can then attack the sanguinarine from either face of the planar molecule with equal probability, resulting in the formation of a racemic mixture of (+)- and (-)-6-MDS.[8]
Q4: What are the implications of 6-MDS racemization for drug development?
A4: The racemization of 6-MDS has several important implications for drug development:
-
Pharmacological Activity: The observed biological activity of a 6-MDS solution in methanol is likely a composite effect of both enantiomers and the sanguinarine intermediate.[6][7] Sanguinarine itself is a biologically active molecule with a range of effects, including anti-tumor and antimicrobial properties.[1][9][10] Therefore, it is crucial to determine the activity of the individual enantiomers and the intermediate to understand the true structure-activity relationship.
-
Dosage and Efficacy: If one enantiomer is significantly more active than the other, racemization could lead to a decrease in potency and require higher doses to achieve the desired therapeutic effect.
-
Toxicity: The different enantiomers and the sanguinarine intermediate may have different toxicological profiles. Racemization could potentially introduce or increase toxicity.
-
Formulation and Stability: The choice of solvent is critical for the formulation of 6-MDS. Solvents that promote racemization, like methanol, should be avoided if the goal is to administer a single enantiomer. Stability studies should be conducted in various solvents and conditions to identify formulations that preserve the desired stereochemistry.[11][12]
Q5: How does the biological activity of sanguinarine, the intermediate in racemization, compare to that of 6-MDS?
A5: Sanguinarine is a well-studied alkaloid with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][9][10] Like 6-MDS, sanguinarine's anti-cancer activity is associated with the induction of apoptosis and the modulation of various signaling pathways, including PI3K/Akt/mTOR.[1] The structural similarity and shared biological targets suggest that the formation of sanguinarine during racemization could contribute significantly to the overall observed bioactivity of a 6-MDS solution.
Troubleshooting Guides
Chiral HPLC Analysis of 6-MDS
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns are often effective for alkaloids.[13][14] |
| Incorrect mobile phase composition. | Optimize the mobile phase. For normal-phase HPLC, vary the ratio of hexane/isopropanol or hexane/ethanol. For reversed-phase, adjust the acetonitrile/water or methanol/water ratio and the pH.[15] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as temperature can affect chiral recognition.[16] | |
| Peak tailing | Interaction with active sites on the silica (B1680970) support of the CSP. | Add a small amount of a competing amine (e.g., 0.1% diethylamine (B46881) or triethylamine) to the mobile phase to block active silanol (B1196071) groups.[17][18] |
| Column overload. | Reduce the sample concentration or injection volume.[16] | |
| Shifting retention times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of components.[16] |
| Column degradation. | Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.[19] | |
| Pump malfunction leading to inconsistent flow rate. | Check the pump for leaks and ensure it is properly primed and delivering a constant flow rate.[20][21] | |
| Disappearance of one or both enantiomeric peaks over time in methanolic solution | Rapid racemization of 6-MDS in methanol. | Analyze the sample immediately after dissolution. If this is not possible, consider using a different solvent where 6-MDS is more stable, or conduct a time-course study to monitor the racemization. |
In Vitro Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected bioactivity | Racemization of 6-MDS in the methanolic stock solution leading to a mixture of compounds with different activities. | Prepare fresh stock solutions immediately before use. Consider using a solvent in which 6-MDS is more stable, such as DMSO, and perform stability tests. |
| Degradation of the compound. | Store stock solutions at -20°C or -80°C and protect from light.[11] | |
| High variability between replicate experiments | Inconsistent concentrations of the active species due to time-dependent racemization. | Standardize the time between dissolving the compound and adding it to the assay. |
| Cell culture inconsistencies. | Ensure consistent cell passage number, density, and health. | |
| Unexpected biological effects | The observed activity may be due to the sanguinarine intermediate rather than 6-MDS enantiomers. | Test the biological activity of sanguinarine in parallel with 6-MDS to delineate their respective contributions. |
Quantitative Data Summary
Table 1: Racemization Rate Constants of 6-MDS Enantiomers in Methanol
| Enantiomer | Rate Constant (k, s⁻¹) |
| (+)-6-Methoxydihydrosanguinarine | 9.20 x 10⁻⁴ |
| (-)-6-Methoxydihydrosanguinarine | 9.95 x 10⁻⁴ |
Data sourced from Wu et al. (2010).[6][7]
Table 2: IC₅₀ Values of 6-MDS (Racemic Mixture) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| HLE | Hepatocellular Carcinoma | 1.129 | 12 |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 | 12 |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 |
| HT29 | Colon Carcinoma | 3.8 ± 0.2 | Not Specified |
| Hep G2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
Protocol 1: Determination of 6-MDS Racemization Rate by Chiral HPLC
Objective: To monitor the time-dependent racemization of an enantiomerically enriched sample of 6-MDS in methanol.
Materials:
-
Enantiomerically enriched (+)- or (-)-6-Methoxydihydrosanguinarine
-
HPLC-grade methanol
-
Chiral HPLC column (e.g., a polysaccharide-based column)
-
HPLC system with a UV detector
-
Mobile phase (e.g., n-hexane:isopropanol, 90:10 v/v)
Procedure:
-
Prepare a stock solution of the enantiomerically enriched 6-MDS in methanol at a known concentration (e.g., 1 mg/mL).
-
Immediately inject an aliquot of the solution onto the chiral HPLC column to determine the initial enantiomeric excess (t=0).
-
Maintain the stock solution at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., every 30 minutes for several hours), inject an aliquot of the stock solution onto the HPLC system.
-
Record the peak areas for both the (+)- and (-)-enantiomers at each time point.
-
Calculate the natural logarithm of the ratio of the peak area of the starting enantiomer to the sum of the peak areas of both enantiomers at each time point.
-
Plot the calculated values against time. The slope of the resulting linear regression will be the negative of the first-order rate constant (k) for the racemization.
Protocol 2: Spectrophotometric Determination of Total Alkaloids in a Plant Extract
Objective: To estimate the total alkaloid content in a plant extract containing 6-MDS and other alkaloids, using a bromocresol green (BCG) method.
Materials:
-
Dried plant material
-
10% Acetic acid in ethanol
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Phosphate (B84403) buffer (pH 4.7)
-
Bromocresol green (BCG) solution
-
Atropine (B194438) standard solution (1 mg/mL)
-
UV-Vis Spectrophotometer
Procedure:
-
Extraction:
-
Weigh 1 g of powdered dry plant material and add 20 mL of 10% acetic acid in ethanol.
-
Cover and let stand for 4 hours.
-
Filter the mixture and concentrate the filtrate to one-quarter of its original volume on a water bath.
-
Add concentrated ammonium hydroxide dropwise to precipitate the alkaloids.
-
Filter the precipitate and wash with dilute ammonium hydroxide.
-
Dissolve the residue in 10% acetic acid.
-
-
Quantification:
-
Transfer the acidic solution to a separatory funnel.
-
Add 5 mL of phosphate buffer (pH 4.7) and 5 mL of BCG solution.
-
Extract the formed alkaloid-BCG complex with chloroform (4 x 5 mL portions).
-
Combine the chloroform extracts in a 20 mL volumetric flask and adjust the volume with chloroform.
-
Measure the absorbance of the solution at 470 nm against a blank prepared similarly but without the plant extract.
-
-
Standard Curve:
-
Prepare a series of standard solutions of atropine (e.g., 0.2 to 1.0 mL of a 1 mg/mL stock).
-
Treat each standard as described in the quantification step to generate a standard curve of absorbance versus concentration.
-
-
Calculation:
-
Determine the concentration of total alkaloids in the sample from the standard curve.
-
Express the result as mg of atropine equivalent per gram of dry plant material.
-
This protocol is adapted from general methods for total alkaloid determination.[22][23]
Visualizations
Caption: Workflow for determining the racemization rate of 6-MDS.
Caption: Simplified signaling pathway affected by 6-MDS.
Caption: Logical relationship of 6-MDS racemization and its bioactivity.
References
- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Racemization of this compound in methanol investigated by enantioselective dynamic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC studies on chemical behavior of this compound in alcoholic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. benchchem.com [benchchem.com]
- 18. hplc.eu [hplc.eu]
- 19. lcms.cz [lcms.cz]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. thaiscience.info [thaiscience.info]
- 23. phytojournal.com [phytojournal.com]
interpreting complex biological data from 6-Methoxydihydrosanguinarine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxydihydrosanguinarine (6-MDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MDS) and what is its primary mechanism of action?
A1: this compound (6-MDS) is a natural benzophenanthridine alkaloid derived from plants such as Hylomecon japonica and Macleaya cordata.[1][2] Its primary mechanism of action in cancer cells is the induction of cell death through apoptosis, autophagy, and ferroptosis.[1][2] This is often initiated by the accumulation of reactive oxygen species (ROS), which in turn modulates key signaling pathways.[1][3][4]
Q2: Which signaling pathways are primarily affected by 6-MDS treatment?
A2: Studies have shown that 6-MDS significantly impacts the following signaling pathways:
-
PI3K/AKT/mTOR Pathway: 6-MDS suppresses this pathway, which is crucial for cell survival and proliferation. This suppression is often linked to ROS accumulation.[1]
-
IRE1/JNK Signaling: 6-MDS can activate this pathway, which is involved in the endoplasmic reticulum (ER) stress response and can lead to apoptosis.[4]
-
p53 and Bcl-2 Family Proteins: 6-MDS has been shown to increase the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3]
-
Death Receptor 5 (DR5): 6-MDS can upregulate the expression of DR5, sensitizing cancer cells to TRAIL-induced apoptosis.[5]
Q3: What are the typical IC50 values for 6-MDS in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of 6-MDS varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| HepG2 | Human Hepatocarcinoma | 3.8 ± 0.2 | 6 hours |
| HT29 | Colon Cancer | 5.0 ± 0.2 | Not Specified |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 hours |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 hours |
Data sourced from multiple studies.[3][6]
Troubleshooting Guides
Problem 1: Inconsistent cell viability results in CCK-8 or MTT assays.
-
Possible Cause 1: 6-MDS Precipitation. 6-MDS may precipitate in the culture medium, especially at higher concentrations, leading to inaccurate dosing.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding 6-MDS. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells.
-
-
Possible Cause 2: Variable Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to seed a consistent number of viable cells per well.
-
-
Possible Cause 3: Assay Interference. The color of 6-MDS or its interaction with the assay reagents might interfere with the absorbance reading.
-
Troubleshooting Step: Run a control plate with 6-MDS in cell-free medium to check for any background absorbance. If interference is observed, subtract the background reading from the cell-containing wells.
-
Problem 2: Difficulty in detecting apoptosis after 6-MDS treatment.
-
Possible Cause 1: Suboptimal Treatment Concentration or Duration. The concentration of 6-MDS or the incubation time may be insufficient to induce a detectable level of apoptosis.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the provided IC50 values as a starting point.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently more resistant to 6-MDS-induced apoptosis.
-
Troubleshooting Step: Confirm the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) in your cell line. Consider co-treatment with other agents, such as the PI3K inhibitor LY294002, which has been shown to enhance the pro-apoptotic effects of 6-MDS.[1]
-
-
Possible Cause 3: Late-Stage Apoptosis or Necrosis. If the treatment is too harsh, cells may have already progressed to late-stage apoptosis or necrosis, which can affect staining with certain apoptosis markers like Annexin V.
Problem 3: No significant change in the PI3K/AKT/mTOR pathway upon 6-MDS treatment.
-
Possible Cause 1: Insufficient Protein Lysis or High Phosphatase Activity. This can lead to the degradation or dephosphorylation of target proteins.
-
Troubleshooting Step: Use a lysis buffer containing protease and phosphatase inhibitors. Perform all protein extraction steps on ice to minimize enzymatic activity.
-
-
Possible Cause 2: Antibody Quality. The primary antibodies used for Western blotting may not be specific or sensitive enough.
-
Troubleshooting Step: Validate your antibodies using positive and negative controls. Refer to the manufacturer's datasheet for recommended dilutions and protocols.
-
-
Possible Cause 3: Crosstalk with Other Pathways. The cellular response to 6-MDS may involve complex pathway crosstalk that masks the changes in the PI3K/AKT/mTOR pathway.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-MDS for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
2. Apoptosis Analysis by Annexin V-FITC/PI Double Staining
-
Seed cells in a 6-well plate and treat with 6-MDS as determined from viability assays.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
3. Western Blot Analysis
-
After treatment with 6-MDS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: 6-MDS induces ROS, suppressing PI3K/AKT/mTOR and promoting apoptosis/autophagy.
Caption: Workflow for detecting apoptosis in 6-MDS treated cells using flow cytometry.
Caption: Troubleshooting guide for inconsistent cell viability assay results.
References
- 1. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 6-Methoxydihydrosanguinarine Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to control for the autofluorescence of 6-Methoxydihydrosanguinarine in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in imaging?
This compound is a biologically active benzophenanthridine alkaloid isolated from plants. While its fluorescent properties are not extensively documented in publicly available literature, related compounds are known to be fluorescent and are used as probes in biological research. Researchers may use it to investigate its own cellular uptake, localization, and effects, or as a fluorescent marker.
Q2: What is autofluorescence and how does it interfere with my imaging of this compound?
Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin, when they are excited by light. This endogenous fluorescence can obscure the specific signal from your fluorescent probe (in this case, this compound), leading to a poor signal-to-noise ratio and making it difficult to accurately detect and quantify your target.
Q3: How can I determine if the signal I'm seeing is from this compound or from autofluorescence?
The most straightforward method is to include an unstained control sample in your experiment. This sample should be prepared and imaged under the exact same conditions as your experimental samples but without the addition of this compound. Any signal detected in this control sample can be attributed to autofluorescence.
Q4: What are the general strategies to minimize autofluorescence in my imaging experiments?
There are several approaches to mitigate autofluorescence, which can be broadly categorized as:
-
Sample Preparation and Handling: Optimizing your experimental protocol from the start can significantly reduce autofluorescence.
-
Quenching and Photobleaching: These techniques aim to reduce or eliminate the autof
Technical Support Center: Ensuring the Purity of 6-Methoxydihydrosanguinarine for Bioassays
Welcome to the technical support center for 6-Methoxydihydrosanguinarine (6-MDS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring the purity of 6-MDS samples for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound (6-MDS) is a benzophenanthridine alkaloid naturally found in plants of the Papaveraceae family, such as Macleaya cordata. It has demonstrated a range of biological activities, most notably anti-tumor effects. It can induce apoptosis and autophagy in cancer cells by increasing the production of reactive oxygen species (ROS) and modulating key signaling pathways like PI3K/AKT/mTOR and IRE1/JNK.
Q2: What are the common impurities in 6-MDS samples extracted from natural sources?
A2: 6-MDS extracted from sources like Macleaya cordata is often co-isolated with other structurally related alkaloids. The most common impurities include sanguinarine, chelerythrine, protopine, and allocryptopine. The presence of these impurities can lead to confounding results in bioassays due to their own biological activities.
Q3: Why is ensuring the high purity of 6-MDS crucial for my bioassays?
A3: The purity of your 6-MDS sample is critical for obtaining accurate and reproducible data. Co-eluting impurities, which may have their own cytotoxic or signaling-modulating effects, can interfere with the bioassay and lead to misinterpretation of the results. For example, sanguinarine, a common impurity, also exhibits anti-cancer properties and can mask the specific effects of 6-MDS.
Q4: What are the recommended analytical methods for assessing the purity of 6-MDS?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for routine purity assessment. For a more detailed and quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique that can provide an absolute purity value without the need for a specific reference standard for each impurity.
Q5: Can residual solvents from the purification process affect my bioassays?
A5: Yes, residual solvents can be toxic to cells and interfere with bioassays. It is crucial to ensure that all solvents used during extraction and purification are thoroughly removed. ¹H-NMR spectroscopy is an excellent method for detecting and quantifying residual solvents.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic nitrogen of 6-MDS and residual silanol (B1196071) groups on the C18 column.[1][2] - Mobile phase pH is too close to the pKa of 6-MDS.[3] - Column overload.[1] | - Use a mobile phase with a low pH (e.g., 2.5-3.5) containing an acidic modifier like formic acid or trifluoroacetic acid to suppress silanol ionization.[4][5] - Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.[6] - Reduce the sample injection volume or concentration. |
| Peak Splitting or Broadening | - Sample solvent is incompatible with the mobile phase.[3] - Co-elution of impurities. - Column degradation or void formation. | - Dissolve the sample in the initial mobile phase whenever possible.[3] - Optimize the gradient to improve the resolution between 6-MDS and potential impurities. - Replace the column if performance does not improve after flushing. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration is insufficient. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each run. |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector. - Late eluting compounds from a previous injection. | - Use high-purity solvents and filter the mobile phase. - Implement a column wash step with a strong solvent at the end of each gradient run. |
Bioassay Interference Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cytotoxicity | - Presence of more potent cytotoxic impurities like sanguinarine. | - Re-purify the 6-MDS sample using preparative HPLC. - Confirm purity using HPLC-UV and/or qNMR. |
| Inconsistent results between batches | - Variation in the purity of different 6-MDS batches. | - Perform a thorough purity analysis on each new batch before use. - Standardize the purification and quality control protocol. |
| Unexpected modulation of a signaling pathway | - Off-target effects of impurities. | - Screen the purified 6-MDS against a panel of related assays to check for specificity. - Compare the bioassay results with a highly purified standard if available. |
Experimental Protocols
Purification of this compound
1. Silica (B1680970) Gel Column Chromatography (Initial Purification)
This protocol is a general guideline for the initial enrichment of 6-MDS from a crude extract of Macleaya cordata.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate.[7] A step-wise gradient can be employed, starting with 100:5 (v/v) and gradually increasing the polarity to 1:1 and then 100% ethyl acetate.[7]
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Begin elution with the starting mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as toluene-ethyl acetate-methanol-formic acid (6:3:0.2:0.05, v/v).[8]
-
Combine fractions containing 6-MDS and evaporate the solvent.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
This protocol is for the final purification of 6-MDS to achieve high purity for bioassays.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).[9]
-
Mobile Phase:
-
Gradient: A linear gradient from a lower to a higher percentage of solvent B. The exact gradient should be optimized based on an analytical HPLC run of the enriched fraction. A starting point could be a gradient from 30% to 70% B over 30-40 minutes.
-
Flow Rate: Approximately 10-20 mL/min, depending on the column dimensions.[9]
-
Detection: UV at a wavelength where 6-MDS has strong absorbance (e.g., 280 nm).
-
Procedure:
-
Dissolve the 6-MDS enriched fraction from the silica gel column in a minimal amount of mobile phase A or a compatible solvent.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the 6-MDS peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Purity Assessment Protocols
1. Analytical HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.0 µm).[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile.
-
-
Gradient: A linear gradient, for example: 0-5 min, 30% B; 5-20 min, 30-55% B; 20-23 min, 55-70% B; 23-40 min, 70-80% B.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection: UV at 280 nm.
-
Procedure:
-
Prepare a stock solution of the purified 6-MDS in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the relative peak area of 6-MDS compared to the total area of all peaks.
-
2. Quantitative ¹H-NMR (qNMR) Method
This method provides an absolute purity determination.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the 6-MDS and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh a specific amount of the 6-MDS sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal for 6-MDS and a signal for the internal standard.
-
Calculate the purity of 6-MDS using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: 6-MDS induces ROS, which inhibits the PI3K/AKT/mTOR pathway, promoting apoptosis and autophagy.
Caption: 6-MDS-induced ROS leads to the activation of the IRE1/JNK signaling pathway, resulting in apoptosis.[11]
Caption: 6-MDS downregulates key cell cycle proteins, leading to G2/M phase arrest in cancer cells.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. support.waters.com [support.waters.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLC in the Analysis of Plant Material | MDPI [mdpi.com]
- 9. isca.in [isca.in]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
long-term storage conditions for 6-Methoxydihydrosanguinarine powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of 6-Methoxydihydrosanguinarine powder and solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to four years.[1] To prevent degradation from moisture and light, it is crucial to store the powder in a tightly sealed, opaque container.
2. How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on both the storage temperature and the solvent. For optimal long-term storage, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials, protected from light.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
3. What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility and stability.
4. Is this compound stable in all solvents?
No, this compound is known to be unstable in alcoholic solvents such as methanol. In methanol, its enantiomers can undergo rapid racemization through the formation of a planar iminium ion intermediate, sanguinarine. This chemical transformation can impact the biological activity of the compound. Therefore, the use of alcoholic solvents for long-term storage is not recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution after thawing. | - The concentration of the solution may be too high for the storage temperature.- The solvent may have absorbed moisture, reducing solubility.- The compound may have degraded. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a more dilute stock solution.- Always use anhydrous DMSO for preparing stock solutions.- To minimize moisture absorption, allow the vial to warm to room temperature before opening. |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the stock solution may have led to degradation.- The compound may have degraded due to improper storage (e.g., exposure to light or elevated temperatures).- Inaccurate pipetting of the viscous DMSO stock solution. | - Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.- Ensure the stock solution is stored at the recommended temperature and protected from light.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| Low cellular uptake or activity. | - The compound may have precipitated in the cell culture medium.- The final concentration of DMSO in the medium may be too high, causing cellular stress. | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Consider using a solubilizing agent like PEG300 or Tween-80 in your final dilution if solubility is an issue.- Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.5%). |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 363.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh out the required amount of powder using an analytical balance. For a 10 mM stock solution, you would need 3.63 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Assessment of Compound Stability by HPLC
A chiral High-Performance Liquid Chromatography (HPLC) method can be employed to assess the purity and stability of this compound, particularly to monitor for racemization or degradation.
General Method:
-
Column: A chiral column is necessary to separate the enantiomers.
-
Mobile Phase: A suitable mobile phase, likely a mixture of a buffered aqueous solution and an organic solvent like acetonitrile, will need to be optimized.
-
Detection: UV detection is appropriate for this compound.
-
Analysis: The stability can be assessed by comparing the chromatogram of a stored sample to that of a freshly prepared standard. The appearance of new peaks or a change in the ratio of enantiomeric peaks would indicate degradation or racemization.
Signaling Pathways and Workflows
Recent studies have elucidated the involvement of this compound in key cellular signaling pathways, particularly in the context of cancer research.
PI3K/AKT/mTOR Signaling Pathway Inhibition
This compound has been shown to induce the accumulation of Reactive Oxygen Species (ROS) in breast cancer cells. This increase in ROS leads to the suppression of the PI3K/AKT/mTOR signaling pathway, which in turn promotes apoptosis and autophagy.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound via ROS accumulation.
Cell Cycle Regulation
In lung adenocarcinoma cells, this compound has been found to target several key proteins involved in cell cycle regulation. By inhibiting these proteins, the compound can arrest the cell cycle and prevent tumor growth.
Caption: this compound induces cell cycle arrest by targeting key regulatory proteins.
Experimental Workflow: Assessing Cellular Response
A general workflow for investigating the cellular effects of this compound is outlined below. This workflow can be adapted for specific experimental questions, such as assessing apoptosis, cell cycle progression, or ROS production.
Caption: General experimental workflow for studying the cellular effects of this compound.
References
addressing batch-to-batch variability of commercial 6-Methoxydihydrosanguinarine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of commercial 6-Methoxydihydrosanguinarine (6-MDS). The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide: Inconsistent Experimental Results
Issue 1: Reduced or inconsistent bioactivity of 6-MDS in cellular assays.
Question: I am observing a significant decrease in the expected biological effect of 6-MDS in my experiments compared to previous batches. What could be the cause?
Answer: This is a common issue that can arise from batch-to-batch variability. Several factors could be contributing to this discrepancy:
-
Purity Variations: The actual purity of the 6-MDS in the current batch may be lower than specified. Even minor differences in purity can lead to substantial changes in the observed biological response.
-
Presence of Impurities: The impurity profile can differ between batches. Some impurities may be inactive, while others could have antagonistic or even agonistic effects on the signaling pathways under investigation.
-
Racemization: 6-MDS can undergo racemization, particularly in methanol (B129727). The biological activity of the individual enantiomers may differ, and a change in the enantiomeric ratio between batches could lead to inconsistent results.
-
Degradation: Improper storage or handling can lead to the degradation of 6-MDS, reducing its effective concentration. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent 6-MDS bioactivity.
Issue 2: Solubility problems with the new batch of 6-MDS.
Question: My current batch of this compound is not dissolving as well as previous batches in my usual solvent. Why is this happening?
Answer: Solubility issues can be batch-dependent and may be caused by:
-
Different Salt Forms: Commercial 6-MDS may be supplied in different salt forms, which can impact solubility.
-
Presence of Insoluble Impurities: The current batch may contain impurities that are less soluble in your chosen solvent.
-
Incorrect Solvent or pH: The pH of your solvent or cell culture medium can influence the solubility of 6-MDS.
Troubleshooting Steps:
-
Confirm the Salt Form: Check the product datasheet or contact the supplier to confirm the salt form of your 6-MDS.
-
Gentle Warming and Sonication: For preparing stock solutions, gentle warming at 37°C and sonication can aid in dissolution.[2][3]
-
Solvent Optimization: If solubility issues persist, consider trying alternative solvents. While DMSO is commonly used, ensure it is of high purity and anhydrous.
Frequently Asked Questions (FAQs)
Quality Control and Purity
Q1: How can I independently verify the purity of my 6-MDS batch?
A1: The most reliable method is High-Performance Liquid Chromatography (HPLC).[4] A well-developed HPLC method can separate 6-MDS from its impurities and provide a quantitative measure of its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and help assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is excellent for identifying and characterizing impurities.[5][6]
Q2: What are the typical purity specifications for commercial 6-MDS?
A2: Commercial 6-MDS is typically supplied with a purity of >98% as determined by HPLC.[2][3][7]
Q3: Where can I find the Certificate of Analysis (CoA) for my specific batch?
A3: The CoA is a critical document that provides batch-specific data on purity, identity, and other quality control parameters. You should request it from your supplier by providing the lot number of your product.
Experimental Best Practices
Q4: What is the recommended solvent and storage condition for 6-MDS?
A4: 6-MDS is soluble in DMSO.[1] Stock solutions should be stored in sealed vials, protected from light, at -20°C for up to one month or -80°C for up to six months to minimize degradation.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What concentrations of 6-MDS are typically used in cell-based assays?
A5: The effective concentration can vary depending on the cell line and the experimental endpoint. Published studies have shown IC50 values in the range of 0.54 µM to 0.61 µM for cell lines such as SF-268 and MCF-7, respectively.[1]
Data Presentation
| Parameter | Specification | Reference |
| Purity (by HPLC) | >98% | [2][3][7] |
| Molecular Formula | C₂₁H₁₇NO₅ | [2][3] |
| Molecular Weight | 363.36 g/mol | [2][3] |
| Physical Appearance | Powder | [2][3] |
| Storage of Solid | Sealed, cool, and dry | [2][3] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [1] |
Table 1: Typical Specifications for Commercial this compound.
| Cell Line | IC50 Value (µM) | Reference |
| MCF-7 | 0.61 | [1] |
| SF-268 | 0.54 | [1] |
Table 2: Reported IC50 Values for this compound.
Experimental Protocols
Protocol for Purity Assessment by HPLC
Objective: To determine the purity of a 6-MDS batch.
Instrumentation: HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of 6-MDS in methanol or DMSO.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a reference standard of 6-MDS. Calculate the purity based on the area of the 6-MDS peak relative to the total peak area.
Protocol for Structural Confirmation by ¹H-NMR
Objective: To confirm the chemical structure of 6-MDS.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Method:
-
Sample Preparation: Dissolve 5-10 mg of 6-MDS in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H-NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of 6-MDS to confirm the presence of characteristic peaks and the overall structural integrity.
Protocol for Preparation of 6-MDS for Cell Culture
Objective: To prepare a sterile stock solution of 6-MDS for use in cell-based assays.
Materials:
-
6-MDS powder
-
Anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 6-MDS powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube to 37°C and sonicate for a short period.[2][3]
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
Signaling Pathways and Visualization
6-MDS has been reported to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and troubleshooting inconsistencies.
PI3K/AKT/mTOR Signaling Pathway
6-MDS has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 6-MDS.
Induction of Ferroptosis
6-MDS can induce ferroptosis, a form of iron-dependent programmed cell death, by downregulating the expression of GPX4, a key enzyme in preventing lipid peroxidation.
Caption: Induction of ferroptosis by 6-MDS via GPX4 downregulation.
Cell Cycle Regulation
6-MDS can affect the cell cycle by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Caption: Modulation of the cell cycle by 6-MDS.
References
minimizing degradation of 6-Methoxydihydrosanguinarine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 6-Methoxydihydrosanguinarine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key stability concerns?
A1: this compound is a biologically active benzophenanthridine alkaloid. Its stability is a critical factor in experimental consistency and is primarily influenced by light, temperature, pH, and the solvent used. The main degradation pathway involves its conversion to sanguinarine (B192314), a stable iminium ion intermediate. Furthermore, in alcoholic solvents such as methanol (B129727), it can undergo rapid racemization.[1]
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term storage, this compound should be kept as a solid at -20°C in a light-resistant and tightly sealed container. Under these conditions, it is expected to be stable for an extended period. For short-term storage of solutions, it is advisable to use a suitable solvent, protect from light, and store at low temperatures to minimize degradation.
Q3: What are the optimal pH conditions for working with this compound?
A3: While specific quantitative data for this compound is limited, studies on the related compound sanguinarine suggest that acidic to neutral pH conditions are preferable for stability. The degradation of similar compounds, such as anthocyanins, has been shown to increase with higher pH values.[2][3] Therefore, it is recommended to maintain a pH below 7 for solutions containing this compound whenever the experimental design allows.
Q4: How does light affect the stability of this compound?
A4: this compound is a photosensitive compound. Exposure to light, particularly UV and short-wavelength visible light, can accelerate its degradation to sanguinarine.[4] Therefore, all experiments involving this compound should be conducted under subdued light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent experimental results or loss of bioactivity.
-
Possible Cause: Degradation of this compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at -20°C as a solid and protected from light.
-
Prepare Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Control Environmental Factors: Minimize exposure to light by using amber glassware or foil wrapping. Maintain a consistent and appropriate pH for your experimental buffer.
-
Solvent Selection: Be aware that this compound can racemize in methanol.[1] If enantiomeric specificity is crucial, consider alternative solvents or assess the impact of racemization on your results.
-
Purity Check: Use a stability-indicating method, such as the HPLC protocol provided below, to check the purity of your stock and working solutions.
-
Issue 2: Appearance of a new peak in the HPLC chromatogram during analysis.
-
Possible Cause: This new peak is likely a degradation product, most commonly sanguinarine.
-
Troubleshooting Steps:
-
Identify the Degradant: If possible, use a sanguinarine standard to confirm the identity of the new peak by comparing retention times.
-
Investigate the Cause:
-
Light Exposure: Were the samples exposed to light for a prolonged period?
-
Temperature: Were the samples left at room temperature for an extended time?
-
pH: Has the pH of the solution changed or is it in a range that promotes degradation?
-
Solvent: Are you using a solvent that is known to cause degradation or racemization?
-
-
Optimize a Stability-Indicating HPLC Method: The provided HPLC protocol is designed to separate sanguinarine from the parent compound. Use this method to quantify the extent of degradation.
-
Quantitative Data on Stability
Table 1: Racemization of this compound in Methanol
| Enantiomer | Rate Constant (k) in Methanol (s⁻¹) |
| (+)-6-Methoxydihydrosanguinarine | 9.20 x 10⁻⁴ |
| (-)-6-Methoxydihydrosanguinarine | 9.95 x 10⁻⁴ |
(Data sourced from Wu et al., 2010)[1]
Table 2: Thermal and pH Degradation Kinetics of Anthocyanins (as a proxy for general alkaloid stability)
| Compound Class | Temperature (°C) | pH | Kinetic Model | Half-life (t₁/₂) | Reference |
| Anthocyanins | 60 - 100 | 2.0 - 5.0 | First-order | Decreases with increasing temperature and pH | [2] |
| Anthocyanins | 2 - 75 | 3.0 - 7.0 | First-order | Decreases with increasing temperature and pH | [3] |
Note: The degradation of many natural products, including alkaloids, often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.[2][3] The rate constant (k) increases with factors that accelerate degradation, such as higher temperature and unfavorable pH.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Sanguinarine (Degradation Product of this compound)
This method can be used to monitor the degradation of this compound by quantifying the formation of its primary degradant, sanguinarine.
-
Objective: To separate and quantify sanguinarine in the presence of this compound and other potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Nucleosil C18, 5 µm, 4.6 x 250 mm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier.
-
Solvent A: 0.2% Formic acid in Water.[5]
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient starting with a low percentage of acetonitrile and increasing over time to elute both the more polar this compound and the less polar sanguinarine. A suggested starting point is 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at a wavelength where both compounds have significant absorbance (a photodiode array detector is recommended to obtain full spectra).
-
Fluorescence detection for higher sensitivity of sanguinarine (Excitation/Emission wavelengths specific to sanguinarine). The limit of detection for sanguinarine with fluorescence can be as low as 0.5 ng.[5]
-
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., methanol, being mindful of potential racemization, or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition to a known concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation (Abbreviated):
-
Specificity: Inject a blank (solvent), a solution of this compound, and a solution of sanguinarine to confirm that the peaks are well-resolved.
-
Linearity: Prepare a series of sanguinarine standards of known concentrations and inject them to generate a calibration curve.
-
Precision and Accuracy: Perform replicate injections of a known concentration of sanguinarine to assess the repeatability and accuracy of the method.
-
-
Data Analysis:
-
Identify the peak corresponding to sanguinarine based on its retention time.
-
Quantify the amount of sanguinarine in your sample by comparing its peak area to the calibration curve.
-
The percentage of degradation can be calculated by comparing the amount of sanguinarine formed to the initial amount of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for studies involving this compound.
Caption: ROS-mediated apoptotic pathway induced by this compound.
References
- 1. Racemization of this compound in methanol investigated by enantioselective dynamic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate negative and positive controls for 6-Methoxydihydrosanguinarine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with 6-Methoxydihydrosanguinarine (6-MDS). The following information will help in selecting appropriate negative and positive controls for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MDS) and what are its primary cellular effects?
A1: this compound (6-MDS) is a natural benzophenanthridine alkaloid.[1] Current research indicates that its primary cellular effects in cancer cell lines include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1] Mechanistically, 6-MDS has been shown to suppress the PI3K/AKT/mTOR signaling pathway and trigger the generation of reactive oxygen species (ROS).[1]
Q2: What is a vehicle control and why is it essential for 6-MDS studies?
A2: A vehicle control is a crucial component of in vitro experiments where the substance being tested is not readily soluble in the culture medium. 6-MDS, being an alkaloid, is often dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being added to cell cultures. The vehicle control consists of cells treated with the same concentration of the solvent (e.g., DMSO) as the cells treated with 6-MDS. This allows researchers to distinguish the biological effects of 6-MDS from any potential off-target effects of the solvent itself.[2] It is important to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[2]
Q3: How do I choose an appropriate positive control for my 6-MDS experiment?
A3: The choice of a positive control depends on the specific cellular process you are investigating.
-
For Apoptosis Assays: A well-characterized apoptosis-inducing agent should be used. Etoposide, a topoisomerase II inhibitor, is a commonly used positive control that induces apoptosis in a variety of cell lines.[3][4][5]
-
For Cell Cycle Analysis: Since 6-MDS has been reported to cause G2/M phase arrest, a compound known to induce arrest at this specific phase, such as Nocodazole, is an appropriate positive control.[6][7][8] Nocodazole disrupts microtubule polymerization, leading to mitotic arrest.[8]
-
For NF-κB Pathway Activation: If you are investigating the anti-inflammatory effects of 6-MDS, you will need a positive control to induce NF-κB activation. Tumor Necrosis Factor-alpha (TNF-α) is a potent inflammatory cytokine and a standard positive control for activating the NF-κB signaling pathway.[9][10][11]
Q4: What should I use as a negative control?
A4: A negative control group should consist of cells that are not treated with 6-MDS or any other experimental compound. These cells should be cultured under the same conditions as the experimental groups. This provides a baseline for the normal physiological state of the cells. In many experimental setups, the vehicle control (cells treated with the solvent alone) can also serve as the primary negative control to which the effects of 6-MDS are compared.[12] For flow cytometry-based assays, unstained cells are also used as a negative control to set the baseline fluorescence.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death in vehicle control wells | The final concentration of the solvent (e.g., DMSO) is too high and causing cytotoxicity. | Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line. Ensure the final concentration is typically at or below 0.5% (v/v).[2] |
| Positive control for apoptosis (e.g., Etoposide) shows weak or no effect | The concentration or incubation time of the positive control is suboptimal for your cell line. The cells may be resistant to the specific apoptosis-inducing agent. | Optimize the concentration and incubation time of the positive control in your specific cell line. Consider trying an alternative positive control with a different mechanism of action. |
| Positive control for G2/M arrest (e.g., Nocodazole) does not show significant cell cycle arrest | The concentration of Nocodazole is not optimized. The incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your cell line.[14] |
| Inconsistent results between experiments | Variations in cell density, passage number, or reagent preparation. | Standardize your experimental protocols. Use cells within a consistent passage number range and plate them at a consistent density for all experiments. Prepare fresh reagents as needed. |
Experimental Protocols
Protocol 1: General Cell Treatment with 6-MDS and Controls
-
Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of 6-MDS Stock Solution: Dissolve 6-MDS in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 6-MDS stock solution in a complete culture medium to the desired final concentrations. Also, prepare the vehicle control by diluting DMSO in a complete culture medium to the same final solvent concentration as the highest 6-MDS concentration.
-
Treatment:
-
Negative Control: Add only a complete culture medium.
-
Vehicle Control: Add the prepared vehicle control solution.
-
6-MDS Treatment: Add the prepared 6-MDS working solutions.
-
Positive Control: Add the appropriate positive control at its predetermined optimal concentration (e.g., Etoposide for apoptosis, Nocodazole for cell cycle arrest).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Proceed with the relevant assays (e.g., apoptosis, cell cycle, or protein expression analysis).
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with 6-MDS, vehicle control, and a positive control for apoptosis (e.g., Etoposide) as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Negative Control (untreated cells): Should show a high percentage of live cells (Annexin V-negative, PI-negative).
-
Positive Control (Etoposide-treated cells): Should show a significant increase in early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.
-
6-MDS-treated cells: The percentage of apoptotic cells will indicate the effect of 6-MDS.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with 6-MDS, vehicle control, and a positive control for G2/M arrest (e.g., Nocodazole) as described in Protocol 1.
-
Cell Harvesting: After incubation, harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry.
-
Negative Control (untreated cells): Will show a normal distribution of cells in G1, S, and G2/M phases.
-
Positive Control (Nocodazole-treated cells): Will show a significant accumulation of cells in the G2/M phase.[6]
-
6-MDS-treated cells: The changes in the percentage of cells in each phase will indicate the effect of 6-MDS on the cell cycle.
-
Visualizations
References
- 1. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enrichment of G2/M cell cycle phase in human pluripotent stem cells enhances HDR-mediated gene repair with customizable endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recommended controls for flow cytometry | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 6-Methoxydihydrosanguinarine (6-MDS) Experimental Data Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the statistical analysis and experimental procedures related to 6-Methoxydihydrosanguinarine (6-MDS) data.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound (6-MDS)?
A1: this compound (6-MDS), an alkaloid derived from Macleaya cordata, has been shown to exert anti-tumor effects through several mechanisms.[1] Primarily, it induces ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1] This is achieved by downregulating the expression of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the defense against ferroptosis.[1] Additionally, 6-MDS is known to induce apoptosis and autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[2] This inhibition is mediated by the accumulation of reactive oxygen species (ROS).[2]
Q2: What are typical IC50 values observed for 6-MDS in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of 6-MDS varies depending on the cancer cell line and the duration of treatment. For example, in HT29 colon carcinoma cells, the IC50 has been reported to be 5.0 ± 0.2 µM.[3] In HepG2 human hepatocarcinoma cells, an IC50 of 3.8 ± 0.2 µM was observed after a 6-hour incubation.[4] It is crucial to determine the IC50 empirically for each cell line and experimental condition.
Q3: How should I prepare 6-MDS for in vitro experiments, considering its solubility?
A3: A known challenge with 6-MDS is its suboptimal solubility, which can impact its bioavailability and experimental reproducibility.[1] It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When preparing working concentrations in aqueous cell culture media, it is critical to ensure that the final DMSO concentration is non-toxic to the cells (generally below 0.5%). To avoid precipitation, add the 6-MDS stock solution to the media dropwise while vortexing. If solubility issues persist, consider using techniques such as formulation with cyclodextrins or encapsulation in nanoparticles.[1]
Q4: What statistical tests are appropriate for analyzing data from cell viability assays with 6-MDS?
A4: For comparing the viability of cells treated with different concentrations of 6-MDS to an untreated control, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate. To determine the IC50 value, a nonlinear regression analysis of the dose-response curve is the recommended method. This involves fitting the data to a sigmoidal dose-response model (e.g., four-parameter logistic equation).
Q5: How can I quantify the induction of apoptosis by 6-MDS?
A5: Apoptosis induction by 6-MDS can be quantified using flow cytometry after staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. The percentage of Annexin V-positive cells (both early and late apoptotic) is a key quantitative measure. Another method is to measure the activity of caspases, such as caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic pathway.
Troubleshooting Guides
Cell Viability Assays (e.g., CCK-8, MTT)
| Problem | Possible Cause | Troubleshooting Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or poor dose-response | Insufficient incubation time with 6-MDS or the detection reagent. Cell density is too low. 6-MDS precipitated out of solution. | Optimize the incubation times for both the drug treatment and the assay reagent. Increase the initial cell seeding density. Visually inspect the wells for any signs of precipitation after adding 6-MDS. |
| Inconsistent results with previous experiments | Variation in 6-MDS stock solution activity. Differences in cell passage number or health. | Prepare fresh stock solutions of 6-MDS regularly and store them appropriately. Maintain a consistent cell passage number range for experiments and regularly check for mycoplasma contamination. |
| Potential interference of 6-MDS with the assay | Some compounds can directly react with the tetrazolium salts (MTT, WST-8) used in these assays, leading to false results. | Run a control experiment with 6-MDS in cell-free media to check for any direct reduction of the assay reagent. If interference is observed, consider alternative viability assays such as those based on ATP content (e.g., CellTiter-Glo). |
Apoptosis Assays (Flow Cytometry)
| Problem | Possible Cause | Troubleshooting Solution |
| High percentage of necrotic cells even at low 6-MDS concentrations | 6-MDS may be causing rapid cell death at the tested concentrations. The cell harvesting technique was too harsh. | Perform a time-course experiment to identify the optimal time point for observing apoptosis before significant secondary necrosis occurs. Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. |
| Poor separation between apoptotic and live cell populations | Suboptimal compensation settings on the flow cytometer. Incorrect gating strategy. | Use single-stained controls to set up proper compensation. Gate on the main cell population based on forward and side scatter to exclude debris and cell aggregates. |
| High background staining in the untreated control | Spontaneous apoptosis in the cell culture. Over-incubation with Annexin V. | Ensure cells are healthy and not overgrown before starting the experiment. Adhere to the recommended incubation time for the Annexin V staining protocol. |
Western Blotting
| Problem | Possible Cause | Troubleshooting Solution |
| Weak or no signal for target proteins (e.g., p-AKT, p-mTOR) | Low protein concentration in the lysate. Inefficient protein transfer. Primary antibody not optimized. | Ensure an adequate amount of total protein is loaded (typically 20-40 µg). Confirm successful transfer by staining the membrane with Ponceau S. Optimize the primary antibody concentration and incubation time. |
| High background on the membrane | Insufficient blocking. Primary or secondary antibody concentration is too high. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Titrate the antibody concentrations to find the optimal signal-to-noise ratio. |
| Inconsistent loading between lanes | Inaccurate protein quantification. Pipetting errors during loading. | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are accurately measured. Use a loading control (e.g., GAPDH, β-actin) to normalize the data and confirm equal loading. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HT29 | Colon Carcinoma | Not Specified | 5.0 ± 0.2 | [3] |
| HepG2 | Hepatocarcinoma | 6 hours | 3.8 ± 0.2 | [4] |
Table 2: Quantitative Apoptosis Analysis in Response to 6-MDS Treatment
| Cell Line | 6-MDS Concentration | Treatment Duration | Apoptotic Cells (%) | Method | Reference |
| HLE | 20 µM | 24 hours | ~40% | Flow Cytometry | [1] |
| HCCLM3 | 20 µM | 24 hours | ~35% | Flow Cytometry | [1] |
Table 3: Quantitative Western Blot Analysis of Key Signaling Proteins after 6-MDS Treatment
| Cell Line | Target Protein | 6-MDS Concentration | Fold Change vs. Control | Reference |
| HCCLM3 | GPX4 | 20 µM | ~0.4-fold decrease | [1] |
| HLE | GPX4 | 20 µM | ~0.5-fold decrease | [1] |
| MCF-7 | p-PI3K/PI3K | Not Specified | Dose-dependent decrease | [2] |
| MCF-7 | p-AKT/AKT | Not Specified | Dose-dependent decrease | [2] |
| MCF-7 | p-mTOR/mTOR | Not Specified | Dose-dependent decrease | [2] |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of 6-MDS and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with 6-MDS for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for PI3K/AKT/mTOR Pathway
-
Treat cells with 6-MDS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for analyzing the effects of 6-MDS.
Caption: Signaling pathways modulated by this compound.
References
- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis inducing effects of this compound in HT29 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Methoxydihydrosanguinarine and Chelerythrine in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the differential anti-cancer effects of two related benzophenanthridine alkaloids.
This guide provides a comprehensive comparison of 6-Methoxydihydrosanguinarine (6-MDS) and Chelerythrine (B190780), two natural alkaloids with demonstrated anti-cancer properties. While structurally related, these compounds exhibit distinct mechanisms of action and differential effects on cancer cells. This document summarizes key experimental data, details common experimental protocols, and visualizes the cellular pathways influenced by these compounds to aid in research and development.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of 6-MDS and Chelerythrine across various cancer cell lines as reported in the literature. It is important to note that the data for each compound are derived from separate studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of this compound (6-MDS) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 h | [1] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 h | [1] |
| HT29 | Colon Carcinoma | 3.8 ± 0.2 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified | [1] |
| HLE | Hepatocellular Carcinoma | 1.129 | 12 h | [2] |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 | 12 h | [2] |
Table 2: Cytotoxicity of Chelerythrine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time | Citation |
| A375 | Melanoma | 0.14 - 0.46 | ~0.37 - 1.22 | Not Specified | [3] |
| G-361 | Melanoma | < 0.55 | < 1.46 | Not Specified | [3] |
| SK-MEL-3 | Melanoma | < 0.55 | < 1.46 | Not Specified | [3] |
Note: The molecular weight of Chelerythrine (chloride salt) is approximately 383.8 g/mol . The µM conversion is an approximation.
Mechanisms of Action: A Comparative Overview
Both 6-MDS and Chelerythrine induce cancer cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). However, the specific signaling pathways they modulate can differ.
This compound (6-MDS) is reported to exert its anti-tumor effects through:
-
Induction of Ferroptosis: A recently identified mechanism for 6-MDS in hepatocellular carcinoma involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2][4] 6-MDS has been shown to downregulate the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis defense system.[2][4]
-
ROS Generation and Apoptosis: 6-MDS treatment leads to an increase in intracellular ROS levels, which in turn can trigger apoptosis.[2] This is often associated with the upregulation of DR5, a death receptor that sensitizes cells to TRAIL-mediated apoptosis.[2][4]
-
PI3K/AKT/mTOR Pathway Inhibition: In breast cancer cells, 6-MDS has been shown to induce apoptosis and autophagy by suppressing the PI3K/AKT/mTOR signaling pathway.[4]
-
Cell Cycle Arrest: Studies indicate that 6-MDS can cause cell cycle arrest, contributing to its anti-proliferative effects.[1][2][4]
Chelerythrine is a well-known inhibitor of Protein Kinase C (PKC) and affects cancer cells by:
-
Induction of Apoptosis: Chelerythrine is a potent inducer of apoptosis in various cancer cell lines. This can be mediated through both Bax/Bak-dependent and -independent mitochondrial pathways.
-
Cell Cycle Arrest: This compound has been observed to cause cell cycle arrest at different phases, depending on the cancer cell type.[5]
-
Modulation of Key Signaling Pathways: Chelerythrine has been shown to disrupt several critical signaling pathways in cancer cells, including mTOR, MAPK, EGFR, and PI3K/AKT.[6]
-
Inhibition of EMT: There is evidence that chelerythrine can inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by 6-MDS and Chelerythrine.
Caption: Signaling pathway of this compound (6-MDS).
Caption: Signaling pathway of Chelerythrine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxicity of 6-MDS and Chelerythrine.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the procedure for analyzing cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.
Caption: Workflow for cell cycle analysis using Propidium Iodide (PI).
Conclusion
Both this compound and Chelerythrine demonstrate significant potential as anti-cancer agents. 6-MDS shows promise in inducing ferroptosis, a novel cell death mechanism, in addition to apoptosis and cell cycle arrest, particularly through ROS generation and inhibition of the PI3K/AKT/mTOR pathway. Chelerythrine, a potent PKC inhibitor, exerts its effects through the induction of apoptosis via mitochondrial pathways and the disruption of multiple key oncogenic signaling cascades.
The choice between these two compounds for further investigation will depend on the specific cancer type and the desired therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and conduct further comparative studies to fully elucidate the differential effects and therapeutic potential of these two promising alkaloids.
References
- 1. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer [mdpi.com]
A Comparative Analysis of Bioactive Alkaloids from Macleaya cordata
A Guide for Researchers and Drug Development Professionals
Macleaya cordata, commonly known as plume poppy, is a perennial plant belonging to the Papaveraceae family. It is a rich source of various isoquinoline (B145761) alkaloids, which are the primary bioactive substances responsible for its wide range of medicinal properties.[1][2][3] The plant's extracts have been traditionally used for their anti-inflammatory, antimicrobial, detoxifying, and analgesic properties.[1][4] Modern pharmacological studies have confirmed these activities and further identified significant antitumor and insecticidal potential.[3][4][5] This guide provides a detailed comparative analysis of the four principal alkaloids isolated from Macleaya cordata: the benzo[c]phenanthridine (B1199836) alkaloids sanguinarine (B192314) and chelerythrine (B190780) , and the protopine (B1679745) alkaloids protopine and allocryptopine (B104922) .[1][4]
The distribution of these alkaloids varies within the plant. Sanguinarine and chelerythrine are most abundant in the fruits, while protopine and allocryptopine are found in the highest concentrations in the leaves and roots, respectively.[1] This analysis focuses on their comparative anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The primary alkaloids from Macleaya cordata exhibit a diverse and potent range of biological effects. The following tables summarize the quantitative data on their performance in key therapeutic areas.
Sanguinarine and chelerythrine have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] Their primary mechanism involves the induction of programmed cell death (apoptosis) and disruption of key cellular signaling pathways.[6][7][8] Protopine also exhibits cytotoxic activity against several cancer cell lines.[9]
| Alkaloid | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Sanguinarine | HCT116 | Human Colorectal Cancer | Not Specified | [6] |
| NB4 | Human Promyelocytic Leukemia | 0.53 | [10] | |
| MKN-45 | Human Gastric Cancer | 1.53 | [10] | |
| Chelerythrine | NCI-N87, AGS, MKN45 | Gastric Cancer | Not Specified | [11] |
| NB4 | Human Promyelocytic Leukemia | 1.85 | [10] | |
| MKN-45 | Human Gastric Cancer | 12.72 | [10] | |
| Protopine | HL-60 | Human Promyelocytic Leukemia | 6.68 | [9] |
| A-549 | Human Lung Carcinoma | 20.47 | [9] | |
| MCF-7 | Human Breast Adenocarcinoma | 22.59 | [9] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The alkaloids from Macleaya cordata are potent inhibitors of inflammatory pathways. Sanguinarine and chelerythrine inhibit the activation of NF-κB, a key regulator of the inflammatory response.[12][13] Protopine and allocryptopine have also demonstrated significant anti-inflammatory effects in in-vivo models.[4][14][15]
| Alkaloid(s) | Model / Target | Key Findings | Reference |
| Sanguinarine & Chelerythrine | NF-κB Pathway | Potent inhibitors of NF-κB activation, IκBα phosphorylation, and degradation.[12] | [12][13] |
| Protopine & Allocryptopine | Carrageenan-induced rat paw edema | Significant reduction in edema at doses of 2.54 and 5.08 mg/kg.[14][15] | [14][15] |
| Protopine & Allocryptopine | Xylene-induced mouse ear swelling | Significant reduction in swelling at doses of 3.67 and 7.33 mg/kg.[14][15] | [14][15] |
| Protopine | Toll-like receptor (TLR4), NF-κB, and MAPK pathways | Inhibits the production of inflammatory mediators.[9] | [9] |
Sanguinarine and chelerythrine show strong activity against a broad spectrum of microbial pathogens, including bacteria and fungi.[16][17] Their derivatives have also shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[18]
| Alkaloid | Organism | Activity Type | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Sanguinarine | Rhizoctonia solani | Antifungal | 0.47 | - | [16][17] |
| Various Fungi | Antifungal | 0.47 - 6.13 | - | [16][17] | |
| Various Bacteria | Antibacterial | 5.01 - 11.3 | 8.0 - 32.0 | [16][17] | |
| Chelerythrine | Various Fungi | Antifungal | 0.47 - 6.13 | - | [16][17] |
| Various Bacteria | Antibacterial | 5.01 - 11.3 | 8.0 - 32.0 | [16][17] | |
| Sanguinarine, 6-ethoxysanguinarine, Chelerythrine | Gram-positive bacteria (inc. MRSA) | Antibacterial | Good activity | - | [18][19] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Signaling Pathways & Experimental Workflows
The biological activities of Macleaya cordata alkaloids are mediated through their interaction with critical cellular signaling pathways. The following diagrams, rendered using Graphviz, illustrate these mechanisms and a general workflow for their analysis.
References
- 1. The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macleaya cordata - Wikipedia [en.wikipedia.org]
- 3. Medicinal plants of the genus Macleaya (Macleaya cordata, Macleaya microcarpa): A review of their phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medycynawet.edu.pl [medycynawet.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]
- 13. Macleaya cordata extract modulates inflammation via inhibition of the NF-κB and MAPK signaling pathways in porcine alveolar macrophages induced by Glaesserella parasuis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoquinoline alkaloids from Macleaya cordata active against plant microbial pathogens [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Natural Antibacterial and Antivirulence Alkaloids From Macleaya cordata Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Antibacterial and Antivirulence Alkaloids From Macleaya cordata Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxydihydrosanguinarine vs. Doxorubicin in Liver Cancer Models: A Comparative Guide
In the landscape of liver cancer therapeutics, the exploration of novel compounds with enhanced efficacy and reduced toxicity is a paramount pursuit for researchers and drug development professionals. This guide provides a detailed comparison between 6-Methoxydihydrosanguinarine (6-MS), a natural alkaloid, and Doxorubicin (B1662922) (DOX), a conventional chemotherapeutic agent, in the context of liver cancer models. This objective analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate.
Performance Comparison
The following tables summarize the quantitative data on the cytotoxic effects of 6-MS and Doxorubicin in various liver cancer cell lines. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | IC50 Value (µM) | Assay | Reference |
| This compound | HLE | 1.129 | CCK-8 | [1] |
| HCCLM3 | 1.308 | CCK-8 | [1] | |
| HepG2 | 5.0 ± 0.2 | Not Specified | [2] | |
| Doxorubicin | HepG2 | ~0.45 µg/mL (~0.78 µM) | CCK-8 | [3] |
| HepG2 | 1.3 ± 0.18 | Resazurin reduction | [4] | |
| HepG2 | 8.0 | Not Specified | [5] | |
| Huh7 | 5.2 ± 0.49 | Resazurin reduction | [4] | |
| Huh7 | 5.6 | Not Specified | [5] | |
| SNU449 | Most tolerant to DOX | Not Specified | [6] |
Note: IC50 values for Doxorubicin can vary significantly between studies due to differences in exposure time and assay methods[7]. For instance, one study reported the IC50 of Doxorubicin in HepG2 cells to be 7.3 µg/ml[8].
Mechanisms of Action
This compound (6-MS) , a natural benzophenanthridine alkaloid derived from Macleaya cordata, exerts its anti-tumor effects in hepatocellular carcinoma (HCC) through multiple mechanisms. A primary mode of action is the induction of both apoptosis and ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation[1][9][10]. This is largely mediated by the generation of reactive oxygen species (ROS)[9][10][11]. Studies have shown that 6-MS can inhibit the EGFR/Akt signaling pathway and activate JNK signaling[9][11]. Furthermore, it enhances the sensitivity of HCC cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) in a ROS-dependent manner[9][11].
Doxorubicin (DOX) , a well-established anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including HCC. Its primary cytotoxic mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis[12][13][14][15]. The induction of apoptosis by doxorubicin can be influenced by the p53 tumor suppressor protein status of the cancer cells[16]. Beyond its effects on DNA, doxorubicin is also known to generate free radicals, contributing to oxidative stress and cellular damage[17][18].
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and Doxorubicin in liver cancer cells.
Caption: Signaling pathway of this compound in liver cancer.
Caption: Signaling pathway of Doxorubicin in liver cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
Cell Viability Assay (CCK-8 Assay)
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Protocol:
-
Liver cancer cells (e.g., HepG2, Huh7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of 6-MS or Doxorubicin. A control group with no drug treatment is also included.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), a solution of CCK-8 is added to each well.
-
The plates are incubated for a further 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Caption: Workflow for apoptosis analysis using flow cytometry.
Protocol:
-
Liver cancer cells are treated with the desired concentrations of 6-MS or Doxorubicin for a specified time.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the stained cells are analyzed by flow cytometry.
-
The flow cytometer distinguishes between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blot Analysis
Protocol:
-
Following treatment with 6-MS or Doxorubicin, liver cancer cells are lysed to extract total proteins.
-
The protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., proteins involved in apoptosis or signaling pathways).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational comparison of this compound and Doxorubicin in liver cancer models. Further in-depth, direct comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile | MDPI [mdpi.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. This compound exhibits cytotoxicity and sensitizes TRAIL-induced apoptosis of hepatocellular carcinoma cells through ROS-mediated upregulation of DR5: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Bioactive natural alkaloid this compound exerts anti-tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin induces apoptosis by targeting Madcam1 and AKT and inhibiting protein translation initiation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. remedypublications.com [remedypublications.com]
- 18. go.drugbank.com [go.drugbank.com]
Evaluating the Synergistic Potential of 6-Methoxydihydrosanguinarine in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic effects of natural compounds with conventional chemotherapeutic agents. 6-Methoxydihydrosanguinarine (6-MDS), a benzophenanthridine alkaloid, has demonstrated notable anti-cancer properties in various preclinical studies. This guide provides a comparative analysis of the potential synergistic effects of 6-MDS with standard chemotherapy, supported by available experimental data on the closely related compound, sanguinarine (B192314). This information is intended to guide future research into the combination therapy potential of 6-MDS.
Synergistic Effects with Doxorubicin (B1662922)
While direct studies on the combination of this compound and doxorubicin are limited, research on the parent compound, sanguinarine, provides compelling evidence for synergistic interactions. Studies have shown that sanguinarine can significantly enhance the cytotoxicity of doxorubicin, particularly in multi-drug resistant (MDR) cancer cell lines.
A key study demonstrated that a non-toxic concentration of sanguinarine dramatically reduced the IC50 value of doxorubicin in Caco-2 and CEM/ADR5000 cancer cells.[1][2] This suggests that sanguinarine may help overcome doxorubicin resistance. The synergistic effect is further enhanced in a three-drug combination with digitonin (B1670571).[1] Mechanistically, the combination of sanguinarine and doxorubicin has been shown to induce autophagy in breast cancer cells, a cellular process that can contribute to cell death.[3]
Table 1: Synergistic Effects of Sanguinarine with Doxorubicin
| Cell Line | Sanguinarine Concentration | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (with Sanguinarine) | Fold Reduction in Doxorubicin IC50 | Reference |
| Caco-2 | Non-toxic | 4.22 µM | Not specified, but significantly reduced | 17.58-fold | [1] |
| CEM/ADR5000 | Non-toxic | 44.08 µM | Not specified, but significantly reduced | Not specified | [1] |
| MDA-MB-231 | Not specified | Not specified | Not specified | Not specified | [4] |
Note: The data presented is for sanguinarine, a closely related alkaloid to this compound. Further studies are required to confirm if 6-MDS exhibits similar synergistic properties.
Synergistic Effects with Cisplatin (B142131)
Similar to doxorubicin, the synergistic potential of 6-MDS with cisplatin is primarily inferred from studies involving sanguinarine. Research indicates that sanguinarine can enhance the sensitivity of cancer cells to cisplatin, particularly in resistant phenotypes.
In cisplatin-resistant ovarian cancer cells (A2780/R), sanguinarine was found to reverse cisplatin resistance by reducing intracellular glutathione (B108866) (GSH) levels.[5] Depletion of GSH, a key antioxidant, can increase the susceptibility of cancer cells to the cytotoxic effects of cisplatin. However, it is important to note that the synergistic effect of sanguinarine with cisplatin may be cell-type dependent, as one study in human neuroblastoma cells reported no synergistic effect.[6]
Table 2: Synergistic Effects of Sanguinarine with Cisplatin
| Cell Line | Sanguinarine Concentration | Cisplatin IC50 (Alone) | Cisplatin IC50 (with Sanguinarine) | Key Finding | Reference |
| A2780/R (Cisplatin-Resistant Ovarian Cancer) | Not specified | Not specified | Not specified | Sanguinarine enhances cisplatin sensitivity via glutathione depletion. | [5] |
| SH-SY5Y (Neuroblastoma) | 5 µM | 8 µM | No significant change | No synergistic effect observed. | [6] |
| Kelly (Neuroblastoma) | 5 µM | 20 µM | No significant change | No synergistic effect observed. | [6] |
Note: The data presented is for sanguinarine. The synergistic potential of this compound with cisplatin requires direct experimental validation.
Mechanistic Insights: Signaling Pathways
The standalone anti-cancer activity of this compound is often attributed to its ability to induce reactive oxygen species (ROS), leading to apoptosis and autophagy. Several key signaling pathways have been identified as being modulated by 6-MDS. The potential for synergistic effects with chemotherapy likely involves the perturbation of these and other pathways.
Caption: Potential mechanisms of 6-MDS synergy with chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the synergistic effects of this compound with chemotherapy.
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of 6-MDS and chemotherapeutic agents, both alone and in combination.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 6-MDS and the chemotherapeutic agent (e.g., doxorubicin or cisplatin) in culture medium. For combination studies, a fixed ratio or a checkerboard layout can be used. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined by plotting cell viability against drug concentration. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-MDS, the chemotherapeutic agent, or their combination at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in relevant signaling pathways.
Protocol:
-
Protein Extraction: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the protein levels.
Experimental Workflow and Logical Relationships
The evaluation of synergistic effects follows a logical progression from initial screening to mechanistic investigation.
Caption: Workflow for evaluating synergistic effects.
Conclusion and Future Directions
The available evidence, primarily from studies on the related compound sanguinarine, strongly suggests that this compound holds significant promise as a synergistic agent in cancer chemotherapy. Its potential to enhance the efficacy of drugs like doxorubicin and cisplatin, especially in resistant cancers, warrants further investigation.
Future research should focus on:
-
Directly evaluating the synergistic effects of 6-MDS with a broader range of chemotherapeutic agents in various cancer cell lines, including both sensitive and resistant models.
-
Quantifying the synergy using robust methods such as Combination Index (CI) analysis and isobologram analysis.
-
Elucidating the precise molecular mechanisms underlying the synergistic interactions through comprehensive studies of relevant signaling pathways.
-
In vivo studies to validate the in vitro findings and assess the therapeutic potential and safety of 6-MDS in combination with chemotherapy in animal models.
By systematically addressing these research questions, the full potential of this compound as a valuable component of combination cancer therapy can be realized.
References
- 1. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 4. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 5. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
A Head-to-Head Comparison of 6-Methoxydihydrosanguinarine and Other Natural Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents, natural compounds continue to be a valuable source of inspiration and innovation. Among these, 6-Methoxydihydrosanguinarine (6-MDS), an isoquinoline (B145761) alkaloid derived from plants of the Papaveraceae family, has garnered significant attention for its potent biological activities. This guide provides a comprehensive, head-to-head comparison of 6-MDS with other structurally related and functionally similar natural compounds, namely sanguinarine (B192314), chelerythrine, and berberine (B55584). The comparative analysis is based on experimental data from scientific literature, focusing on their cytotoxic effects against various cancer cell lines. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these findings.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Direct Comparative Cytotoxicity on Human Promyelocytic Leukemia (HL-60) Cells
| Compound | IC50 (µM) | Reference |
| This compound | 0.3 | [1] |
| Chelerythrine | 0.2 | [1] |
| Sanguinarine | 0.5 | [1] |
| Sanguinarine | 0.9 (after 4h exposure) | [2] |
| Dihydrosanguinarine (B1196270) | >20 (after 24h exposure) | [2] |
| Berberine | >10 | [3] |
Table 2: Cytotoxicity of this compound against Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HLE | Hepatocellular Carcinoma | 1.129 | 12h | |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 | 12h | |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24h | [4] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48h | [4] |
| HT29 | Colon Adenocarcinoma | 3.8 ± 0.2 | Not Specified | [4] |
| Hep G2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified | [4] |
Table 3: Cytotoxicity of Sanguinarine and Chelerythrine against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine | NCI-N87 | Gastric Cancer | 1.46 | |
| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81 | |
| Sanguinarine | A375 | Melanoma | ~0.17 | |
| Sanguinarine | G-361 | Melanoma | ~0.82 | |
| Sanguinarine | SK-MEL-3 | Melanoma | ~0.33 | |
| Chelerythrine | A375 | Melanoma | ~0.37 | |
| Chelerythrine | G-361 | Melanoma | ~1.22 | |
| Chelerythrine | SK-MEL-3 | Melanoma | ~0.21 |
Table 4: Cytotoxicity of Berberine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48h | [5] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48h | [5] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48h | [5] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48h | [5] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48h | [5] |
| T47D | Breast Cancer | 25 | 48h | [6] |
| MCF-7 | Breast Cancer | 25 | 48h | [6] |
Mechanisms of Action: A Glimpse into Cellular Signaling
This compound has been shown to exert its anti-tumor effects through the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[7] This process is often initiated by the generation of reactive oxygen species (ROS). The simplified signaling pathway below illustrates this mechanism.
Caption: Simplified signaling pathway of 6-MDS-induced ferroptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, sanguinarine, chelerythrine, berberine) in culture medium. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with the compounds as described for the cell viability assay.
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells twice with warm PBS. Add 1 mL (for 6-well plate) or 100 µL (for 96-well plate) of pre-warmed serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence using a flow cytometer.
-
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Normalize the fluorescence values to the control group.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation at 1,000 rpm for 5 minutes, and wash twice with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software (e.g., ModFit LT or FlowJo).
Caption: General experimental workflow for cell-based assays.
Conclusion
This comparative guide highlights the potent cytotoxic activity of this compound against various cancer cell lines. The direct comparison on HL-60 cells suggests that 6-MDS is more potent than sanguinarine but slightly less potent than chelerythrine. However, its efficacy against solid tumor cell lines, coupled with its distinct mechanism of action involving ferroptosis, underscores its potential as a promising candidate for further preclinical and clinical development. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings. Further head-to-head comparative studies across a broader range of cancer cell lines are warranted to fully elucidate the therapeutic potential of this compound relative to other natural alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Targets of 6-Methoxydihydrosanguinarine: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer mechanisms of 6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, and explores the validation of its putative molecular targets. While preclinical studies have identified key signaling pathways affected by 6-MDS, rigorous validation of its direct targets using knockout models remains a critical next step. This guide compares the current evidence for 6-MDS with established knockout validation data for other anticancer agents targeting similar pathways, offering a framework for future research and drug development.
This compound (6-MDS): An Overview of its Anticancer Activity
This compound, derived from plants of the Papaveraceae family, has demonstrated promising anticancer effects across a range of cancer cell lines, including breast, lung, and liver cancers. Its primary mechanisms of action appear to converge on the induction of apoptosis and autophagy, often mediated by the generation of reactive oxygen species (ROS).
Proposed Anticancer Targets and Signaling Pathways of 6-MDS
Current research suggests that 6-MDS exerts its anticancer effects by modulating two primary signaling pathways: the PI3K/AKT/mTOR pathway and the IRE1/JNK pathway. Additionally, network pharmacology studies have implicated several key cell cycle regulators as potential targets.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Studies have shown that 6-MDS can suppress this pathway, leading to decreased cancer cell viability. The proposed mechanism involves the accumulation of ROS, which in turn inhibits PI3K/AKT/mTOR signaling.
The IRE1/JNK Signaling Pathway
The IRE1/JNK signaling pathway is a component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress. Chronic activation of this pathway can lead to apoptosis. Evidence suggests that 6-MDS can induce ER stress and activate the IRE1/JNK pathway, contributing to its pro-apoptotic effects in non-small cell lung cancer cells.[1][2]
Cell Cycle Regulators
Network pharmacology and subsequent qPCR validation have identified several cell cycle-related kinases as potential targets of 6-MDS in lung adenocarcinoma.[3][4][5] These include:
-
Cyclin-dependent kinase 1 (CDK1)
-
Checkpoint kinase 1 (CHEK1)
-
Polo-like kinase 1 (PLK1)
-
Kinesin family member 11 (KIF11)
-
TTK protein kinase (TTK)
Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[3][4][5]
Data Presentation: Comparative Efficacy of 6-MDS and Alternative Inhibitors
The following tables summarize the in vitro efficacy of 6-MDS and provide a comparison with other inhibitors targeting the proposed pathways.
Table 1: IC50 Values of this compound (6-MDS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 (24h) | [3] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 (48h) | [3] |
| HT29 | Colon Carcinoma | 3.8 ± 0.2 | [3] |
| HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | [3] |
Table 2: Comparative IC50 Values of Inhibitors Targeting Key Anticancer Pathways
| Target Pathway/Protein | Inhibitor | Cancer Cell Line(s) | IC50 | Citation(s) |
| PI3K/AKT/mTOR | Alpelisib (PI3Kα inhibitor) | Various PIK3CA-mutant | Varies by cell line | [6] |
| Buparlisib (pan-PI3K inhibitor) | Various | Varies by cell line | ||
| IRE1/JNK | SP600125 (JNK inhibitor) | Various | 5-10 µM (for c-Jun phosphorylation) | [7] |
| AS601245 (JNK inhibitor) | Colon cancer, T-ALL | Varies by cell line | [7] | |
| CDK1 | RO-3306 (CDK1 inhibitor) | Ovarian cancer | Low nanomolar range | [8] |
| CHEK1 | Prexasertib (CHK1 inhibitor) | Uterine leiomyosarcoma | Low nanomolar range | |
| PLK1 | BI-2536 (PLK1 inhibitor) | Uterine leiomyosarcoma | Low nanomolar range |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the anticancer targets of novel compounds like 6-MDS.
CRISPR/Cas9-Mediated Knockout for Target Validation
Objective: To generate a stable knockout cell line for a specific target gene to assess its role in mediating the anticancer effects of a compound.
Protocol:
-
sgRNA Design and Synthesis: Design and synthesize 2-3 single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.
-
Vector Construction: Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production and Transduction: Package the lentiviral vectors into viral particles and transduce the target cancer cell line.
-
Selection and Monoclonal Isolation: Select transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones and perform PCR amplification of the target region followed by Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Prepare protein lysates from the validated knockout clones and confirm the absence of the target protein expression.
-
-
Phenotypic Assays: Compare the sensitivity of the knockout and wild-type cell lines to the test compound using cell viability assays.[9][10][11][12]
Cell Viability Assay (CCK-8)
Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[4][13][14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by a compound.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To detect the expression and phosphorylation status of proteins in a specific signaling pathway.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-JNK, JNK) overnight at 4°C.[1][15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of 6-MDS.
Caption: IRE1/JNK signaling pathway activated by 6-MDS leading to apoptosis.
Caption: Experimental workflow for validating a drug target using CRISPR/Cas9 knockout.
Conclusion and Future Directions
This compound is a promising natural anticancer agent that appears to act through the inhibition of the PI3K/AKT/mTOR pathway and activation of the IRE1/JNK pathway, potentially by targeting key cell cycle regulators. However, the definitive validation of its direct molecular targets is a crucial missing step in its preclinical development. The use of knockout models, particularly CRISPR/Cas9-mediated gene editing, represents the gold standard for such target validation.
By comparing the effects of 6-MDS on wild-type versus target-knockout cancer cells, researchers can unequivocally determine the dependency of its anticancer activity on the proposed targets. This guide provides a framework for conducting such validation studies, drawing comparisons with established inhibitors and outlining the necessary experimental protocols. Future research should prioritize the generation and use of knockout models to rigorously validate the anticancer targets of 6-MDS, which will be essential for its continued development as a potential cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and validation of CDK1 as a promising therapeutic target for Eriocitrin in colorectal cancer: a combined bioinformatics and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 12. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-Validation of 6-Methoxydihydrosanguinarine's Anti-Cancer Mechanism Across Diverse Cell Lines: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer mechanisms of 6-Methoxydihydrosanguinarine (6-MDS) across various human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of 6-MDS's therapeutic potential and its consistency of action in different cellular contexts.
Abstract
This compound (6-MDS), a natural benzophenanthridine alkaloid, has demonstrated significant anti-tumor effects in a variety of cancer models. This guide cross-validates its mechanism of action by comparing its effects on hepatocellular carcinoma (HCC), breast cancer, colon carcinoma, and non-small cell lung cancer (NSCLC) cell lines. The primary mechanisms of action, including induction of apoptosis, ferroptosis, autophagy, and cell cycle arrest, are discussed and supported by experimental data. This comparative analysis highlights both the common and cell-line-specific pathways affected by 6-MDS, providing valuable insights for future drug development and clinical applications.
Data Presentation: Comparative Efficacy of 6-MDS
The cytotoxic effects of 6-MDS have been evaluated in multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values for 6-MDS in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| HLE | Hepatocellular Carcinoma | ~1.0 | 12 h | [1] |
| HCCLM3 | Hepatocellular Carcinoma | ~1.5 | 12 h | [1] |
| HepG2 | Human Hepatocarcinoma | 3.8 ± 0.2 | 6 h | [2][3] |
| HT29 | Colon Carcinoma | 5.0 ± 0.2 | Not Specified | [3] |
| A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 h | [3] |
| A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 h | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated | - | [4] |
Comparative Analysis of Molecular Mechanisms
The anti-cancer activity of 6-MDS is attributed to its ability to modulate several key cellular processes, leading to cancer cell death and inhibition of proliferation. The mechanisms observed across different cell lines are summarized below.
| Mechanism | Hepatocellular Carcinoma (HLE, HCCLM3, HepG2) | Breast Cancer (MCF-7) | Colon Carcinoma (HT29) | Non-Small Cell Lung Cancer (A549, H1299) |
| Apoptosis | Yes (ROS-mediated, DR5 upregulation, mitochondrial pathway, p53 & Bax expression ↑, Bcl-2 expression ↓)[1][2] | Yes (ROS-mediated)[4] | Yes (Caspase-3, -8, -9 activation, p53 & Bax expression ↑) | Yes (ROS-mediated, Caspase activation) |
| Ferroptosis | Yes (GPX4 downregulation)[1] | Not Reported | Not Reported | Not Reported |
| Autophagy | Not Reported | Yes (ROS-mediated)[4] | Not Reported | Not Reported |
| Cell Cycle Arrest | Yes[1] | Not Reported | Not Reported | G2/M Phase |
| Key Signaling Pathways | PI3K/AKT/mTOR inhibition[1] | PI3K/AKT/mTOR suppression (via ROS)[4] | - | IRE1/JNK signaling activation, Akt/mTOR pathway blockage |
| Role of ROS | Central to apoptosis and ferroptosis induction[1][2] | Central to apoptosis and autophagy induction[4] | Implied in apoptosis | Central to apoptosis induction |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of 6-MDS's mechanism are provided below.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxicity of 6-MDS.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Treatment: Treat the cells with various concentrations of 6-MDS and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 6, 12, 24, 48 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with 6-MDS at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the generation of intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with 6-MDS.
-
DCFH-DA Loading: Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with 6-MDS, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample to elucidate signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, GPX4, Caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of 6-MDS's multi-faceted anti-cancer mechanisms.
Caption: 6-MDS inhibits the PI3K/AKT/mTOR pathway via ROS generation.
Caption: Experimental workflow for investigating 6-MDS's anti-cancer effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by 6-Methoxydihydrosanguinarine (6-MDS) and its structurally related benzophenanthridine and protopine (B1679745) alkaloids, including sanguinarine (B192314), chelerythrine, protopine, and allocryptopine (B104922). The information herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative gene expression changes and the underlying molecular pathways.
Comparative Summary of Gene Expression Modulation
6-MDS and its related alkaloids exert distinct and sometimes overlapping effects on cellular gene expression, primarily influencing pathways related to cell cycle, apoptosis, inflammation, and cellular metabolism. While 6-MDS and sanguinarine show potent anti-cancer activity by inducing apoptosis and cell cycle arrest, protopine and allocryptopine demonstrate modulation of metabolic enzyme expression.
The following table summarizes the primary effects and key modulated genes identified in various studies.
Table 1: Summary of Alkaloid-Induced Gene Expression Changes
| Alkaloid | Primary Effect(s) | Key Upregulated Genes | Key Downregulated Genes | Cell Type(s) | Reference(s) |
| This compound (6-MDS) | Cell Cycle Arrest, Apoptosis, ER Stress | IRE1, CHOP, phospho-c-Jun | CDK1, CHEK1, KIF11, PLK1, TTK | Lung Adenocarcinoma (A549), NSCLC | [1][2][3] |
| Sanguinarine | Apoptosis, EMT Reversal, Histone Demethylase Inhibition | Bax, H3K4me2, H3K9me2, CD86, E-cadherin | Bcl-2, NOL3, BCL2L2, N-cadherin, Cyclin D1/D2/E, CDK2/4/6 | NSCLC (H1299, H1975), Neuroblastoma (SH-SY5Y) | [4][5][6][7][8][9] |
| Chelerythrine | Apoptosis, Anti-proliferative | - (Upregulated 372 genes in M. tuberculosis) | β-catenin, SOX2, MYC | NSCLC, Glioblastoma (U251, T98G) | [10][11] |
| Protopine | Xenobiotic Metabolism | CYP1A1, CYP1A2 | - | Human Hepatocytes, HepG2 | [12][13][14][15] |
| Allocryptopine | Xenobiotic Metabolism, Anti-inflammatory | CYP1A1, CYP1A2 | Genes in Chemokine Signaling Pathway | Human Hepatocytes, HepG2 | [12][13][15][16] |
Key Signaling Pathways and Mechanisms
The differential gene expression profiles induced by these alkaloids translate into distinct mechanistic actions. 6-MDS and sanguinarine, in particular, have been studied for their anti-cancer effects, revealing complex signaling cascades.
6-MDS primarily exerts its anti-proliferative effects by inducing reactive oxygen species (ROS), which triggers endoplasmic reticulum (ER) stress and activates the IRE1/JNK signaling pathway.[1][17] Concurrently, it inhibits the cell cycle by downregulating key mitotic genes.[3] In breast cancer cells, 6-MDS has been shown to suppress the PI3K/AKT/mTOR pathway through ROS accumulation.[18]
Sanguinarine induces apoptosis through multiple mechanisms, including the generation of ROS and modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state.[5][9] A significant recent finding is its role as a potent, reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[6][7] This inhibition leads to increased histone methylation (H3K4me2, H3K9me2) and subsequent changes in gene expression, including the reversal of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7]
The alkaloids investigated exhibit diverse primary mechanisms. 6-MDS and Sanguinarine are potent inducers of cell death pathways, Chelerythrine also shows anti-proliferative and pro-apoptotic potential, while Protopine and Allocryptopine are more closely linked to metabolic gene regulation.
Experimental Protocols
Reproducibility of gene expression studies is contingent on detailed methodologies. The general workflow for analyzing alkaloid-induced gene expression changes is depicted below, followed by a table summarizing specific parameters from cited studies.
The process begins with cell culture and treatment, followed by RNA extraction and quality control. Gene expression is then quantified using methods like quantitative real-time PCR (RT-qPCR) or genome-wide techniques such as RNA-Sequencing or microarray analysis. The final step involves bioinformatic analysis to identify differentially expressed genes and affected pathways.
The following table details the experimental conditions used in studies that form the basis of this guide.
Table 2: Experimental Protocols for Gene Expression Analysis
| Parameter | 6-MDS Study | Sanguinarine Study | Protopine/Allocryptopine Study | Chelerythrine Study |
| Cell Line(s) | A549 (Lung Adenocarcinoma) | H1299, H1975 (NSCLC) | HepG2, Primary Human Hepatocytes | NCI-H1703, SK-LU-1 (NSCLC) |
| Alkaloid Concentration | 2-64 µg/mL (IC50 ≈ 2.9-5.2 µM) | 0.5 - 2 µM | 10 - 25 µM | Not specified, concentration-dependent effects noted |
| Treatment Duration | 24h and 48h | 48h | 24h | Not specified |
| RNA Extraction | Standard protocols implied (e.g., TRIzol) | Standard protocols implied | Standard protocols implied | Standard protocols implied |
| Analysis Method | RT-qPCR | Western Blot (for protein), inferred gene expression changes from protein levels | RT-qPCR | Western Blot, Immunofluorescence |
| Key Findings Validated | Decreased mRNA of CDK1, CHEK1, KIF11, PLK1, TTK | Increased H3K4/K9 methylation, CD86 protein; EMT marker changes | Increased CYP1A1 and CYP1A2 mRNA | Reduced β-catenin protein and nuclear localization |
| Reference(s) | [3] | [7][8] | [12][15] | [10] |
Conclusion
This compound and its related alkaloids modulate gene expression through diverse mechanisms.
-
6-MDS and Sanguinarine are potent cytotoxic agents that induce apoptosis and cell cycle arrest by targeting distinct but crucial cellular pathways. 6-MDS acts via ROS-induced ER stress and JNK signaling while also suppressing key cell cycle genes. Sanguinarine's novel activity as an LSD1 inhibitor provides a powerful epigenetic mechanism for its anti-cancer effects, including the reversal of EMT.
-
Chelerythrine also demonstrates anti-cancer potential, notably through the inhibition of the Wnt/β-catenin pathway, a critical regulator of cancer stem cell properties.[10]
-
Protopine and Allocryptopine appear to have a more targeted effect on xenobiotic metabolism, upregulating CYP450 enzymes, which could have implications for drug-drug interactions.[12]
For drug development professionals, 6-MDS and sanguinarine represent promising scaffolds for novel anti-cancer therapeutics. The distinct gene expression signatures suggest they may be effective against different cancer subtypes or in combination therapies. Further genome-wide transcriptomic studies (e.g., RNA-Seq) comparing these alkaloids under identical experimental conditions are warranted to fully elucidate their shared and unique molecular targets and to identify robust biomarkers for their activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protopine and allocryptopine increase mRNA levels of cytochromes P450 1A in human hepatocytes and HepG2 cells independently of AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protopine and allocryptopine increase... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 14. BioKB - Relationship - protopine - activates - CYP1A1 [biokb.lcsb.uni.lu]
- 15. Protopine and allocryptopine increase mRNA levels of cytochromes P450 1A in human hepatocytes and HepG2 cells independently of AhR | Institute of Molecular and Translational Medicine [imtm.cz]
- 16. Anti-Inflammatory Effects of Allocryptopine via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Suppresses the Proliferation of Non-small Cell Lung Cancer Cells through Elevation of ROS and Activation of IRE1/JNK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-Methoxydihydrosanguinarine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 6-Methoxydihydrosanguinarine (6-MDS), a natural benzophenanthridine alkaloid, in selectively targeting cancer cells while sparing normal cells. Its cytotoxic profile is compared with doxorubicin (B1662922), a standard chemotherapeutic agent, supported by experimental data from various studies.
Executive Summary
This compound (6-MDS) demonstrates notable preferential cytotoxicity towards a range of cancer cell lines, including those of the breast, colon, liver, and lung, while exhibiting lower toxicity to normal cells. This selectivity is a critical attribute for a potential anticancer therapeutic agent, aiming to maximize efficacy while minimizing side effects. The primary mechanism of action for 6-MDS involves the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS) and the subsequent suppression of the PI3K/AKT/mTOR signaling pathway. This guide synthesizes available in vitro data to facilitate a comparative assessment of 6-MDS's selectivity.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 6-MDS and doxorubicin on various human cancer and normal cell lines. A higher IC50 value in normal cells compared to cancer cells suggests favorable selectivity. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, provides a quantitative measure of this selectivity.
Note on Data Comparison: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as cell culture techniques, reagent sources, and assay duration can vary between laboratories.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (6-MDS)
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| Normal Cells | |||
| LX-2 | Hepatic Stellate Cells | Normal Liver | Significantly higher than HLE cells |
| Cancer Cells | |||
| HLE | Hepatocellular Carcinoma | Liver | 1.129 |
| HCCLM3 | Hepatocellular Carcinoma | Liver | 1.308 |
| HepG2 | Hepatocellular Carcinoma | Liver | 3.8 ± 0.2 |
| HT-29 | Colorectal Adenocarcinoma | Colon | 5.0 ± 0.2 |
| A549 | Lung Carcinoma | Lung | 2.90 ± 0.38 (48h) |
| MCF-7 | Breast Adenocarcinoma | Breast | Data not available |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| Normal Cells | |||
| Normal Human Fibroblasts | Fibroblasts | Normal Connective Tissue | Data not available |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | Normal Blood | Data not available |
| Cancer Cells | |||
| MCF-7 | Breast Adenocarcinoma | Breast | ~0.1 - 2.5 |
| A549 | Lung Carcinoma | Lung | > 20 |
| HepG2 | Hepatocellular Carcinoma | Liver | 12.2 |
| HCT-116 | Colorectal Carcinoma | Colon | Data not available |
Table 3: Calculated Selectivity Index (SI) of 6-MDS
| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| HLE | LX-2 | > 1 |
A definitive SI value cannot be calculated without the specific IC50 for LX-2 cells, however, the source indicates it is significantly higher than for HLE cells, suggesting a favorable selectivity index.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine the number of viable cells in a sample.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 6-MDS or the comparative drug in culture medium. Replace the existing medium with 100 µL of the medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reaction: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of 6-MDS for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protein Expression Analysis: Western Blotting for PI3K/AKT/mTOR Pathway
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of 6-MDS in cancer cells.
Caption: Workflow for the CCK-8 cell viability assay.
Caption: Workflow for apoptosis detection by flow cytometry.
Comparative Efficacy Analysis: 6-Methoxydihydrosanguinarine vs. Standard-of-Care Drugs in Oncology
A Guide for Researchers and Drug Development Professionals
Disclaimer: Direct in vivo comparative efficacy studies between 6-Methoxydihydrosanguinarine (6-MDS) and standard-of-care chemotherapeutic agents are not yet available in published literature. This guide, therefore, presents a comparison based on the available in vitro data for 6-MDS and established in vivo efficacy data for standard-of-care drugs in relevant cancer models. The primary focus of existing research on 6-MDS has been to elucidate its mechanism of action and anti-proliferative effects in cell culture, with multiple studies concluding that further in vivo animal model investigations are warranted to confirm its therapeutic potential.[1][2]
Introduction
This compound (6-MDS) is a natural benzophenanthridine alkaloid that has demonstrated promising anti-cancer properties in preclinical in vitro studies.[3] Its potential as a therapeutic agent is being explored in various malignancies, including lung and liver cancers. This guide provides a comparative overview of the efficacy of 6-MDS based on current in vitro findings against the established in vivo efficacy of standard-of-care drugs, cisplatin (B142131) and gemcitabine (B846), which are commonly used in the treatment of lung and pancreatic cancers, respectively.
Data Presentation: A Comparative Overview
In Vitro Efficacy of this compound
The anti-proliferative activity of 6-MDS has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A549 | Lung Adenocarcinoma | Not explicitly stated, but showed significant tumor growth reduction. | [1] |
| HLE | Hepatocellular Carcinoma | 1.129 | [4] |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 | [4] |
| HT29 | Colon Carcinoma | 3.8 ± 0.2 | [3] |
| HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | [3] |
Table 1: In Vitro Efficacy of this compound against various cancer cell lines.
Established In Vivo Efficacy of Standard-of-Care Drugs
The following table summarizes representative in vivo efficacy data for cisplatin and gemcitabine in mouse models of lung and pancreatic cancer. It is important to note that efficacy can vary significantly based on the specific cancer model, dosage, and treatment regimen.
| Drug | Cancer Model (in mice) | Dosage and Administration | Efficacy Outcome | Citation(s) |
| Cisplatin | Lewis Lung Carcinoma Xenograft | Not specified, but showed significant tumor growth inhibition. | Showed significant tumor growth inhibition compared to control.[5] | [5][6] |
| Cisplatin | H526 Small Cell Lung Cancer Xenograft | 3.0 mg/kg, intraperitoneal | Induced tumor response, though resistance developed with a 1.5 mg/kg pretreatment.[7] | [7] |
| Gemcitabine | BxPC-3 Pancreatic Cancer Orthotopic Xenograft | 125 mg/kg, weekly | Inhibited primary tumor growth.[8] | [8] |
| Gemcitabine | KPC Mouse Pancreatic Cancer (subcutaneous injection) | 50 mg/kg, twice a week, intraperitoneal | Resulted in smaller tumor volumes after 21 days of treatment compared to control.[9] | [9] |
| Gemcitabine | G-68 Human Pancreatic Cancer Xenograft | 40 mg/kg | Altered the tumor's immune profile.[10] | [10] |
Table 2: Representative In Vivo Efficacy of Standard-of-Care Drugs in Mouse Models.
Mechanism of Action of this compound
In vitro studies have begun to elucidate the molecular mechanisms through which 6-MDS exerts its anti-cancer effects. The primary proposed pathways include:
-
Induction of Ferroptosis: 6-MDS has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in hepatocellular carcinoma cells. This is achieved by downregulating the expression of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the ferroptosis defense mechanism, leading to an accumulation of lipid peroxides.[4][11]
-
Induction of Apoptosis and Autophagy: In breast cancer cells, 6-MDS has been observed to induce both apoptosis and autophagy.[12]
-
Cell Cycle Arrest: The compound has been implicated in causing cell cycle arrest, which contributes to its anti-proliferative effects.[1]
-
Generation of Reactive Oxygen Species (ROS): The accumulation of ROS appears to be a central mechanism, which in turn can trigger apoptosis and autophagy.[12]
-
Inhibition of PI3K/AKT/mTOR Signaling Pathway: 6-MDS has been found to suppress the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival, in breast cancer cells. This inhibition is linked to the accumulation of ROS.[12]
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols: In Vivo Tumor Xenograft Model
The following is a generalized protocol for assessing the in vivo efficacy of an anti-cancer compound using a subcutaneous tumor xenograft model in mice. This methodology is standard in preclinical oncology research.[13][14][15]
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., A549 for lung cancer, BxPC-3 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency, harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel) at the desired concentration for injection.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Mice are allowed to acclimatize for at least one week before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
-
A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
5. Drug Administration:
-
The investigational compound (e.g., 6-MDS) and the standard-of-care drug (e.g., cisplatin or gemcitabine) are administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral).
-
The control group receives a vehicle solution.
6. Efficacy Evaluation and Endpoints:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition.
-
Other endpoints may include survival analysis and analysis of tumor tissue at the end of the study for biomarkers.
-
The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
The workflow for a typical in vivo efficacy study is depicted below.
References
- 1. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 8. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bioactive natural alkaloid this compound exerts anti-tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiTE® Xenograft Protocol [protocols.io]
Unraveling the Mechanistic Divergence of Ferroptosis Inducers: A Comparative Guide to 6-Methoxydihydrosanguinarine and Other Agents
For Immediate Release
A deep dive into the distinct molecular mechanisms of ferroptosis inducers reveals a nuanced landscape for therapeutic development. This guide provides a comparative analysis of the novel agent 6-Methoxydihydrosanguinarine (6-MDHS) alongside the well-characterized inducers erastin, RSL3, and sorafenib (B1663141), offering researchers and drug development professionals a clear overview of their differential modes of action, supported by quantitative data and detailed experimental protocols.
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising avenue for cancer therapy. A variety of small molecules, known as ferroptosis inducers, can trigger this cell death pathway through diverse mechanisms. Understanding the mechanistic distinctions between these inducers is paramount for their rational application and for the development of novel therapeutic strategies. This guide focuses on the mechanistic differences between this compound, a natural alkaloid with recently discovered pro-ferroptotic activity, and the canonical ferroptosis inducers erastin, RSL3, and the multi-kinase inhibitor sorafenib.
Mechanistic Overview
The induction of ferroptosis generally converges on the overwhelming accumulation of lipid reactive oxygen species (ROS). However, the upstream events initiated by different inducers vary significantly. The primary pathways targeted by the inducers discussed herein involve the inhibition of the cystine/glutamate antiporter (System Xc-) and the direct inactivation of Glutathione (B108866) Peroxidase 4 (GPX4), the key enzyme responsible for detoxifying lipid peroxides.
-
This compound (6-MDHS): Emerging evidence points to 6-MDHS inducing ferroptosis primarily by downregulating the expression of GPX4 at the transcriptional level. This leads to a reduction in the cell's capacity to neutralize lipid peroxides, resulting in their accumulation and subsequent cell death.
-
Erastin: As a canonical ferroptosis inducer, erastin's principal mechanism is the inhibition of System Xc-, a cell surface antiporter responsible for the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). GSH depletion, in turn, leads to the inactivation of GPX4.
-
RSL3: Unlike erastin, RSL3 bypasses the need for GSH depletion by directly and covalently binding to the active site of GPX4, leading to its irreversible inhibition.
-
Sorafenib: This multi-kinase inhibitor induces ferroptosis through a broader mechanism that includes the inhibition of System Xc-. Its action can also be influenced by the cellular status of the retinoblastoma (Rb) protein and can lead to increased mitochondrial ROS production.
Quantitative Comparison of Ferroptosis Inducers
The potency of ferroptosis inducers can vary significantly depending on the cell type and the specific molecular context. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-MDHS, erastin, RSL3, and sorafenib in various cancer cell lines, providing a quantitative basis for comparison.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HLE | Hepatocellular Carcinoma | 1.129 | |
| HCCLM3 | Hepatocellular Carcinoma | 1.308 | ||
| Erastin | HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [1] |
| MDA-MB-231 | Breast Cancer | 2.2 | [2] | |
| MDA-MB-231 | Breast Cancer | 40.63 | [3] | |
| MCF-7 | Breast Cancer | >80 | [3] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | [4] |
| LoVo | Colorectal Cancer | 2.75 | [4] | |
| HT29 | Colorectal Cancer | 12.38 | [4] | |
| HN3 | Head and Neck Cancer | 0.48 | [5] | |
| MCF7 | Breast Cancer | >2 | [6] | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 5.513 ± 0.171 | |
| SK-Hep1 | Hepatocellular Carcinoma | 8.780 (48h) | ||
| Huh7 | Hepatocellular Carcinoma | Varies |
Mechanistic Summary
The table below provides a side-by-side comparison of the key mechanistic features of the four ferroptosis inducers.
| Feature | This compound (6-MDHS) | Erastin | RSL3 | Sorafenib |
| Primary Target | GPX4 (transcriptional downregulation) | System Xc- (SLC7A11) | GPX4 (direct inhibition) | Multiple targets, including System Xc- |
| Effect on GSH | Indirectly affected due to GPX4 downregulation | Depletion | No direct effect | Depletion |
| Key Downstream Event | Lipid Peroxidation | Lipid Peroxidation | Lipid Peroxidation | Lipid Peroxidation, Mitochondrial ROS |
| Mode of Action | Inhibition of antioxidant enzyme expression | Inhibition of substrate uptake for antioxidant synthesis | Direct enzyme inhibition | Multi-targeted inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms, the following diagrams illustrate the signaling pathways for each inducer and a general experimental workflow for studying ferroptosis.
Caption: 6-MDHS induces ferroptosis by downregulating GPX4 transcription.
Caption: Erastin inhibits System Xc-, leading to GSH depletion and ferroptosis.
Caption: RSL3 directly inhibits GPX4 to induce ferroptosis.
Caption: Sorafenib induces ferroptosis via multiple mechanisms.
Caption: A generalized workflow for investigating ferroptosis in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the effects of ferroptosis inducers.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ferroptosis inducer (e.g., 6-MDHS, erastin, RSL3, sorafenib) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer.
-
Probe Loading: At the end of the treatment period, wash the cells with PBS and incubate with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or a flow cytometer. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.
-
Quantification: Quantify the fluorescence intensity to determine the level of lipid ROS.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
This guide provides a foundational understanding of the mechanistic differences between 6-MDHS and other prominent ferroptosis inducers. Further research into the nuances of these pathways will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. System Xc-: a key regulatory target of ferroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC7A11 expression level dictates differential responses to oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC7A11 expression level dictates differential responses to oxidative stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Resistance Profile of 6-Methoxydihydrosanguinarine Against Common Chemotherapeutic Agents in Cancer Cells
For Immediate Release
This guide provides a comparative analysis of the resistance profile of 6-Methoxydihydrosanguinarine (6-MDS), a promising natural alkaloid, against established chemotherapy agents: doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). This document is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics and mechanisms of drug resistance.
Executive Summary
Drug resistance remains a primary obstacle in the successful treatment of cancer. The development of novel therapeutic agents that can overcome or circumvent these resistance mechanisms is of paramount importance. This compound, a derivative of sanguinarine (B192314), has demonstrated significant cytotoxic effects against various cancer cell lines. This guide consolidates available data to compare its efficacy, particularly in resistant cancer cell models, with that of commonly used chemotherapeutics. Evidence suggests that sanguinarine and its derivatives may be less susceptible to common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp), and may even contribute to the reversal of resistance to other drugs.
Comparative Efficacy and Resistance Profile
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound (and its related compound, sanguinarine) compared to doxorubicin, cisplatin, and paclitaxel in both sensitive and drug-resistant cancer cell lines. It is important to note that direct comparative studies for 6-MDS are limited; therefore, data for the closely related compound sanguinarine are included to provide a broader perspective on the potential of this class of molecules.
Table 1: Comparison with Doxorubicin in Breast Cancer Cells (MCF-7)
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) | Citation(s) |
| This compound | MCF-7 | 0.61 | - | [1] |
| Sanguinarine | MCF-7 | 4 | - | [2] |
| MCF-7/ADR | 0.6 | 0.15 | [2] | |
| Doxorubicin | MCF-7 | 1.4 | - | [2] |
| MCF-7/ADR | 27 | 19.3 | [2] | |
| MCF-7 | 0.4 | - | [3] | |
| MCF-7/DOX | 0.7 | 1.75 | [3] | |
| MCF-7 | 3.09 | - | [4] | |
| MCF-7/ADR | 13.2 | 4.27 | [4] | |
| MCF-7 | 8.31 | - | [5] |
Note: MCF-7/ADR and MCF-7/DOX are doxorubicin-resistant cell lines. A lower Resistance Index indicates less resistance. The data for sanguinarine suggests it may be more potent in doxorubicin-resistant cells than in sensitive cells.
Table 2: Comparison with Cisplatin in Ovarian Cancer Cells (A2780)
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) | Citation(s) |
| Sanguinarine | A2780 | Not specified | - | [6] |
| A2780/R (Cisplatin-Resistant) | Enhances cisplatin sensitivity | - | [6][7] | |
| Cisplatin | A2780 | 3.253 µg/mL (~10.8 µM) | - | [8] |
| A2780cis | 10.58 µg/mL (~35.3 µM) | 3.25 | [8] | |
| A2780 | 6.84 µg/ml (~22.8 µM) | - | [9] | |
| A2780cp | 44.07 µg/ml (~146.9 µM) | 6.44 | [9] | |
| A2780 | 1.40 | - | [10] | |
| A2780cisR | 7.39 | 5.28 | [10] |
Note: A2780/R, A2780cis, A2780cp, and A2780cisR are cisplatin-resistant cell lines. Sanguinarine has been shown to re-sensitize cisplatin-resistant cells to cisplatin.[6][7]
Table 3: Comparison with Paclitaxel in Breast Cancer Cells (MCF-7)
| Compound | Cell Line | IC50 (nM) | Resistance Index (RI) | Citation(s) |
| This compound | MCF-7 | 610 | - | [1] |
| Paclitaxel | MCF-7 | 3500 | - | [7] |
| MCF-7 | 20 | - | [11] | |
| MCF-7/PTX | 2291 | 114.55 | [11] | |
| MCF-7/Pac 64 nM | >1000 | >15.6 | [12] |
Note: MCF-7/PTX and MCF-7/Pac are paclitaxel-resistant cell lines.
Mechanisms of Action and Resistance
This compound
6-MDS induces cancer cell death through multiple pathways, primarily by inducing the generation of reactive oxygen species (ROS). This leads to apoptosis and autophagy via suppression of the PI3K/AKT/mTOR signaling pathway.[13] Studies on the related compound sanguinarine suggest that it can overcome multidrug resistance (MDR) by inhibiting and downregulating the P-glycoprotein (P-gp) efflux pump.[14] This suggests that 6-MDS may be effective against cancers that have developed resistance to other drugs through P-gp overexpression.
Mechanism of this compound Action
Doxorubicin Resistance
Doxorubicin resistance is frequently mediated by the overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump, which actively removes the drug from the cancer cell. Other mechanisms include alterations in topoisomerase II, the drug's target, and enhanced DNA repair mechanisms.
Doxorubicin Resistance Mechanism
Cisplatin Resistance
Resistance to cisplatin is multifactorial and can involve reduced intracellular drug accumulation, increased drug efflux, detoxification by glutathione, enhanced DNA repair mechanisms, and alterations in apoptotic pathways.
Cisplatin Resistance Mechanisms
Paclitaxel Resistance
Paclitaxel resistance often arises from alterations in the β-tubulin protein, its target, preventing the drug from stabilizing microtubules. Overexpression of P-gp also contributes significantly by pumping paclitaxel out of the cell.
Paclitaxel Resistance Mechanisms
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, cisplatin, or paclitaxel for 48 or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Apoptosis Assay Experimental Workflow
Western Blotting for P-glycoprotein Expression
This technique is used to detect the levels of P-gp protein, a key marker of multidrug resistance.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Western Blotting Experimental Workflow
Conclusion
The available data, primarily from studies on the related compound sanguinarine, suggests that this compound holds significant promise as an anticancer agent, particularly in the context of drug-resistant tumors. Its apparent ability to circumvent and potentially reverse P-gp-mediated resistance warrants further investigation. Direct comparative studies are crucial to definitively establish its resistance profile against standard chemotherapeutics and to elucidate its full therapeutic potential. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxorubicin-sanguinarine nanoparticles: formulation and evaluation of breast cancer cell apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 4. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Determinants of Sensitivity or Resistance of Cancer Cells Toward Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Macleaya cordata Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the anti-inflammatory properties of the primary alkaloids found in Macleaya cordata, sanguinarine (B192314) and chelerythrine (B190780). The information presented herein is supported by experimental data from various studies to offer an objective comparison and detailed methodological insights for researchers in the field.
Introduction to Macleaya cordata Alkaloids
Macleaya cordata, a plant belonging to the Papaveraceae family, is a rich source of isoquinoline (B145761) alkaloids, with sanguinarine and chelerythrine being the most prominent.[1][2][3] These alkaloids have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This guide focuses on their anti-inflammatory effects, delving into their mechanisms of action and comparing their potency with established anti-inflammatory agents.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Sanguinarine and chelerythrine exert their anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the inflammatory response. Multiple studies have demonstrated that these alkaloids can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]
The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory cytokines.[1] Macleaya cordata extract, containing sanguinarine and chelerythrine, has been shown to inhibit the phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα.[1][4] Similarly, the phosphorylation of MAPK family members, including p38, ERK, and JNK, is also attenuated by these alkaloids.[1][4] By inhibiting these pathways, sanguinarine and chelerythrine effectively reduce the production of pro-inflammatory mediators.
Figure 1. Signaling pathway of Macleaya cordata alkaloids' anti-inflammatory action.
Comparative Efficacy: Quantitative Data
The following table summarizes the available quantitative data on the anti-inflammatory effects of Macleaya cordata alkaloids and the commonly used steroidal anti-inflammatory drug, dexamethasone (B1670325). It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Assay | Cell Line/Model | Concentration | Effect | Reference |
| Sanguinarine | TNF-α Inhibition | RAW 264.7 cells | High concentration | Similar potency to dexamethasone | [2][5] |
| Chelerythrine | TNF-α Inhibition | RAW 264.7 cells | High concentration | Similar potency to dexamethasone | [2][5] |
| Dexamethasone | Lymphocyte Proliferation Inhibition (IC50) | Human lymphocytes | 1.1 ng/mL | 50% inhibition | [1] |
| Dexamethasone | Lymphocyte Proliferation Inhibition (IC50) | Rat lymphocytes | 2.3 ng/mL | 50% inhibition | [1] |
| Dexamethasone | IL-6 Inhibition (IC50) | LPS-induced in vitro model | 0.5 x 10⁻⁸ M | 50% inhibition | [6] |
| Macleaya cordata Extract | IL-1α, IL-1β, IL-6, IL-8, TNF-α mRNA Inhibition | Porcine Alveolar Macrophages | 25-200 ng/mL | Significant inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of Macleaya cordata alkaloids.
Cell Viability Assay (MTT Assay)
This assay is essential to determine the cytotoxic concentrations of the test compounds, ensuring that the observed anti-inflammatory effects are not due to cell death.
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Macleaya cordata alkaloids or a vehicle control for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7][8]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
-
Cell Culture and Stimulation: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the alkaloids for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.[9] The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Cell Culture and Treatment: Culture and treat the cells with alkaloids and LPS as described for the NO assay.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[5][10][11] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[5] The cytokine concentrations in the samples are calculated based on the standard curve.
Figure 2. General experimental workflow for assessing anti-inflammatory properties.
Conclusion
The alkaloids from Macleaya cordata, sanguinarine and chelerythrine, demonstrate significant anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, is well-documented. While direct comparative quantitative data with standard drugs like dexamethasone is limited and requires further investigation, existing evidence suggests comparable potency in inhibiting key inflammatory mediators like TNF-α. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. dovepress.com [dovepress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Network Pharmacology Predictions for 6-Methoxydihydrosanguinarine: An Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of network pharmacology predictions with experimental data for the natural compound 6-Methoxydihydrosanguinarine (6-MDS). The content is designed to offer a clear overview of the predicted mechanisms of action and their subsequent validation through in vitro studies, aiding researchers in the fields of pharmacology and drug discovery.
Abstract
Network pharmacology has emerged as a powerful tool for predicting the complex mechanisms of action of bioactive compounds. This guide focuses on this compound, a benzophenanthridine alkaloid with demonstrated anti-cancer potential.[1][2] We compare the predictions from network pharmacology studies with published experimental validations, primarily in the context of cancer cell lines. This comparative analysis highlights the utility of network pharmacology in guiding experimental research and elucidates the molecular pathways targeted by 6-MDS.
I. Network Pharmacology Predictions vs. Experimental Validation
Network pharmacology studies of 6-MDS have predicted its involvement in several key signaling pathways related to cancer progression. These predictions have been tested and largely validated by subsequent experimental studies.
A recent study on lung adenocarcinoma (LUAD) utilized network pharmacology to identify potential targets of 6-MDS.[3][4][5][6] The analysis pointed towards the cell cycle signaling pathway as a primary mechanism.[3][4][6] Experimental validation using the A549 lung cancer cell line confirmed that 6-MDS significantly inhibits cell proliferation.[3][5] Further molecular analysis by qPCR demonstrated that 6-MDS treatment led to a significant decrease in the mRNA levels of key cell cycle-related genes, including CDK1, CHEK1, KIF11, PLK1, and TTK, thus corroborating the network pharmacology predictions.[3][4][6]
Similarly, in breast cancer research, network pharmacology has suggested that 6-MDS induces apoptosis and autophagy. Experimental studies on MCF-7 breast cancer cells have validated this, showing that 6-MDS triggers the generation of reactive oxygen species (ROS) which in turn suppresses the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[1][7]
The induction of apoptosis by 6-MDS through ROS generation has also been experimentally confirmed in hepatocellular carcinoma (HepG2) cells.[2] These studies revealed that 6-MDS treatment leads to the release of mitochondrial cytochrome c, activation of caspases, and modulation of apoptosis-related proteins such as p53, Bax, and Bcl-2.[2] Another study on hepatocellular carcinoma cells has pointed towards the induction of ferroptosis, another form of programmed cell death, through the inhibition of GPX4 and subsequent lipid peroxidation.[8][9]
The following workflow illustrates the general process of validating network pharmacology predictions with experimental data.
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental validations of 6-MDS's effects on cancer cells.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Adenocarcinoma | CCK-8 | 5.22 ± 0.60 | 24 | [3] |
| A549 | Lung Adenocarcinoma | CCK-8 | 2.90 ± 0.38 | 48 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 3.8 ± 0.2 | 6 | [2] |
| HT29 | Colon Carcinoma | Not Specified | 5.0 ± 0.2 | Not Specified | [3] |
Table 2: Experimentally Validated Molecular Targets and Pathways of this compound
| Cancer Type | Key Pathway(s) | Validated Molecular Events | Experimental Model | Reference |
| Lung Adenocarcinoma | Cell Cycle | Downregulation of CDK1, CHEK1, KIF11, PLK1, TTK mRNA | A549 cells | [3][4][6] |
| Breast Cancer | PI3K/AKT/mTOR, Apoptosis, Autophagy | ROS accumulation, Inhibition of PI3K/AKT/mTOR phosphorylation | MCF-7 cells | [1][7] |
| Hepatocellular Carcinoma | Apoptosis | ROS generation, Cytochrome c release, Caspase activation, Increased p53 & Bax, Decreased Bcl-2 | HepG2 cells | [2] |
| Hepatocellular Carcinoma | Ferroptosis | Inhibition of GPX4, Increased lipid peroxidation | HLE, HCCLM3 cells | [8][9] |
| Non-small Cell Lung Cancer | ER Stress, Apoptosis | ROS generation, IRE1/JNK activation, G2/M phase arrest | NSCLC cells | [10] |
III. Key Signaling Pathways
The experimental data strongly suggest that 6-MDS exerts its anti-cancer effects through the modulation of several interconnected signaling pathways, with the generation of reactive oxygen species (ROS) appearing to be a central mechanism.
The diagram below illustrates the experimentally validated signaling pathways affected by this compound.
IV. Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the network pharmacology predictions for 6-MDS.
A. Cell Viability Assay (CCK-8)
-
Objective: To assess the cytotoxic effect of 6-MDS on cancer cells.
-
Methodology:
-
Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of 6-MDS for specific time periods (e.g., 24 and 48 hours).[3]
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
The absorbance is measured at a specific wavelength (typically 450 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
-
B. Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of target genes.
-
Methodology:
-
Total RNA is extracted from 6-MDS-treated and control cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using gene-specific primers (e.g., for CDK1, CHEK1, KIF11, PLK1, TTK) and a fluorescent dye (e.g., SYBR Green).[3]
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
C. Western Blotting
-
Objective: To detect and quantify the protein expression levels of target proteins.
-
Methodology:
-
Total protein is extracted from treated and control cells, and the protein concentration is determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-PI3K, p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
-
D. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Cells are treated with 6-MDS for a specified duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
V. Conclusion
The experimental evidence strongly supports the predictions made by network pharmacology regarding the multi-target and multi-pathway mechanisms of this compound. The consistent findings across different cancer cell lines, particularly the induction of ROS-mediated apoptosis and cell cycle arrest, underscore the potential of 6-MDS as a promising anti-cancer agent. This guide demonstrates the synergistic value of combining computational predictions with experimental validation to accelerate the discovery and characterization of novel therapeutic compounds. Further in vivo studies are warranted to confirm these findings and to evaluate the therapeutic potential of 6-MDS in a preclinical setting.[4][6]
References
- 1. This compound induces apoptosis and autophagy in breast cancer MCF-7 cells by accumulating ROS to suppress the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-mediated induction of apoptosis by a plant alkaloid this compound in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of this compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation (2024) | Xingyun Liu | 3 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis [frontiersin.org]
- 9. Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methoxydihydrosanguinarine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 6-Methoxydihydrosanguinarine, an alkaloid with significant cytotoxic properties, requires strict adherence to hazardous waste disposal protocols.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with general laboratory safety principles and regulatory compliance.
Immediate Safety and Handling Considerations:
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[2] Therefore, appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, must be worn at all times. All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Hazard Classification and Safety Information
Proper disposal procedures are dictated by the hazard classification of the substance. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal (Category 3) |
| Danger | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation (Category 3) |
| Danger | H331: Toxic if inhaled[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed through a licensed hazardous waste disposal service.[3] Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain. [4][5]
Experimental Protocol: Waste Segregation and Collection
This protocol details the procedures for segregating and collecting different forms of this compound waste.
Objective: To safely collect and segregate solid, liquid, and contaminated labware waste containing this compound for proper disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
-
Designated, compatible, and clearly labeled hazardous waste containers for solid and liquid waste
-
Designated sharps container for hazardous chemical waste
Procedure:
-
Solid Waste Collection:
-
Collect all solid this compound waste, including contaminated items such as weighing paper, paper towels, and disposable PPE, in a dedicated, leak-proof container.[3]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.[3]
-
Ensure the container material is compatible with the solvents used.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Contaminated Sharps Disposal:
-
Dispose of any sharps, such as needles or razor blades, contaminated with this compound in a designated, puncture-resistant sharps container for hazardous chemical waste.[3]
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before being returned to general use.
Experimental Protocol: Glassware Decontamination
Objective: To effectively decontaminate glassware contaminated with this compound.
Materials:
-
Appropriate solvent (e.g., methanol, ethanol, or another solvent in which this compound is soluble)
-
Laboratory-grade detergent
-
Waste containers for hazardous liquid waste
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent to remove the bulk of the residue.[3]
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste.[3]
-
Soaking: Submerge the rinsed glassware in a bath of the same solvent and sonicate for at least 30 minutes. Dispose of the solvent as hazardous liquid waste.[3]
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry completely or dry it in an oven.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-Methoxydihydrosanguinarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Methoxydihydrosanguinarine. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The following protocols are designed to provide clear, step-by-step guidance for all operational stages involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary risks associated with this compound are acute toxicity if swallowed, in contact with skin, or inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment
A risk assessment should be conducted to determine the appropriate level of PPE for the planned procedure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, aliquoting) | Safety goggles with side shields or face shield | Chemical-resistant gloves (e.g., nitrile, double-gloved) | Disposable, low-permeability lab coat with knit cuffs | N95 respirator or higher, used within a certified chemical fume hood or biological safety cabinet |
| Handling solutions (dissolving, transferring) | Safety goggles with side shields | Chemical-resistant gloves (e.g., nitrile) | Disposable, low-permeability lab coat with knit cuffs | Not generally required if handled in a certified chemical fume hood |
| Spill cleanup | Face shield and safety goggles | Heavy-duty, chemical-resistant gloves | Disposable, fluid-resistant gown | N95 respirator or higher |
| Waste disposal | Safety goggles with side shields | Chemical-resistant gloves (e.g., nitrile) | Disposable lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
The following protocols provide detailed methodologies for common laboratory procedures involving this compound.
Weighing the Solid Compound
-
Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.[2] Cover the work surface with a disposable, plastic-backed absorbent liner.
-
Donning PPE: Follow the PPE donning procedure outlined in the diagram below.
-
Weighing: Carefully weigh the desired amount of the compound. Use a micro-spatula to minimize dust generation. Avoid creating airborne particles.[3]
-
Container Sealing: Securely seal the container immediately after weighing.
-
Surface Decontamination: Clean the balance and surrounding surfaces with an appropriate cleaning agent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Follow the PPE doffing procedure outlined in the diagram below.
Preparing a Solution
-
Preparation: In a certified chemical fume hood, prepare the necessary solvent and glassware.
-
Donning PPE: Follow the PPE donning procedure.
-
Dissolving: Add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel and mix gently until the solid is fully dissolved.
-
Transferring: If necessary, transfer the solution using a calibrated pipette or syringe.
-
Doffing PPE: Follow the PPE doffing procedure.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous (cytotoxic) waste and disposed of in accordance with institutional and local regulations.[1][3]
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, micro-spatulas, and absorbent liners, in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container. Do not pour this waste down the drain.
-
Contaminated PPE: All used PPE, including gloves, lab coats, and respirators, should be disposed of as hazardous waste.[2]
Mandatory Visualizations
The following diagrams provide visual guidance for critical safety procedures and decision-making processes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

